Fucostanol

Catalog No.
S11145515
CAS No.
M.F
C29H52O
M. Wt
416.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fucostanol

Product Name

Fucostanol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C29H52O

Molecular Weight

416.7 g/mol

InChI

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21+,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

LGJMUZUPVCAVPU-GJAZBXDESA-N

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

Poriferastan-3beta-ol is a steroid. It derives from a hydride of a stigmastane.
Fucostanol is a natural product found in Diplopterygium glaucum, Kalanchoe petitiana, and other organisms with data available.

Documented Bioactivities & Therapeutic Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Fucosterol exhibits a wide range of biological activities by interacting with specific cellular signaling pathways and molecular targets, as summarized in the table below.

Therapeutic Area Key Molecular Targets & Pathways Observed Effects / Mechanisms
Skeletal Muscle Atrophy [1] [2] PI3K/Akt, mTOR, p70S6K, 4E-BP1, FoxO3a ↑ Protein synthesis (via Akt/mTOR); ↓ Protein degradation (via FoxO3a phosphorylation, reducing Atrogin-1/MuRF1)
Neurodegenerative Diseases [3] [4] BACE1, TrkB, LXR-β, GR, TLR2/4 Inhibits β-secretase (BACE1); modulates neurotrophin, inflammation, and cholesterol homeostasis pathways
Inflammation [5] [6] NF-κB, MAPK (p38, JNK, ERK), Nrf2/HO-1 ↓ Pro-inflammatory cytokines (TNF-α, IL-6); ↑ antioxidant defense; inhibits NF-κB nuclear translocation
Cancer [7] [8] PI3K/Akt/mTOR, GRB2/Raf/MEK/ERK, Bax/Bcl-2, Caspase-3 Induces apoptosis & cell cycle arrest; inhibits key oncogenic signaling pathways
Metabolic Disorders [9] [6] AMPK, ACC, Wnt/β-catenin (GSK3β, DVL2) Inhibits adipogenesis; activates AMPK and Wnt/β-catenin signaling

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments used to elucidate fucosterol's mechanisms of action.

In Vitro Model of TNF-α-Induced Skeletal Muscle Atrophy [1] [2]
  • Cell Line: C2C12 mouse myoblasts.
  • Differentiation: Culture cells in DMEM with 10% fetal bovine serum (FBS) until confluent. Switch to differentiation medium (DMEM with 2% horse serum) for about 4-5 days to form myotubes.
  • Atrophy Induction & Treatment: Treat differentiated myotubes with TNF-α (e.g., 10-50 ng/mL) to induce atrophy. Co-treat with fucosterol at various concentrations (e.g., 10, 20, 40 µM) for 24-48 hours.
  • Analysis:
    • Protein Degradation: Analyze gene expression of Atrogin-1 and MuRF1 via RT-qPCR. Assess FoxO3a phosphorylation status by western blot.
    • Protein Synthesis: Evaluate phosphorylation levels of Akt, mTOR, p70S6K, and 4E-BP1 by western blot.
In Vivo Model of Immobilization-Induced Muscle Atrophy [1] [2]
  • Animals: Male C57BL/6J mice.
  • Atrophy Induction: Immobilize hindlimb(s) using a cast or tape for up to 1 week.
  • Compound Administration: Administer fucosterol orally (e.g., 10 or 30 mg/kg/day) post-immobilization.
  • Functional & Morphological Analysis:
    • Grip Strength Test: Measure limb grip strength using a force gauge.
    • Muscle Weight: Measure mass of excised muscles (e.g., tibialis anterior, gastrocnemius).
    • Micro-CT & Histology: Use micro-computed tomography for muscle volume. Measure cross-sectional area (CSA) of myofibers from H&E-stained tissue sections.
Molecular Docking Analysis [3] [4] [8]
  • Target Preparation: Obtain 3D crystal structures of target proteins (e.g., BACE1, GRB2) from Protein Data Bank (PDB). Remove water and original ligands; add hydrogen atoms.
  • Ligand Preparation: Retrieve fucosterol's 3D structure (CID: 5281328) from PubChem. Minimize its energy and convert to a suitable format (e.g., mol2).
  • Docking Simulation: Perform docking using software like AutoDock Vina. Set the search space to encompass the protein's active site.
  • Analysis: Evaluate binding affinity (kcal/mol). Visualize hydrogen bonds, hydrophobic interactions, and binding poses with PyMol and LigPlot.

Fucosterol's Signaling Pathways in Muscle Atrophy

The following diagram synthesizes the experimentally determined mechanism by which fucosterol counteracts muscle atrophy, based on studies in TNF-α-treated C2C12 myotubes and immobilized mice [1] [2]:

G cluster_synthesis Stimulates Protein Synthesis cluster_degradation Inhibits Protein Degradation Fucosterol Fucosterol Akt1 Akt Fucosterol->Akt1 Activates Phosphorylation mTOR mTOR Akt1->mTOR Activates FoxO3a FoxO3a Akt1->FoxO3a Phosphorylates (Inactivates) p70S6K p70S6K mTOR->p70S6K Activates 4E-BP1 4E-BP1 mTOR->4E-BP1 Inhibits Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Promotes 4E-BP1->Protein Synthesis When inhibited Promotes Atrogin1 Atrogin-1 FoxO3a->Atrogin1 When active Transcribes MuRF1 MuRF1 FoxO3a->MuRF1 When active Transcribes Ubiquitin Ubiquitin-Proteasome System Atrogin1->Ubiquitin Activates MuRF1->Ubiquitin Activates Protein Degradation Protein Degradation Ubiquitin->Protein Degradation Leads to TNFalpha TNF-α / Immobilization TNFalpha->Akt1 Inhibits TNFalpha->FoxO3a Activates

This model shows fucosterol's dual action: it promotes muscle protein synthesis via the PI3K/Akt/mTOR axis while simultaneously blocking protein degradation by inhibiting the FoxO3a-mediated upregulation of ubiquitin ligases.

Pharmacological Profile & Research Gaps

Fucosterol exhibits favorable drug-like properties. ADME/T predictions indicate it is likely orally available and can cross the blood-brain barrier (QPlogBB ≈ -0.3), which is crucial for central nervous system targets [4]. Toxicity studies generally indicate low toxicity in various animal and human cell lines, though clinical-stage safety data is currently lacking [6].

A significant gap in the literature is the elusive biosynthetic pathway of fucosterol in brown algae. While it is a major sterol, the precise enzymatic steps from a universal precursor like squalene remain to be fully characterized.

Future research should prioritize:

  • Elucidating the complete biosynthetic pathway in brown algae using modern genomic and metabolomic approaches.
  • Conducting rigorous preclinical and clinical trials to establish safety, efficacy, and pharmacokinetics in humans.
  • Exploring semi-synthesis to efficiently produce fucosterol derivatives for structure-activity relationship studies.

References

natural sources and abundance of fucosterol in marine algae

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Abundance of Fucosterol in Algae

The fucosterol content in algae is influenced by species, geographic origin, and extraction methods. The table below summarizes measured fucosterol content from specific studies.

Algal Species Fucosterol Content Notes / Source Location
Brown Algae (Phaeophyceae) Primary source, often >80% of total sterols [1] [2]
Desmarestia tabacoides 81.67 mg/g dry weight Ulleungdo, Korea [3]
Agarum clathratum 78.70 mg/g dry weight Ulleungdo, Korea [3]
Ecklonia radiata 312.0 - 378.1 µg/g dry weight 98.6-98.9% of total sterols [1] [2]
Himanthalia elongata, Undaria pinnatifida, Laminaria ochroleuca 83-97% of total sterol content [1] [2]
Sargassum fusiforme 67% of total sterol content [1] [2]
Sargassum miyabei Successfully isolated and identified Pohang, Korea [3]
Other Notable Brown Algae Stephanocystis hakodatensis, Eisenia bicyclis, Ecklonia stolonifera, Ecklonia cava Commonly studied sources [1] [2] [3]
Green Algae (Chlorophyceae) Lower fucosterol content vs. brown algae [1]
Red Algae (Rhodophyceae) Cholesterol is the predominant sterol [4]

Experimental Protocols for Extraction and Analysis

Standardized protocols are essential for the isolation and quantification of fucosterol.

Extraction and Isolation Workflow

A common protocol for isolating fucosterol from brown algae involves several purification steps [3]:

  • Preparation: Algal biomass is lyophilized and pulverized into a dry powder.
  • Solvent Extraction: The powder is exhaustively extracted with 70% ethanol (EtOH) using sonication. The combined extract is concentrated under vacuum.
  • Liquid-Liquid Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol). Fucosterol is typically enriched in the n-hexane fraction.
  • Chromatographic Purification: The n-hexane fraction is subjected to Medium-Pressure Liquid Chromatography (MPLC) or column chromatography over silica gel, eluted with a gradient of n-hexane and ethyl acetate.
  • Crystallization: Final purification is achieved through recrystallization using a solvent like methanol, yielding fucosterol as a white powder [5] [3].
HPLC Validation for Quantification

A validated High-Performance Liquid Chromatography (HPLC) method allows for accurate quantification [3]:

  • Column: Kinetex C18 (4.6 mm × 100 mm, 2.6 μm)
  • Mobile Phase: Gradient of MeOH (solvent A) and 0.1% acetic acid in water (solvent B)
  • Detection Wavelength: 210 nm
  • Validation Parameters:
    • Specificity: Retention time at ~8.5 minutes.
    • Linearity: R² = 0.9998.
    • Accuracy: Intra-day and inter-day variation within 90-110%.
    • Precision: Relative Standard Deviation (RSD) of 1.07%.
    • Sensitivity: Limit of Detection (LOD) 3.20 μg/mL; Limit of Quantification (LOQ) 9.77 μg/mL.

Bioactive Signaling Pathways of Fucosterol

Fucosterol exhibits multiple pharmacological activities by modulating key cellular signaling pathways.

Anti-Muscle Atrophy Pathway

A 2024 study demonstrated that fucosterol ameliorates skeletal muscle atrophy by regulating the PI3K/Akt pathway, which influences both protein synthesis and degradation [6].

G Fucosterol Fucosterol PI3K_Akt PI3K_Akt Fucosterol->PI3K_Akt Activates mTOR mTOR PI3K_Akt->mTOR Activates FoxO3a FoxO3a PI3K_Akt->FoxO3a Phosphorylates (Inactivates) p70S6K_4EBP1 p70S6K_4EBP1 mTOR->p70S6K_4EBP1 Activates Protein Synthesis Protein Synthesis p70S6K_4EBP1->Protein Synthesis Promotes Atrogin1_MuRF1 Atrogin1_MuRF1 FoxO3a->Atrogin1_MuRF1 Suppresses Protein Degradation Protein Degradation Atrogin1_MuRF1->Protein Degradation Inhibits

Anticancer and Anti-Inflammatory Pathways

Fucosterol also acts on other key pathways to exert its effects [7] [6]:

  • Anticancer Mechanisms: Induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (Bax, cleaved caspase-3) and downregulating anti-apoptotic Bcl-2. It can also trigger cell cycle arrest and inhibit the PI3K/Akt/mTOR pathway [7].
  • Anti-inflammatory Mechanisms: Suppresses the expression of inflammatory mediators (iNOS, TNF-α, IL-6) by inhibiting the NF-κB and p38 MAPK signaling pathways [7] [6].

Conclusion and Research Implications

Fucosterol is a highly promising bioactive compound with a well-documented presence, particularly in brown algae. The quantitative data and validated methodologies provide a solid foundation for further research and development.

For applied research, selecting algal species with high native content like Desmarestia tabacoides or Agarum clathratum is a strategic starting point. Future work should prioritize overcoming challenges associated with bioavailability, large-scale production, and a critical lack of clinical trial data to fully realize its potential in nutraceutical and pharmaceutical applications [8] [1].

References

fucosterol molecular targets and receptor interactions

Author: Smolecule Technical Support Team. Date: February 2026

Fucosterol's Molecular Targets & Modulated Pathways

Therapeutic Area / Effect Key Molecular Targets Modulated Signaling Pathways Primary Experimental Models
Neuroprotection & Anti-inflammation [1] LXR-β, GR, TrkB, TLR2/4, BACE1 [1] TNF, MAPK, PI3K/Akt, Neurotrophin, TLR [1] In silico network pharmacology and molecular simulation [1]
Cholesterol Homeostasis [2] LXR-α, LXR-β [2] LXR-mediated reverse cholesterol transport (ABCA1, ABCG1, ApoE) [2] Reporter gene assays, THP-1 macrophages, Caco-2, HepG2 cells [2]
Anti-adipogenesis [3] AMPK, ACC, β-catenin, DVL2, GSK3β [3] AMPK, Wnt/β-catenin [3] 3T3-L1 preadipocytes [3]
Promotion of Adipocyte Browning [4] AMPK, Nrf2, HO-1 [4] HO-1/Nrf2, AMPK [4] Mouse 3T3-L1 adipocytes [4]
Anti-atherosclerotic [5] PCSK9, NF-κB, p38 MAPK [5] NF-κB, p38/Erk MAPK [5] ApoE−/− mice, HUVECs [5]
Anti-muscle Atrophy [6] FoxO3α, Akt, mTOR, p70S6K, 4EBP1 [6] PI3K/Akt/mTOR/FoxO3α [6] C2C12 myotubes, C57BL/6J mice [6]
Anti-depressant [7] ERK1/2, p38 [7] MAPK/ERK1/2 [7] C57BL/6 mice, primary microglia [7]
Anti-cancer (NSCLC) [8] MAPK1, EGFR, GRB2, SRC [8] Raf/MEK/ERK (initiated by GRB2) [8] In silico network pharmacology and molecular docking [8]

Detailed Experimental Insights

The following diagrams and descriptions summarize the experimental workflows and core mechanisms by which fucosterol engages these targets.

Uncovering Neuroprotective Potential

A systems biology approach was used to map fucosterol's complex interactions with targets relevant to neurodegenerative diseases (NDDs) [1].

Start Fucosterol Structure ADME ADME/T Prediction Start->ADME TargetFishing Target Fishing (72 potential targets) ADME->TargetFishing Network Network Building (F-T-T, F-T-NDD) TargetFishing->Network GO GO & KEGG Pathway Analysis Network->GO Simulation Molecular Simulation (LXR-β, GR, TrkB, etc.) GO->Simulation Conclusion Therapeutic Promise in NDD Simulation->Conclusion

System pharmacology workflow for neuroprotection [1].

Key findings from this study include:

  • Target Identification: 72 potential protein targets were identified, including hubs like BDNF, APP, AKT1, PPARG, NFKB1, and NFE2L2 (Nrf2) [1].
  • Pathway Enrichment: Fucosterol was found to modulate crucial signaling pathways implicated in NDDs, such as TNF, MAPK, and PI3K/Akt, which are involved in inflammation and neuronal survival [1].
  • Direct Binding: Molecular simulation verified fucosterol's significant binding affinity to specific targets like LXR-β, GR, and TrkB [1].
Activating Key Metabolic Receptors

Fucosterol acts as a dual agonist for Liver X Receptors (LXR-α and LXR-β), which are master regulators of cholesterol homeostasis [2].

Fucosterol Fucosterol LXR LXR-α/β Fucosterol->LXR ABCA1 ABCA1 LXR->ABCA1 ABCG1 ABCG1 LXR->ABCG1 ApoE ApoE LXR->ApoE NoTG No Hepatic TG Accumulation LXR->NoTG Via Insig-2a upregulation RCT Reverse Cholesterol Transport ABCA1->RCT ABCG1->RCT ApoE->RCT

Fucosterol activates LXR to promote cholesterol transport [2].

The study demonstrated that fucosterol:

  • Stimulates LXR Transcriptional Activity in a dose-dependent manner [2].
  • Induces Gene Expression of key reverse cholesterol transport genes like ABCA1, ABCG1, and ApoE in macrophages [2].
  • Promotes Cholesterol Efflux from macrophages [2].
  • Avoids Triglyceride Accumulation in hepatocytes, a common side effect of LXR agonists, by upregulating Insig-2a [2].
Inhibiting Adipogenesis via Dual Pathways

Fucosterol inhibits fat cell formation by simultaneously activating two key signaling pathways [3].

Fucosterol Fucosterol AMPK AMPK Phosphorylation Fucosterol->AMPK Wnt Wnt/β-catenin Pathway Fucosterol->Wnt PPARg ↓ PPARγ AMPK->PPARg CEBPa ↓ C/EBPα AMPK->CEBPa SREBP1c ↓ SREBP-1c AMPK->SREBP1c Wnt->PPARg Wnt->CEBPa Wnt->SREBP1c Adipogenesis Inhibition of Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis SREBP1c->Adipogenesis

Fucosterol inhibits fat cell formation via AMPK and Wnt pathways [3].

Experimental validation showed:

  • Pathway Activation: Fucosterol increased phosphorylation of AMPK and ACC, and activated the Wnt/β-catenin pathway by increasing β-catenin, DVL2, and inactivating p-GSK3β [3].
  • Downstream Effects: This led to the downregulation of key adipogenic transcription factors PPARγ, C/EBPα, and SREBP-1c [3].
  • Mechanistic Confirmation: The anti-adipogenic effect was reversed when AMPK was inhibited or β-catenin was knocked down [3].

Key Takeaways for Researchers

  • Multi-Target Profile: Fucosterol is not a single-target agent. Its therapeutic effects arise from modulating a network of targets across different pathways [1].
  • Favorable Drug-like Properties: Fucosterol exhibits promising ADME/T properties, including the potential to cross the blood-brain barrier, supporting its development for CNS disorders [1].
  • Disease-Modifying Potential: The broad activity on inflammation, oxidative stress, and cellular survival pathways positions fucosterol as a candidate for complex diseases like neurodegeneration, atherosclerosis, and cancer [1] [5] [8].

The available preclinical data strongly suggests that fucosterol is a promising multi-target therapeutic candidate. Further research, including more in vivo studies and clinical trials, is necessary to fully translate these mechanistic findings into practical therapies.

References

Summary of Fucosterol's In Vitro Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Experimental Model / Cell Line Key Findings / Effects Concentrations / Doses Tested Relevant Citations
Anti-inflammatory & Antioxidant TNF-α/IFN-γ-stimulated Human Dermal Fibroblasts (HDF) ↓ Intracellular ROS; ↑ Nrf2/HO-1 pathway; ↓ Phosphorylation of NF-κB and MAPK mediators [1]. Up to 120 μM (biocompatible) [1]. [1]
Anti-inflammatory ox-LDL-treated Human Umbilical Vein Endothelial Cells (HUVECs) ↓ Inflammatory response, oxidative stress, and apoptosis; ↓ Activation of NF-κB and p38/Erk MAPK signaling [2]. Not specified in abstract [2]. [2]
Anti-atherosclerotic apoE−/− mice (in vivo) & ox-LDL-treated HUVECs (in vitro) Reduced atherosclerotic plaques and lipid levels; alleviated macrophage infiltration, inflammation, and oxidative stress [2]. Not specified in abstract [2]. [2]
Anticancer Non-Small Cell Lung Cancer (NSCLC) - In silico & in vitro Suppressed progression by targeting GRB2 and activating the Raf/MEK/ERK signaling pathway [3]. Not specified in abstract [3]. [3]
Antimicrobial In vitro antibacterial evaluation Fucosterol and its derivatives showed antibacterial activity [4]. Not specified in abstract [4]. [4]
Anti-allergic IgE/BSA-stimulated mouse bone marrow-derived mast cells (BMCMCs) Inhibited mast cell degranulation (↓ release of β-hexosaminidase & histamine); ↓ Phosphorylation of Syk-LAT-ERK-Gab2 and NF-κB signaling [5]. 15.6 - 62.5 μg/mL [5]. [5]
Neuroprotective In silico system pharmacology analysis Predicted to interact with key targets (e.g., LXR-β, GR, TrkB) and pathways (TNF, MAPK, PI3K-Akt) associated with neuronal survival and inflammation [6]. Computational prediction [6]. [6]

Detailed Experimental Protocols

Here are the methodologies for some of the key experiments cited in the table and search results.

Anti-inflammatory Activity in HDF Cells [1]
  • Cell Stimulation: Human Dermal Fibroblast (HDF) cells are stimulated with a combination of TNF-α and IFN-γ to induce an inflammatory response.
  • Treatment: Cells are pre-treated or co-treated with various concentrations of fucosterol.
  • Reactive Oxygen Species (ROS) Measurement:
    • Protocol: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Cells are incubated with DCFH-DA, and the resulting fluorescence is measured.
  • Protein Analysis by Western Blot:
    • Protocol: Proteins are extracted from cells. After separation by SDS-PAGE and transfer to a membrane, the levels of key proteins (e.g., Nrf2, HO-1, phospho-NF-κB, phospho-p38, total proteins) are detected using specific primary and secondary antibodies.
Anti-allergic Activity in Mast Cells [5]
  • Cell Culture and Sensitization: Mouse Bone Marrow-Derived Cultured Mast Cells (BMCMCs) are sensitized with anti-dinitrophenyl (DNP) IgE.
  • Stimulation and Treatment: Cells are stimulated with DNP-human serum albumin (HSA) to trigger degranulation. Fucosterol is applied at different concentrations before or during stimulation.
  • Mast Cell Degranulation Assays:
    • β-Hexosaminidase Release: The release of this granule-stored enzyme is measured by spectrophotometry using a substrate like p-nitrophenyl N-acetyl-β-D-glucosamide.
    • Histamine Release: The amount of histamine released into the cell supernatant is quantified, often using an ELISA kit.
  • Cell Viability (Cytotoxicity) Test:
    • Protocol: The MTT assay is used. Cells are treated with fucosterol and then incubated with MTT reagent. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.

Signaling Pathways: A Visual Summary

The biological activities of fucosterol, particularly its anti-inflammatory and antioxidant effects, are largely mediated through the modulation of key cellular signaling pathways. The diagram below synthesizes findings from multiple studies to illustrate these interconnected mechanisms [2] [1] [6].

G Key Signaling Pathways Modulated by Fucosterol cluster_inflammatory Inflammatory Pathways cluster_antioxidant Antioxidant Pathway ExternalStimuli External Stimuli (TNF-α/IFN-γ, ox-LDL, IgE/BSA) NFkB NF-κB Pathway Activation ExternalStimuli->NFkB MAPK MAPK Pathway (p38, ERK, JNK) ExternalStimuli->MAPK SYK Syk-LAT-ERK-Gab2 (Allergic Response) ExternalStimuli->SYK ROS ROS ExternalStimuli->ROS Induces Fucosterol Fucosterol Treatment Fucosterol->NFkB Inhibits Fucosterol->MAPK Inhibits Fucosterol->SYK Inhibits Nrf2 Nrf2/HO-1 Pathway Activation Fucosterol->Nrf2 Activates InflammatoryTranscription Inflammatory Gene Expression (Cytokines, Chemokines) CellOutcome Cellular Outcome InflammatoryTranscription->CellOutcome AntioxidantResponse Antioxidant Response & Cell Protection AntioxidantResponse->CellOutcome NFkB->InflammatoryTranscription MAPK->InflammatoryTranscription SYK->InflammatoryTranscription Nrf2->AntioxidantResponse ROS->NFkB ROS->MAPK

This diagram integrates findings from various studies showing fucosterol's multi-target action:

  • Inhibition of Pro-inflammatory Pathways: Fucosterol suppresses the activation of NF-κB and MAPK (p38, ERK) pathways induced by stimuli like ox-LDL, TNF-α/IFN-γ, and IgE/BSA, leading to reduced expression of inflammatory mediators [2] [1] [5].
  • Activation of Antioxidant Defense: It promotes the activation of the Nrf2/HO-1 pathway, enhancing the cell's antioxidant capacity and protecting against oxidative stress [1].
  • Modulation of Other Pathways: System pharmacology studies also suggest fucosterol's potential interaction with other key pathways like PI3K/Akt and neurotrophin signaling, which are involved in cell survival and neuronal health [6].

Key Takeaways for Researchers

  • Broad-Spectrum Activity: Fucosterol is not a single-target agent. Its therapeutic potential lies in its ability to modulate a network of pathways simultaneously, which is particularly relevant for complex diseases like neurodegeneration and metabolic syndrome [6].
  • Promising Safety Profile: Current in vitro evidence indicates low cytotoxicity. For instance, studies on human dermal fibroblasts showed no significant toxicity at concentrations up to 120 μM, which is often higher than the effective dose for biological activities [1].
  • Critical Research Gap: Despite extensive in vitro and in silico data, the search results highlight a significant lack of clinical studies on fucosterol's safety and toxicity in humans. This remains the primary barrier to its development for nutraceutical or pharmaceutical applications [7] [8].

References

fucosterol safety and toxicity profile in animal models

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Toxicity Profile in Animal Models

Animal Model Fucosterol Dosage Administration Method Key Findings on Safety & Toxicity Reference
C57BL/6J Mice (Immobilization-induced atrophy model) 10 or 30 mg/kg/day Oral administration for 1 week No significant adverse effects on body weight; attenuated muscle atrophy. [1]
ApoE−/− Mice (High-fat diet-induced atherosclerosis model) Administered with high-fat diet for 12 weeks Oral administration Reduced atherosclerotic plaques and lipid levels; no reported adverse effects. [2]
Rats (Ovariectomy-induced osteoporosis model) Information not specified in provided excerpts Oral administration Increased femur bone mineral density; no reported adverse effects. [3]
General Summary (Multiple animal studies) 20–300 mg/kg/day (range of effective doses from various studies) Various Exhibited low toxicity in animal cell lines, human cell lines, and animals. [4] [1] [5]

Detailed Experimental Protocols

The following methodologies from key studies provide a template for evaluating fucosterol's safety and efficacy.

Protocol for Anti-Muscle Atrophy Study in Mice [1]
  • Animal Model: Male C57BL/6J mice.
  • Disease Model Induction: One hindlimb of the mice was immobilized for one week to induce skeletal muscle atrophy.
  • Treatment: During the one-week immobilization period, mice were orally administered fucosterol (10 or 30 mg/kg/day) or a saline vehicle control.
  • Assessment of Efficacy and Safety:
    • Muscle Function: Grip strength test was performed to evaluate muscular force.
    • Muscle Mass and Morphology: Weights of gastrocnemius (GA), tibialis anterior (TA), soleus (SOL), and extensor digitorum longus (EDL) muscles were measured. Muscle volume was analyzed using micro-computed tomography (micro-CT), and the cross-sectional area (CSA) of TA muscle fibers was measured histologically.
    • Molecular Analysis: Gene and protein expression related to protein degradation (e.g., atrogin-1, MuRF1, FoxO3a) and protein synthesis (e.g., PI3K, Akt, mTOR) were analyzed in muscle tissues.
    • Toxicity Monitoring: Body weight was monitored throughout the study period as a general indicator of health.
Protocol for Cytotoxicity Testing (In Vitro) [6]
  • Cell Lines: Various human cancer cell lines (e.g., breast cancer T47D, colon carcinoma HT-29) and normal fibroblast (NIH 3T3) cells.
  • Compound Treatment: Cells were treated with a range of concentrations of fucosterol (e.g., 4.5 to 72 μg/ml) for a specified duration.
  • Viability Assay: Cell viability was determined using the MTT assay. This colorimetric assay measures the reduction of yellow MTT to purple formazan by metabolically active cells, which serves as an indicator of cell viability and proliferation.
  • Data Analysis: The concentration that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve, providing a quantitative measure of cytotoxicity.

Mechanisms of Action and Signaling Pathways

Fucosterol exerts its biological effects through multiple pathways. The diagram below summarizes the key signaling pathways involved in its anti-muscle atrophy and anti-inflammatory effects, as identified in the studies.

G cluster_anti_muscle_atrophy Pathway in Skeletal Muscle Atrophy [1] cluster_anti_inflammatory Anti-inflammatory Pathway [1] [7] [2] Fucosterol Fucosterol PI3K_Akt PI3K/Akt Fucosterol->PI3K_Akt Stimulates NFkB_Pathway NF-κB Pathway Fucosterol->NFkB_Pathway Inhibits p38_MAPK p38 MAPK Pathway Fucosterol->p38_MAPK Inhibits mTOR mTOR PI3K_Akt->mTOR Activates FoxO3a FoxO3a PI3K_Akt->FoxO3a Phosphorylates (Inactivates) p70S6K_4EBP1 p70S6K/4EBP1 mTOR->p70S6K_4EBP1 Phosphorylates ProteinSynthesis Protein Synthesis p70S6K_4EBP1->ProteinSynthesis Promotes Atrogin1_MuRF1 Atrogin-1/MuRF1 FoxO3a->Atrogin1_MuRF1 Reduces Expression ProteinDegradation Protein Degradation (via Ubiquitin-Proteasome System) Atrogin1_MuRF1->ProteinDegradation Promotes ProInflammatoryCytokines TNF-α, IL-6, IL-1β NFkB_Pathway->ProInflammatoryCytokines Induces ProInflammatoryCytokines2 TNF-α, IL-6, IL-1β p38_MAPK->ProInflammatoryCytokines2 Induces

Diagram of Fucosterol's action on key cellular pathways involved in muscle atrophy and inflammation.

Current Research Gaps and Limitations

While the existing data is promising, several critical gaps must be addressed before clinical development:

  • Lack of Clinical Data: The most significant gap is the absence of studies on the safety and toxicity of fucosterol in humans. Research is currently confined to pre-clinical stages [4] [5].
  • Need for Standardized Toxicity Studies: Comprehensive and standardized long-term toxicity studies, including assessments of organ-specific toxicity, genotoxicity, and carcinogenicity, are required to establish a full safety profile.
  • Dosage and Pharmacokinetics: Optimal therapeutic dosage ranges and detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion) in humans are not yet established [4].

References

Fundamental Physicochemical Properties of Fucosterol

Author: Smolecule Technical Support Team. Date: February 2026

Before designing an extraction protocol, understanding the basic properties of fucosterol is crucial for selecting appropriate solvents and methods.

Property Specification / Description
Systematic Name (3β,24E)-Sstigmasta-5,24(28)-dien-3-ol [1]
Molecular Formula C₂₉H₄₈O [2] [1]
Molecular Weight 412.7 g/mol [2] [1]
Melting Point 124°C [2]
Crystal Form White needle-like crystals [2] [3]
Solubility Insoluble in water; slightly soluble in ethanol and acetone; soluble in non-polar organic solvents (e.g., n-hexane, chloroform, methanol, ethyl acetate). [4] [2]

Extraction & Purification Methodologies

The following table summarizes the core steps for obtaining fucosterol from algal biomass, integrating both traditional and modern approaches.

Protocol Stage Key Techniques & Reagents Purpose & Notes
1. Raw Material Preparation Dried algal powder (Brown algae: Sargassum fusiforme, Ecklonia spp., Fucus vesiculosus). [5] [4] Increases surface area for solvent contact. Brown algae are the primary source, containing up to 95% of total sterols as fucosterol. [5]
2. Solid-Liquid Extraction Solvents: Methanol (MeOH), Ethanol (EtOH), n-hexane. [5] [4] Dissolves and transfers fucosterol from solid algal matrix into liquid solvent. Ethanol is a safer, greener alternative to methanol.
Advanced Methods: Ultrasound-assisted, Microwave-assisted, Supercritical Fluid extraction. [6] [7] Enhances extraction efficiency and yield; reduces processing time and environmental impact. [6]
3. Extract Concentration Rotary evaporator under reduced pressure. [4] Removes bulk solvent to obtain a crude, concentrated extract.
4. Purification & Isolation Solvent Partitioning: n-hexane, n-butanol, ethyl acetate, deionized water. [4] Removes water-soluble impurities (e.g., salts, sugars). The organic phase contains the target sterols.
Saponification: Ethanolic KOH/Sodium hydroxide solution. [4] Hydrolyzes and removes glycerides and fatty acids, purifying the sterol fraction.
Column Chromatography (CC): Silica gel (200-300 mesh); elution with gradient solvents (e.g., n-hexane → n-hexane/ethyl acetate). [5] [4] Core purification step. Separates compounds based on polarity. Fucosterol is typically eluted with medium-polarity solvents.
5. Crystallization Crystallization from n-hexane or ethanol at room temperature or 4°C. [4] Final step to obtain high-purity fucosterol as white needle-like crystals. [2] [3]

A generalized workflow for the extraction and purification process is as follows:

G Start Dried Algal Powder S1 Solid-Liquid Extraction Start->S1 S2 Solvent Removal (Rotary Evaporation) S1->S2 S3 Solvent Partitioning S2->S3 S4 Saponification S3->S4 S5 Column Chromatography S4->S5 S6 Crystallization S5->S6 End Pure Fucosterol Crystals S6->End

Figure 1: A generalized workflow for the extraction and purification of fucosterol from algal biomass.

Detailed Experimental Protocol

Based on a patented method [4], here is a more detailed procedure:

  • Extraction: Mix 1 kg of dried algal powder with 5-10 L of 95% ethanol. Subject the mixture to ultrasonication for 30 minutes, followed by heating and reflux for 2 hours. Perform this extraction twice.
  • Concentration: Combine all ethanol extracts and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator until a thick, dark green crude extract is obtained.
  • Partitioning: Suspend the crude extract in warm water. Then, sequentially partition it with n-hexane and n-butanol in a separatory funnel. Collect the n-hexane phase, which contains the less-polar compounds like sterols.
  • Saponification: Concentrate the n-hexane phase and add a 5% sodium hydroxide solution in ethanol. Heat under reflux for 4 hours to saponify any remaining fatty acids and glycerides.
  • Silica Gel Chromatography: Load the saponified and concentrated material onto a silica gel column. Elute the column first with n-hexane to remove pigments and other non-polar impurities, then with a mixture of n-hexane and ethyl acetate (with gradually increasing polarity, e.g., from 50:1 to 10:1 v/v) to collect the fucosterol-rich fractions. Monitor fractions by Thin-Layer Chromatography (TLC).
  • Crystallization: Combine the pure fucosterol fractions and concentrate. Re-dissolve the residue in a minimal volume of warm n-hexane or ethanol and allow it to stand at 4°C for 24 hours. Collect the resulting white needle-like crystals via suction filtration and dry under vacuum.

Analytical Techniques for Identification & Characterization

After purification, confirming the identity and purity of fucosterol is essential. The following techniques are standard.

Technique Application & Key Identifiers
Thin-Layer Chromatography (TLC) Rapid monitoring of column fractions. Compare Rf value and staining against a standard. [5]
High-Performance Liquid Chromatography (HPLC) Quantification of fucosterol content and assessment of purity. [7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification based on mass fragmentation patterns. [7]
Nuclear Magnetic Resonance (NMR) (¹H & ¹³C) Definitive structural elucidation. Key signals include: a hydroxyl proton signal, olefinic protons indicative of double bonds in the nucleus and side chain (C-5, C-24(28)). [5] [3]
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups. Characteristic absorption peaks: ~3400 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C=C stretch). [5]
X-ray Diffraction (XRD) Determines crystal structure and stereochemical configuration. Confirms fucosterol crystallizes in the monoclinic system. [3]

Key Considerations for Researchers

  • Source Material: The fucosterol content varies significantly by algal species, season, and environment [5] [7]. The brown algae Sargassum fusiforme and Ecklonia species are consistently reported as rich sources [5].
  • Green Chemistry: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are emphasized for their efficiency, reduced environmental impact, and potential for industrial scaling [6].
  • Toxicity and Safety: Current literature indicates that fucosterol exhibits low toxicity in various in vitro and in vivo models. However, clinical studies on its safety in humans are still lacking, which is a critical step before pharmaceutical development [5].

References

Comprehensive Application Note: Network Pharmacology Analysis of Fucosterol for Therapeutic Target Identification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucosterol and Network Pharmacology

Fucosterol is a unique phytosterol predominantly isolated from various species of marine brown algae, including Ascophyllum nodosum and Fucus vesiculosus. This natural compound has attracted significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and antioxidant properties. The multifaceted therapeutic potential of fucosterol positions it as a promising candidate for drug development against complex diseases such as cancer, neurodegenerative disorders, and metabolic conditions. However, the precise molecular mechanisms underlying its pharmacological effects remain incompletely characterized, necessitating sophisticated analytical approaches to elucidate its polypharmacological nature.

Network pharmacology has emerged as a powerful paradigm that shifts from the conventional "one drug, one target" model to a more comprehensive "multi-component, multi-target" approach. This methodology aligns particularly well with natural product research as it systematically investigates the complex relationships between bioactive compounds, their protein targets, and associated disease pathways. By integrating computational predictions with experimental validation, network pharmacology enables researchers to map the intricate therapeutic networks through which natural compounds like fucosterol exert their effects, thereby accelerating the identification of novel therapeutic applications and mechanisms of action.

Computational Workflow for Network Pharmacology Analysis

Overall Experimental Design

The following diagram illustrates the comprehensive workflow for conducting network pharmacology analysis of fucosterol, integrating both computational predictions and experimental validation:

G compound Compound Identification Fucosterol (CID: 5281328) target_pred Target Prediction PharmMapper, SwissTargetPrediction compound->target_pred 2D/3D Structure network Network Construction PPI, Compound-Target-Disease target_pred->network Potential Targets disease_targets Disease Target Collection GeneCards, OMIM, TTD disease_targets->network Disease-Associated Genes enrichment Enrichment Analysis GO, KEGG Pathways network->enrichment Hub Genes/Proteins docking Molecular Docking Validation of Key Targets enrichment->docking Prioritized Targets

Workflow Description

The network pharmacology analysis follows a sequential methodology comprising several interconnected stages. The process begins with comprehensive compound and target identification, followed by systematic network construction and analysis. The workflow culminates in experimental validation phases to confirm computational predictions. This integrated approach ensures a thorough investigation of fucosterol's multifaceted mechanisms of action, providing researchers with a robust framework for elucidating complex compound-target-disease relationships.

  • Stage 1: Compound-Target Identification - Involves the collection of fucosterol structural data and prediction of potential protein targets using complementary computational approaches
  • Stage 2: Disease Target Mapping - Entails the assembly of disease-associated targets from validated biomedical databases to establish context-specific therapeutic networks
  • Stage 3: Network Analysis & Enrichment - Focuses on constructing interactive networks and identifying significantly enriched biological pathways and processes
  • Stage 4: Experimental Validation - Employs molecular docking and dynamics simulations to verify predicted interactions at atomic resolution

Compound Target Identification

Structural Data Acquisition

The initial phase of network pharmacology analysis requires comprehensive structural characterization of fucosterol. Researchers should obtain the complete three-dimensional structure and canonical molecular descriptors through the following protocol:

  • Database Query: Access PubChem database (https://pubchem.ncbi.nlm.nih.gov/) using the compound identifier CID 5281328 for fucosterol
  • Structure Download: Retrieve the 3D chemical structure in SDF (Structure Data File) format
  • Format Conversion: Convert SDF to MOL2 format using chemical visualization tools such as PyMOL (version 2.4 or higher) or OpenBabel (version 3.0.0 or higher)
  • Energy Minimization: Perform molecular mechanics optimization using MM2 force field parameters to generate the most stable conformational isomer
  • Descriptor Calculation: Compute critical physicochemical properties including molecular weight, hydrogen bond donors/acceptors, logP, and polar surface area
ADME/T Screening

Comprehensive pharmacokinetic profiling is essential for evaluating the drug-likeness of fucosterol. Implement the following screening protocol:

  • Tool Selection: Utilize QikProp module in Schrödinger Suite or SwissADME (http://www.swissadme.ch/) for pharmacokinetic prediction
  • Parameter Assessment: Evaluate key ADME/T properties including:
    • Oral bioavailability (OB) using OBIO calculator with threshold ≥30%
    • Blood-brain barrier (BBB) permeability via QPlogBB values (-3.0 to 1.2 acceptable range)
  • Drug-likeness Evaluation: Apply Lipinski's Rule of Five and Jorgensen's Rule of Three to assess developmental potential

Table 1: ADME/T Properties of Fucosterol

Parameter Value Recommended Range Assessment
Molecular Weight 412.7 g/mol <500 g/mol Favorable
Hydrogen Bond Donors 1 ≤5 Favorable
Hydrogen Bond Acceptors 1 ≤10 Favorable
QPlogBB -0.3 -3.0 to 1.2 Favorable
Oral Bioavailability 43.3% ≥30% Favorable
Target Prediction Methods

Target fishing employs complementary computational approaches to identify potential protein targets for fucosterol:

  • PharmMapper Server (http://www.lilab-ecust.cn/pharmmapper/)

    • Upload fucosterol in MOL2 format
    • Select "Human Protein Targets Only" as the target set
    • Set parameters: Generate Conformers = Yes, Maximum Conformations = 300
    • Reserve top 300 matched targets ranked by fit score
    • Apply Z-score threshold > 0 for significant target selection
  • SwissTargetPrediction (http://www.swisstargetprediction.ch/)

    • Input fucosterol structure via SMILES notation or molecular drawing
    • Set organism to "Homo sapiens"
    • Export all predictions with probability > 0.5
  • TargetNet (http://targetnet.scbdd.com/)

    • Submit compound structure in standard molecular file format
    • Retrieve prediction results with probability scores > 0.7
  • Literature Mining: Complement computational predictions with manually curated targets from PubMed and PALM-IST databases

Disease Target Mapping

Disease-Associated Gene Collection

Comprehensive disease target identification forms the foundation for establishing compound-disease relationships:

  • GeneCards Database (https://www.genecards.org/)

    • Query using disease-specific keywords (e.g., "non-small cell lung cancer", "hepatocellular carcinoma", "Alzheimer's disease")
    • Sort results by "relevance score" in descending order
    • Retain top 500-1000 disease-associated targets based on score magnitude
    • Export gene symbols and metadata for further analysis
  • OMIM Database (https://www.omim.org/)

    • Search for disease entries with established genetic components
    • Extract confirmed disease-associated genes with supporting evidence
    • Cross-reference with GeneCards results to compile comprehensive target list
  • DisGeNET Database (https://www.disgenet.org/)

    • Query disease terms using UMLS CUI identifiers or keywords
    • Apply evidence score filter ≥ 0.5 to prioritize well-supported associations
    • Export gene-disease associations in tabular format
Target Intersection Analysis

Common target identification links fucosterol's protein targets with specific disease pathologies:

  • Data Integration: Compile predicted fucosterol targets and disease-associated genes into unified lists
  • Intersection Analysis: Utilize Venny 2.1.0 (https://bioinfogp.cnb.csic.es/tools/venny/) or similar tools to identify overlapping targets
  • Candidate Target Selection: Apply proportional threshold (typically 1-5% of total disease targets) to select biologically relevant intersections
  • Standardization: Convert all target identifiers to official gene symbols using UniProtKB (https://www.uniprot.org/)

Table 2: Disease-Specific Target Identification for Fucosterol

Disease Application Total Disease Targets Common Targets with Fucosterol Key Hub Genes Identified
Hepatocellular Carcinoma ~1,400 18 (1.3%) AR, CYP19A1, ESR1, TNF, PPARG, SRC
Non-Small Cell Lung Cancer ~500 16 (3.2%) MAPK1, EGFR, GRB2, IGF2, SRC
Neurodegenerative Disorders ~200 56 (28%) BDNF, APP, APOE, AKT1, PPARG, TNF
Gastrointestinal Disorders ~350 44 (12.6%) BCL2, ESR1, STAT3, ALB, CASP3

Network Construction & Analysis

Protein-Protein Interaction (PPI) Network

PPI network construction elucidates the complex relationships between fucosterol's potential targets:

  • Data Source: Access STRING database (https://string-db.org/, version 11.5)
  • Input Parameters:
    • Submit common target genes as official gene symbols
    • Set organism to "Homo sapiens"
    • Apply confidence score threshold > 0.700 (high confidence)
    • Hide disconnected nodes in the network
  • Network Export: Download TSV (Tab-Separated Values) file containing interaction data
  • Visualization: Import TSV file into Cytoscape (version 3.8.0 or higher) for network visualization and analysis
Hub Gene Identification

Network topology analysis identifies the most influential nodes within the PPI network:

  • Plugin Installation: Install CytoNCA and CytoHubba plugins in Cytoscape
  • Centrality Analysis: Calculate key topological parameters including:
    • Degree centrality (number of connections)
    • Betweenness centrality (influence over information flow)
    • Closeness centrality (efficiency of information propagation)
  • Hub Selection: Apply threshold criteria (top 10% of nodes by degree) to identify hub genes
  • Validation: Cross-reference hub genes with literature evidence for biological relevance
Compound-Target-Disease Network

Integrated network visualization provides a comprehensive view of fucosterol's therapeutic mechanism:

  • Node Creation: Define three node classes:
    • Compound node (fucosterol)
    • Target nodes (common targets)
    • Disease node (specific pathology)
  • Edge Definition: Establish relationships between nodes based on:
    • Compound-target interactions (predicted binding)
    • Target-disease associations (validated involvement)
  • Layout Optimization: Apply organic or force-directed layout algorithms for clarity
  • Topological Analysis: Calculate network parameters (diameter, density, clustering coefficient)

Enrichment Analysis

Gene Ontology (GO) Enrichment

Functional annotation categorizes targets based on biological context:

  • Tool Selection: Utilize DAVID (https://david.ncifcrf.gov/, version 6.8) or Metascape (https://metascape.org)
  • Input Parameters:
    • Submit official gene symbols of common targets
    • Set organism to "Homo sapiens"
    • Select annotation categories: BP (Biological Process), MF (Molecular Function), CC (Cellular Component)
  • Statistical Analysis: Apply Benferroni correction with significance threshold p < 0.05
  • Result Visualization: Generate bar charts or bubble plots for top 10 enriched terms per category
KEGG Pathway Analysis

Pathway mapping identifies biological pathways significantly enriched with fucosterol targets:

  • Database Access: Utilize KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway module
  • Enrichment Parameters:
    • Apply hypergeometric test with p-value cutoff < 0.05
    • Use Benferroni or FDR correction for multiple testing
    • Set minimum gene count threshold ≥ 2
  • Pathway Categorization: Group significant pathways into functional modules:
    • Signal transduction
    • Nervous system
    • Immune system
    • Cellular processes
  • Visualization: Generate pathway maps highlighting fucosterol targets using KEGG Mapper

Table 3: Significantly Enriched Pathways for Fucosterol Across Different Diseases

Pathway Category Specific Pathway Enrichment p-value Key Targets in Pathway
Signal Transduction TNF signaling 1.45E-08 TNF, MAPK1, MAPK8, CASP3
Signal Transduction MAPK signaling 3.22E-07 MAPK1, MAPK8, EGFR, TNF
Signal Transduction PI3K-Akt signaling 6.18E-06 AKT1, EGFR, IGF2, BCL2
Cancer Hepatocellular carcinoma 4.39E-05 EGFR, TNF, BCL2, CASP3
Neurodegeneration Neurotrophin signaling 7.25E-05 AKT1, MAPK1, BCL2, CASP3
Immune System Toll-like receptor signaling 9.14E-05 TNF, MAPK1, MAPK8, CASP3

Molecular Docking

Preparation Phase

Structural preparation ensures proper formatting of both ligand and receptor molecules:

  • Protein Structure Acquisition:
    • Download 3D crystal structures from RCSB PDB (https://www.rcsb.org/)
    • Prioritize structures with high resolution (<2.5 Å) and complete residues in binding sites
    • Remove water molecules, co-crystallized ligands, and ions using PyMOL
  • Protein Preparation:
    • Add polar hydrogen atoms using AutoDock Tools (version 1.5.6)
    • Calculate Gasteiger charges for accurate electrostatic representation
    • Save prepared receptor in PDBQT format
  • Ligand Preparation:
    • Obtain fucosterol 3D structure from PubChem or optimize using MM2 minimization
    • Define rotatable bonds and root for flexible docking
    • Export ligand in PDBQT format with appropriate torsion tree
Docking Protocol

Molecular docking validates predicted interactions through binding pose assessment:

  • Grid Box Configuration:
    • Center grid box on known active site or predicted binding region
    • Set grid dimensions to 60×60×60 points with 0.375 Å spacing
    • Ensure complete coverage of binding cavity with margin
  • Docking Parameters:
    • Apply Lamarckian Genetic Algorithm with 100-200 runs
    • Set population size of 300 with 27,000 maximum generations
    • Use RMSD clustering tolerance of 2.0 Å for pose classification
  • Binding Analysis:
    • Calculate binding energy (ΔG) in kcal/mol for each pose
    • Identify hydrogen bonds, hydrophobic interactions, and steric contacts
    • Select lowest energy conformation for further analysis
Validation and Analysis

Interaction characterization provides detailed understanding of binding mechanisms:

  • Visualization: Use PyMOL and LigPlot+ to generate publication-quality interaction diagrams
  • Conservation Analysis: Map binding residues to phylogenetic conservation scores
  • Comparison: Dock known inhibitors/ligands to compare binding modes and energies

Research Applications

Case Study: Hepatocellular Carcinoma (HCC)

A 2024 network pharmacology study investigated fucosterol's anti-HCC mechanisms through integrated analysis:

  • Target Identification: 18 common targets identified between fucosterol and HCC
  • Hub Gene Selection: 10 hub genes validated through topological analysis (AR, CYP19A1, ESR1, ESR2, TNF, PPARA, PPARG, HMGCR, SRC, IGF1R)
  • Pathway Enrichment: Significant enrichment in cancer pathways, fatty liver disease, and chemical carcinogenesis
  • Docking Validation: Successful docking with all 10 hub genes supported network predictions
  • Therapeutic Implications: Fucosterol potentially modulates multiple HCC-associated pathways simultaneously [1]
Case Study: Non-Small Cell Lung Cancer (NSCLC)

A 2021 investigation employed network pharmacology to elucidate fucosterol's anti-NSCLC activity:

  • Mechanistic Insight: Fucosterol potentially targets GRB2 to suppress Raf/MEK/ERK signaling pathway
  • Key Targets: MAPK1, EGFR, GRB2, IGF2, MAPK8, and SRC identified as primary targets
  • Biological Process Regulation: Modulation of apoptosis, peptidyl-tyrosine phosphorylation, and cell proliferation
  • Immunological Correlation: GRB2 expression correlated with immune cell infiltration in lung adenocarcinoma [2] [3]
Case Study: Neurodegenerative Disorders

A 2019 comprehensive analysis explored fucosterol's neuropharmacological potential:

  • Multi-Target Activity: Interaction with 72 potential targets related to brain function
  • Key Signaling Pathways: Involvement in TNF, MAPK, PI3K/Akt, neurotrophin, and toll-like receptor signaling
  • Specific Target Verification: Strong binding affinity to LXR-β, GR, TrkB, TLR2/4, and BACE1
  • Therapeutic Implications: Potential modulation of oxidative stress, inflammation, and neuronal survival pathways [4] [5]

The following diagram illustrates the key signaling pathways modulated by fucosterol across multiple disease contexts, highlighting its multi-target mechanism of action:

G cluster_pathways Signaling Pathways Modulated by Fucosterol cluster_targets Key Molecular Targets cluster_effects Biological Effects fucosterol fucosterol mapk MAPK Signaling fucosterol->mapk pi3k PI3K/AKT Signaling fucosterol->pi3k tnf TNF Signaling fucosterol->tnf neurotrophin Neurotrophin Signaling fucosterol->neurotrophin apoptosis Apoptosis Regulation fucosterol->apoptosis immune Immune Response fucosterol->immune grb2 GRB2 mapk->grb2 akt1 AKT1 pi3k->akt1 tnf_node TNF tnf->tnf_node src SRC neurotrophin->src bcl2 BCL2 apoptosis->bcl2 caspase CASP3 apoptosis->caspase esr1 ESR1 immune->esr1 pparg PPARG immune->pparg anti_cancer Anti-Cancer Activity grb2->anti_cancer src->anti_cancer akt1->anti_cancer anti_inflam Anti-Inflammation tnf_node->anti_inflam esr1->anti_inflam neuro Neuroprotection pparg->neuro apoptosis_effect Apoptosis Induction bcl2->apoptosis_effect caspase->apoptosis_effect

Troubleshooting & Limitations

Common Technical Challenges

Several technical considerations may impact the quality and interpretation of network pharmacology results:

  • False Positive Predictions: Computational target predictions may include biologically irrelevant interactions
    • Solution: Implement consensus scoring across multiple prediction platforms and apply stringent threshold criteria
  • Data Integration Complexity: Heterogeneous data sources may create compatibility issues
    • Solution: Standardize all identifiers through UniProt and employ consistent annotation resources
  • Network Over-Interpretation: Dense interaction networks may obscure truly critical interactions
    • Solution: Apply robust topological filters and prioritize experimentally validated interactions
  • Context Specificity: Predicted interactions may not reflect tissue-specific or disease-stage specific effects
    • Solution: Incorporate transcriptomic or proteomic data from relevant disease contexts
Methodological Limitations

Inherent constraints of network pharmacology approaches should be acknowledged:

  • Prediction Validation: Computational predictions require experimental confirmation through in vitro and in vivo studies
  • Dynamic Interactions: Static networks may not capture temporal or spatial aspects of biological regulation
  • Dose Dependency: Network analyses typically do not incorporate concentration-dependent effects
  • Metabolic Considerations: Many approaches do not account for biotransformation products that may contribute to efficacy

Conclusion

This application note provides a comprehensive protocol for conducting network pharmacology analysis of fucosterol, from initial target identification through experimental validation. The integrated methodology enables researchers to systematically investigate the multi-target mechanisms underlying fucosterol's diverse pharmacological activities, accelerating its development as a therapeutic agent for complex diseases. The workflow emphasizes the importance of computational-experimental integration, with each bioinformatics prediction requiring validation through rigorous experimental approaches. As network pharmacology methodologies continue to evolve, they will undoubtedly uncover additional therapeutic applications for this promising marine-derived compound.

References

Comprehensive Application Notes and Protocols: Molecular Docking of Fucosterol with GRB2 Protein for Cancer Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Molecular docking has become an indispensable tool in modern structure-based drug discovery, enabling researchers to predict how small molecules interact with biological targets at the atomic level. These computational approaches are particularly valuable for studying marine-derived nutraceuticals like fucosterol, a sterol isolated from brown algae that has demonstrated significant anti-cancer properties in recent studies. The application of docking protocols to investigate fucosterol's interaction with key cellular proteins provides critical insights for developing novel therapeutic agents, particularly for challenging diseases such as non-small cell lung cancer (NSCLC).

The GRB2 (Growth Factor Receptor-Bound Protein 2) protein serves as a crucial adaptor protein in intracellular signal transduction pathways, particularly within receptor tyrosine kinase (RTK) signaling cascades. GRB2 features a modular architecture comprising a single Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains, which enables it to facilitate dynamic interactions critical for cellular signaling. The SH2 domain recognizes phosphorylated tyrosines on activated receptors, while the SH3 domains bind proline-rich sequences on downstream effectors, positioning GRB2 as a key mediator of the Ras–MAPK pathway, which is frequently dysregulated in cancer pathogenesis [1]. GRB2-mediated signaling is therefore a promising therapeutic target, as its overexpression has been correlated with disease progression in various cancers, including breast, lung, and hepatocellular carcinoma [2] [1].

Recent research has revealed that fucosterol exhibits multi-targeting potential against NSCLC, with network pharmacology studies identifying GRB2 as one of its key molecular targets. The compound has been shown to suppress NSCLC progression potentially by targeting GRB2 and modulating the Raf/MEK/ERK signaling pathway [2]. This application note provides detailed protocols for molecular docking studies investigating the interaction between fucosterol and GRB2, offering researchers a comprehensive framework for conducting and interpreting these computational experiments to advance the development of marine-derived anti-cancer therapeutics.

Computational Methods and Protocols

Protein and Ligand Preparation Protocols

GRB2 Structure Preparation: The initial step involves obtaining the three-dimensional structure of the GRB2 protein. Researchers can acquire the ligand-free crystal structure of GRB2 from the Protein Data Bank (PDB code: 6SDF), which was determined through X-ray diffraction methods [3] [2]. The preparation protocol requires specific steps to ensure the protein structure is ready for docking simulations:

  • Remove water molecules and any original ligands from the GRB2 structure using molecular visualization software such as PyMOL (version 2.4 or higher) to prevent interference with the docking process.
  • Add hydrogen atoms to the protein structure using AutoDock Tools or similar software to ensure proper protonation states at physiological pH.
  • For homology modeling scenarios where experimental structures are unavailable, generate GRB2 models using templates with high sequence identity (exceeding 60%) to ensure reliable results, as accuracy diminishes significantly with templates below this threshold [4].

Fucosterol Preparation: The three-dimensional chemical structure of fucosterol (Compound CID: 5281328) should be obtained from the PubChem database in SDF format [2]. The preparation workflow involves:

  • Convert the SDF format to mol2 format using PyMOL 2.4, which includes energy minimization to optimize the geometry and eliminate potential steric clashes.
  • For docking controls, identify and prepare appropriate positive control compounds. In previous studies, Lymecycline (Compound CID: 54707177) has been used for this purpose, as it provides a benchmark for comparing binding interactions and affinities [3] [2].
Molecular Docking Parameters and Setup

Software Selection: Multiple docking programs are available, each with different algorithms and scoring functions. The selection should be based on the specific research objectives and available computational resources. For flexible ligand docking with a rigid receptor, AutoDock Vina or AutoDock 4 are widely used and validated options [3] [5]. The following table compares commonly used molecular docking software:

Table 1: Comparison of Molecular Docking Software Tools

Software Algorithm Type Flexibility Handling Scoring Function Best Use Case
AutoDock Vina Iterated local search global optimizer Semi-flexible Knowledge-based & empirical General protein-ligand docking
AutoDock 4 Lamarckian Genetic Algorithm Semi-flexible Empirical free energy Flexible ligand docking
DOCK 3.5.x Anchor-and-grow Semi-flexible Footprint similarity Large-scale virtual screening
GOLD Genetic Algorithm Ligand flexibility Empirical (GoldScore) Pose prediction accuracy
Glide Systematic search Semi-flexible Emodel (Empirical & force-field) High-throughput screening

Docking Parameters: To ensure reproducible results, specific docking parameters must be carefully defined. The following protocol is recommended based on published studies of fucosterol-GRB2 docking:

  • Define the search space by setting a grid box centered on the binding site of GRB2 with dimensions 60×60×60 points and a grid spacing of 0.375 Å to comprehensively sample possible binding orientations.
  • For AutoDock Vina, use an exhaustiveness value of 16-32 to ensure adequate sampling of the conformational space, balancing computational efficiency with result reliability.
  • Apply the standard docking procedure for a rigid protein and flexible ligand, allowing full torsional flexibility for the ligand while maintaining the protein structure as rigid.
  • Generate multiple docking poses (typically 10-20) for each compound to account for conformational variability and enable selection of the most biologically relevant binding mode [3] [2] [6].
Validation and Analysis Methods

Binding Validation: To ensure the reliability of docking results, implement appropriate validation strategies:

  • Perform redocking experiments with known ligands (e.g., Lymecycline as a positive control) to verify that the docking protocol can reproduce experimentally observed binding modes.
  • Calculate Root Mean Square Deviation (RMSD) values between predicted and crystallographic poses, with values below 2.0 Å generally considered acceptable for pose prediction accuracy.
  • Conduct cross-docking studies using multiple GRB2 conformations if available to assess the robustness of the docking protocol across different protein states [7] [6].

Interaction Analysis: After docking, analyze the specific interactions between fucosterol and GRB2:

  • Use visualization tools such as PyMOL 2.4 to examine the binding geometry and identify key residues involved in the interaction.
  • Employ interaction analysis software like LigPlot+ (version 2.3) to generate detailed 2D diagrams of hydrogen bonds, hydrophobic interactions, and other molecular contacts.
  • Evaluate binding affinity using the scoring functions implemented in the docking software, which typically estimate binding energy in kcal/mol [3] [2].

Results Interpretation and Experimental Applications

Analysis of Binding Interactions and Dynamics

Fucosterol-GRB2 Binding Mode: Studies indicate that fucosterol exhibits a favorable binding affinity for GRB2, potentially interacting with key residues in the SH2 domain or the interface between SH3 and SH2 domains. Analysis of the docked complexes typically reveals that fucosterol forms specific interactions with GRB2, including hydrogen bonds with critical residues and hydrophobic contacts that stabilize the binding. These interactions may interfere with GRB2's ability to form functional complexes with its natural binding partners, such as SOS (Son of Sevenless), thereby disrupting downstream signaling cascades [2] [1].

Molecular Dynamics Validation: To complement static docking results, molecular dynamics (MD) simulations provide insights into the stability and dynamics of the fucosterol-GRB2 complex. A recommended protocol includes:

  • Perform all-atom MD simulations for at least 50 ns using software such as GROMACS 2020.2 with the gromos54a7_atb force field.
  • Generate force field parameters for fucosterol using the Automated Topology Builder (ATB) database to ensure accurate representation of the ligand.
  • Analyze the trajectory data to calculate root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values, which indicate the stability of the complex and flexibility of different regions.
  • Monitor hydrogen bond occupancy throughout the simulation to identify persistent interactions that contribute significantly to binding stability [2].

Table 2: Key Analysis Metrics for Molecular Docking and Dynamics

Analysis Type Key Parameters Acceptable Range Interpretation
Docking Accuracy RMSD from crystallographic pose <2.0 Å High prediction accuracy
Binding Affinity Docking Score (kcal/mol) Lower values indicate stronger binding Estimated binding strength
Complex Stability RMSD from initial structure <3.0 Å over production run Stable complex formation
Residual Flexibility RMSF values <2.0 Å for binding site residues Minimal perturbation of binding site
Interaction Persistence Hydrogen bond occupancy >70% during simulation Critical interactions for binding
Therapeutic Implications and Pathway Analysis

Network Pharmacology Insights: Beyond the specific GRB2 interaction, fucosterol demonstrates multi-target activity against NSCLC. Network pharmacology approaches have identified several potential targets of fucosterol in the context of NSCLC, including MAPK1, EGFR, IGF2, MAPK8, and SRC, in addition to GRB2. These targets collectively regulate crucial biological processes such as apoptosis, peptidyl-tyrosine phosphorylation, and cell proliferation, suggesting that fucosterol may exert its anti-cancer effects through synergistic mechanisms rather than single-target inhibition [2].

Pathway Disruption: The interaction between fucosterol and GRB2 has particular significance for the Raf/MEK/ERK signaling pathway, which is initiated by GRB2-mediated recruitment of SOS to activated receptor tyrosine kinases. This pathway plays a central role in promoting cell proliferation and survival in NSCLC, and its inhibition represents a promising therapeutic strategy. The binding of fucosterol to GRB2 may disrupt the formation of the GRB2-SOS complex, thereby interfering with Ras activation and downstream MAPK signaling, ultimately leading to suppressed cancer progression [2] [1].

The following diagram illustrates the signaling pathway affected by fucosterol binding to GRB2:

grb2_pathway RTK RTK GRB2 GRB2 RTK->GRB2 Phosphorylation SOS SOS GRB2->SOS SH3 Domain Binding RAS RAS SOS->RAS GDP/GTP Exchange RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Fucosterol Fucosterol Fucosterol->GRB2 Binding Interaction

Figure 1: GRB2-Mediated Signaling Pathway and Fucosterol Intervention Point. This diagram illustrates the key signal transduction pathway initiated by receptor tyrosine kinases (RTKs) and mediated by GRB2, showing the potential intervention point where fucosterol binding may disrupt the signaling cascade.

Implementation Guide and Best Practices

Practical Considerations for Reproducible Docking

Computational Resource Requirements: The successful implementation of molecular docking protocols requires appropriate computational infrastructure. For standard docking of small compound libraries (containing 1,000-10,000 compounds), a multi-core workstation with sufficient RAM (16-64 GB) is typically adequate. However, for large-scale virtual screening projects involving millions of compounds, high-performance computing clusters with parallel processing capabilities are recommended to reduce computation time from weeks to days [7] [8].

Validation Strategies: To ensure the biological relevance of docking results, implement a comprehensive validation framework:

  • Before beginning docking studies, verify the binding site prediction using cavity detection programs such as GRID, SURFNET, or PASS, which can identify putative active sites within proteins.
  • Perform retrospective validation by docking known ligands and assessing whether the protocol can correctly identify active compounds from decoy sets, typically measured by enrichment factors.
  • Where possible, correlate computational predictions with experimental validation through collaboration with wet-lab researchers, creating an iterative cycle of computational prediction and experimental verification [4] [6].

Troubleshooting Common Issues: Several challenges commonly arise in molecular docking studies:

  • If docking produces implausible binding poses with high energy scores, verify the protonation states of ionizable residues in the binding site and ensure proper charge assignment for the ligand.
  • When compounds show unexpectedly poor binding scores, consider the role of solvation effects and investigate whether water-mediated interactions might be crucial for binding, which might require more advanced docking approaches that include explicit water molecules.
  • For highly flexible ligands like fucosterol (which contains multiple rotatable bonds), increase the exhaustiveness of the search algorithm and consider using ensemble docking against multiple protein conformations to account for receptor flexibility [4] [6].
Workflow Integration and Advanced Applications

Integrated Drug Discovery Pipeline: Molecular docking of fucosterol with GRB2 should not be performed in isolation but rather as part of a comprehensive drug discovery pipeline. A typical workflow integrates multiple computational approaches:

  • Begin with pharmacophore modeling to identify essential chemical features required for GRB2 binding.
  • Proceed to molecular docking to predict binding modes and affinities of selected compounds.
  • Follow with molecular dynamics simulations to assess binding stability and identify key interaction patterns.
  • Conclude with ADMET prediction to evaluate drug-likeness and potential toxicity issues before experimental testing.

This integrated approach increases the likelihood of identifying biologically active compounds with favorable development properties [2] [8].

The following workflow diagram outlines the key steps in the molecular docking protocol:

docking_workflow P1 Protein Structure Preparation P3 Docking Parameter Setup P1->P3 P2 Ligand Structure Preparation P2->P3 P4 Molecular Docking Execution P3->P4 P5 Pose Analysis and Scoring P4->P5 S4 Binding Pose Ranking P5->S4 P6 Validation and Interaction Analysis P7 Molecular Dynamics Validation P6->P7 S5 Interaction Diagrams P6->S5 S1 PDB ID: 6SDF (GRB2 Structure) S1->P1 S2 PubChem CID: 5281328 (Fucosterol) S2->P2 S3 Control Compound (Lymecycline) S3->P2 S4->P6 Top Poses

Figure 2: Molecular Docking Workflow for Fucosterol-GRB2 Interaction Study. This diagram outlines the key steps in the molecular docking protocol, from initial structure preparation through validation stages.

Emerging Methodologies: The field of molecular docking continues to evolve with several advanced techniques that could enhance fucosterol-GRB2 studies:

  • AI-enhanced docking approaches incorporate machine learning to improve scoring functions and conformational sampling, potentially addressing limitations of traditional docking for highly flexible systems.
  • Hybrid methodologies that combine docking with network-based approaches (such as AI-Bind) can help identify potential off-target effects and understand the systems-level impact of GRB2 inhibition.
  • Free energy calculations using methods such as MM/PBSA or MM/GBSA provide more accurate binding affinity estimates than standard docking scores, though at increased computational cost [6] [8].

Conclusion and Future Perspectives

The molecular docking protocols outlined in this application note provide researchers with a comprehensive framework for investigating the interaction between fucosterol and GRB2 protein. These computational approaches have demonstrated that fucosterol binds to GRB2 with favorable affinity and potentially disrupts its role in key signaling pathways, particularly the Raf/MEK/ERK cascade, which is frequently dysregulated in NSCLC. The multi-target nature of fucosterol, combined with its favorable safety profile as a natural product, positions it as a promising lead compound for further anti-cancer drug development.

Future research directions should focus on experimental validation of the computational predictions through biochemical and cellular assays, including surface plasmon resonance (SPR) to measure binding affinity and cell-based assays to evaluate functional effects on downstream signaling. Additionally, structural optimization of fucosterol through medicinal chemistry approaches may yield derivatives with enhanced potency and selectivity for GRB2. The integration of these computational protocols with experimental verification creates a powerful framework for advancing marine-derived compounds like fucosterol as potential therapeutic agents for cancer and other diseases involving GRB2-mediated signaling pathways.

References

Comprehensive Application Notes and Protocols for Evaluating Fucosterol's Anti-Cancer Activity Using In Vitro Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucosterol and Experimental Design

Fucosterol (24-ethylidene cholesterol) is a phytosterol predominantly isolated from brown marine algae that has demonstrated significant anti-cancer potential across various cancer types. Its broad-spectrum activity against ovarian, cervical, breast, and non-small cell lung cancer models, combined with its potential to synergize with conventional chemotherapeutic agents, makes it a promising candidate for oncology drug development. These application notes provide standardized protocols for evaluating the anti-cancer efficacy of fucosterol in vitro, enabling researchers to generate reproducible, mechanistically insightful data on its therapeutic potential. The experimental approach outlined herein employs validated cytotoxicity assays, mechanistic investigations of apoptosis and cell cycle modulation, and analysis of effects on key cancer-related signaling pathways.

Table 1: Documented Anti-Cancer Effects of Fucosterol Across Various Cancer Types

Cancer Type Cell Lines Tested Reported IC₅₀ Values Key Mechanisms Citations
Ovarian Cancer ES2, OV90 51.4-62.4 μM Cell cycle arrest, ROS generation, mitochondrial dysfunction, apoptosis induction [1]
Cervical Cancer HeLa 40 μM ROS-mediated apoptosis, G2/M arrest, PI3K/AKT/mTOR inhibition [2]
Breast Cancer MDA-MB-231 Varies with assay Enhanced doxorubicin efficacy in 2D models [3]
Non-Small Cell Lung Cancer A-549 125 μM Potential GRB2 targeting, Raf/MEK/ERK pathway modulation [2] [4]

The following experimental design flowchart provides a comprehensive overview of the recommended testing strategy:

fucosterol_workflow Start Start: Fucosterol Anti-Cancer Evaluation CellCulture Cell Culture Preparation • Maintain cells in appropriate medium • Culture in T75 flasks at 37°C, 5% CO₂ • Subculture at 80-90% confluence Start->CellCulture Plating Experimental Plating • Seed cells in 96-well plates • Allow attachment (overnight) • Include controls (vehicle, positive) CellCulture->Plating Treatment Fucosterol Treatment • Prepare serial dilutions (0-100 μM) • Include combination treatments • Maintain 0.1% DMSO across groups Plating->Treatment ViabilityAssay Viability Assessment (24-72h) • MTT/Resazurin assays • BrdU proliferation assay • IC₅₀ calculation Treatment->ViabilityAssay Mechanism Mechanistic Investigations ViabilityAssay->Mechanism Apoptosis Apoptosis Analysis • Annexin V/PI staining • Caspase-3/9 cleavage • Western blot analysis Mechanism->Apoptosis ROS ROS & Cell Cycle • DCFH-DA for ROS detection • PI staining for cycle distribution • Flow cytometry analysis Mechanism->ROS Signaling Pathway Analysis • PI3K/AKT/mTOR pathway • MAPK/ERK pathway • Western blot phosphorylation Mechanism->Signaling Reporting Data Analysis & Reporting • Statistical analysis • Dose-response curves • Mechanism interpretation Apoptosis->Reporting ROS->Reporting Signaling->Reporting

Cell Culture and Viability Assessment Protocols

Cell Culture Preparation and Maintenance
  • Cell Line Selection: Based on research objectives, select appropriate cancer cell lines. ES2 and OV90 for ovarian cancer, HeLa for cervical cancer, MDA-MB-231 for triple-negative breast cancer, and A-549 for non-small cell lung cancer have been previously validated. Include relevant normal cell lines for selectivity assessment.
  • Culture Conditions: Maintain cells in appropriate medium (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator. Culture cells in T75 cm² flasks and subculture at 80-90% confluence using trypsin-EDTA solution.
  • Experimental Plating: For 2D models, harvest cells at logarithmic growth phase and seed in 96-well plates at optimized densities (e.g., 0.5 × 10⁶ cells/mL for MDA-MB-231, 100 μL/well). Allow cell attachment overnight before compound treatment [3]. For 3D models, seed cells in ultra-low attachment plates at 40 × 10⁴ cells/mL, centrifuge at 200 × g for 10 minutes, and incubate for 72 hours to form multicellular aggregates before treatment [3].
Compound Preparation and Treatment
  • Fucosterol Stock Solution: Prepare fucosterol stock solution in DMSO at 10-100 mM concentration. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles.
  • Working Solution Preparation: Dilute stock solution in fresh culture medium immediately before use. Maintain DMSO concentration at 0.1% across all treatment groups, including vehicle controls. Prepare fresh for each experiment.
  • Treatment Protocol: After cell attachment, replace medium with fresh medium containing fucosterol at desired concentrations (typically 0-100 μM range). Include vehicle control (0.1% DMSO), positive control (e.g., 1-5 μM doxorubicin for breast cancer models), and blank controls (medium only). Incubate for 24-72 hours based on experimental objectives [1] [3]. For combination studies, fucosterol at 5 μM combined with doxorubicin at 0.1 μM has shown enhanced effects in MDA-MB-231 monolayer cultures [3].

Table 2: Viability and Proliferation Assay Protocols for Fucosterol Testing

Assay Type Principle Procedure Incubation Time Key Findings with Fucosterol
MTT Assay Mitochondrial reduction of MTT to formazan Add MTT (1:10 dilution), incubate 2-4h, dissolve in DMSO, measure 570 nm 2h (2D), 4h (3D) Doxorubicin (≥1μM) decreased viability; fucosterol enhanced doxorubicin effect at 5μM
Resazurin Assay Cellular reduction of resazurin to resorufin Add resazurin (1:100 dilution), incubate 2-4h, measure fluorescence/absorbance 2h (2D), 4h (3D) Results correlated with MTT; combination therapy showed significant effects
BrdU Assay Incorporation of thymidine analog during DNA synthesis Add BrdU labeling solution, detect with anti-BrdU antibody, measure absorbance Manufacturer's protocol Fucosterol (5μM) with doxorubicin (0.1μM) reduced proliferation in monolayers

Apoptosis and Mechanism Analysis Protocols

Apoptosis Detection Methods
  • Annexin V/Propidium Iodide Staining: This method distinguishes between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Harvest approximately 1×10⁶ cells after treatment, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI working solution (e.g., 5 μL of each per 100 μL suspension), incubate for 15 minutes in the dark, then add additional binding buffer and analyze by flow cytometry within 1 hour. Fucosterol (100 μM) increased early apoptotic populations up to 7.89-fold in ES2 ovarian cancer cells and 4.73-fold in OV90 cells [1].
  • Caspase Activation Analysis: Detect cleavage of caspase-3 and caspase-9 by Western blotting to confirm apoptosis induction through the intrinsic pathway. After fucosterol treatment, lyse cells in RIPA buffer, separate proteins by SDS-PAGE (12% gel), transfer to PVDF membrane, and probe with antibodies against cleaved caspase-3, cleaved caspase-9, and cytochrome c. Fucosterol treatment (100 μM) increased cleaved caspase-3 by 2.7-3.1-fold and cleaved caspase-9 by 2.0-fold in ovarian cancer cells [1]. Use β-actin as loading control.
  • Nuclear Morphology Assessment (DAPI Staining): Seed cells in 6-well plates (2×10⁵ cells/well), treat with fucosterol (0-80 μM) for 48 hours, fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, stain with DAPI (1 μg/mL), and examine under fluorescence microscope for apoptotic features (chromatin condensation, nuclear fragmentation) [2].
ROS Production and Cell Cycle Analysis
  • Intracellular ROS Detection: Use DCFH-DA probe to measure reactive oxygen species generation. Seed cells in 6-well plates (2×10⁵ cells/well), treat with fucosterol (0-100 μM) for 48 hours, harvest cells, wash with PBS, and incubate with DCFH-DA (10 μM) for 30 minutes at 37°C in the dark. Analyze immediately by flow cytometry. Fucosterol increased ROS generation up to 385.1% in ovarian cancer cells compared to vehicle control [1].
  • Cell Cycle Distribution Analysis: Assess cell cycle arrest using propidium iodide DNA staining. After fucosterol treatment, harvest cells, wash with PBS, fix in 70% ethanol at -20°C overnight. Centrifuge, resuspend in PBS containing PI (40 μg/mL), RNase A (0.1 mg/mL), and Triton X-100 (0.1%), incubate for 30 minutes at 37°C in dark, and analyze by flow cytometry. Fucosterol treatment increased sub-G1 population (indicator of apoptosis) from 1.0% to 19.0% in OV90 cells and caused G2/M phase arrest in HeLa cervical cancer cells [1] [2].

The following diagram illustrates the key molecular mechanisms affected by fucosterol treatment:

fucosterol_mechanisms cluster_ROS Oxidative Stress Response cluster_apoptosis Apoptosis Pathway cluster_signaling Signaling Pathway Inhibition cluster_cellcycle Cell Cycle Effects Fucosterol Fucosterol Treatment ROS ROS Generation Fucosterol->ROS Calcium Calcium Homeostasis Disruption Fucosterol->Calcium PI3K PI3K/AKT Inhibition Fucosterol->PI3K MAPK MAPK Inactivation Fucosterol->MAPK mTOR mTOR Suppression Fucosterol->mTOR G2M G2/M Phase Arrest Fucosterol->G2M ROS->Calcium MMP Loss of Mitochondrial Membrane Potential Calcium->MMP CytochromeC Cytochrome C Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Execution Caspase3->Apoptosis PI3K->mTOR MAPK->G2M SubG1 Sub-G1 Increase G2M->SubG1 SubG1->Apoptosis

Molecular Mechanism Investigation
  • Western Blot Analysis of Signaling Pathways: Investigate fucosterol's effect on key cancer-related signaling pathways. After treatment (typically 24-48 hours), lyse cells, quantify protein concentration using BCA assay, separate by SDS-PAGE, transfer to membranes, and probe with antibodies against phospho-AKT, total AKT, phospho-MAPK, total MAPK, PI3K, and mTOR. Fucosterol significantly reduced phosphorylation of AKT and MAPK in ovarian cancer cells and inhibited key proteins in the PI3K/AKT/mTOR pathway in cervical cancer cells [1] [2].
  • Angiogenesis and Migration Assays: For functional assessments, perform Boyden chamber assays to evaluate effects on cell migration. Seed 5×10⁴ cells in serum-free medium in upper chamber, with complete medium in lower chamber as chemoattractant. After fucosterol treatment (48 hours), remove non-migrated cells from upper surface, fix and stain migrated cells on lower surface, and count. Fucosterol demonstrated dose-dependent inhibition of HeLa cell migration [2].
  • Synergistic Combination Studies: Evaluate potential synergistic effects with conventional chemotherapeutic agents. Combine fucosterol (5 μM) with doxorubicin (0.1-5 μM) or other agents (cisplatin, paclitaxel) in ratio-based designs. Treat cells for 72 hours, assess viability, and analyze data using Chou-Talalay method to calculate combination indices. Fucosterol (5 μM) combined with doxorubicin (0.1 μM) significantly reduced viability and proliferation in MDA-MB-231 monolayer cultures compared to single agents [3].

Table 3: Documented Effects of Fucosterol on Molecular Targets and Mechanisms

Target/Pathway Effect of Fucosterol Experimental Evidence Technical Approach
PI3K/AKT/mTOR Significant inhibition Reduced p-AKT in ovarian and cervical cancer Western blot, Pathway analysis
MAPK/ERK Inactivation Decreased phosphorylation in ovarian cancer Western blot, Network pharmacology
GRB2 Potential targeting Molecular docking scores, Raf/MEK/ERK pathway Network pharmacology, Molecular dynamics
Caspase-3/9 Activation and cleavage 2.7-3.1-fold increase in ovarian cancer Western blot, Flow cytometry
Cell Cycle G2/M and sub-G1 arrest Dose-dependent accumulation PI staining, Flow cytometry
Migration Inhibition Reduced HeLa cell migration Boyden chamber assay

Data Analysis, Troubleshooting and Technical Applications

Data Interpretation and Analysis Guidelines
  • Dose-Response Analysis: Calculate IC₅₀ values using non-linear regression of log(inhibitor) vs. normalized response curves with variable slope in GraphPad Prism or similar software. Report with 95% confidence intervals. Expected IC₅₀ values range from 40 μM (HeLa cervical cancer) to 125 μM (A-549 lung cancer) after 48-72 hours treatment [1] [2].
  • Statistical Considerations: Perform all experiments in triplicate with three biological replicates to ensure reproducibility. Use one-way ANOVA with post-hoc Holm-Šídák test for multiple comparisons or Student's t-test for two-group comparisons, considering p < 0.05 statistically significant. Express results as mean ± SEM (standard error of mean) [1] [3].
  • Selectivity Index Calculation: Determine selectivity by comparing IC₅₀ in cancer cells vs. normal cells (e.g., fR2 human normal cell line). Fucosterol has demonstrated selective cytotoxicity against cancer cells, with higher potency in HeLa cervical cancer cells compared to other cancer types [2].
Troubleshooting Common Technical Issues
  • Solubility and Precipitation: If fucosterol precipitates at higher concentrations (>100 μM), briefly sonicate the solution or prepare fresh stock solutions. Maintain DMSO concentration ≤0.1% to avoid solvent toxicity.
  • 3D Model Resistance: Note that 3D culture models often show reduced sensitivity to fucosterol and conventional drugs compared to monolayer cultures. If no effects are observed in 3D models, consider increasing treatment duration to 96 hours and concentration range, as demonstrated in MDA-MB-231 multicellular aggregates where effects were only observed at higher doxorubicin concentrations (5 μM) [3].
  • Variable Sensitivity Between Cell Lines: Account for inherent differences in sensitivity across cell lines. Include multiple cell lines in screening phases, as fucosterol showed particular potency against cervical cancer cells compared to lung, prostate, and gastric cancer models [2].
  • Assay Linearity Limitations: For proliferation assays, ensure cell densities are within linear range of detection. If absorbance values exceed linear range, reduce initial seeding density or development time.
Technical Applications and Future Directions

The protocols described enable comprehensive preclinical evaluation of fucosterol's anti-cancer potential. Key applications include:

  • Drug Discovery Screening: These standardized protocols allow systematic comparison of fucosterol's efficacy across different cancer types and identification of particularly sensitive malignancies.
  • Mechanism of Action Studies: The multifaceted approach enables researchers to dissect complex mechanisms underlying fucosterol's anti-cancer effects, from initial oxidative stress to downstream apoptosis execution and pathway modulation.
  • Combination Therapy Development: The combination protocol provides a framework for identifying synergistic partnerships with conventional chemotherapeutics, potentially enhancing efficacy while reducing required doses of toxic agents.
  • Translation Bridge to In Vivo Models: These in vitro findings provide crucial foundation for subsequent in vivo studies, with zebrafish xenograft models of ovarian cancer having already demonstrated fucosterol's ability to decrease tumor formation [1].

Conclusion

These application notes provide comprehensive protocols for evaluating the anti-cancer potential of fucosterol using established in vitro models. The multifaceted approach encompassing viability assessment, apoptosis detection, cell cycle analysis, and signaling pathway investigation enables researchers to generate robust, mechanistically insightful data on this promising marine-derived compound. The documented selective cytotoxicity against cancer cells, synergistic potential with conventional chemotherapeutics, and multi-target mechanisms of action position fucosterol as a compelling candidate for further development. Researchers should consider incorporating both 2D and 3D culture models to better recapitulate the tumor microenvironment, while recognizing the typically reduced sensitivity observed in more complex model systems. As research progresses, these protocols will facilitate standardized assessment across laboratories and contribute to the growing understanding of marine-derived compounds in oncology drug discovery.

References

Comprehensive Analytical Methods for Fucosterol: Chromatographic Separation, Quantification, and Protocol Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucosterol Analysis

Fucosterol (C₂₉H₄₈O, molecular weight 412.69) is a prominent phytosterol primarily isolated from various species of brown algae, though it is also found in some diatoms and seaweeds. This unique algal sterol has garnered significant research interest due to its diverse biological activities, which include cholesterol-lowering, anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective properties [1]. The growing interest in fucosterol as a therapeutic agent and nutraceutical has necessitated the development of robust, reliable, and sensitive analytical methods for its separation, identification, and quantification from complex biological matrices. The structural similarity of fucosterol to other phytosterols presents particular challenges for its analysis, requiring careful selection of extraction techniques, chromatographic conditions, and detection systems to achieve accurate resolution and quantification.

Analytical method development for fucosterol must address several challenges inherent to phytosterol analysis. These compounds are typically present in complex plant or algal matrices along with numerous interfering compounds such as pigments, lipids, and other secondary metabolites. Additionally, phytosterols can exist in multiple forms – free sterols, steryl esters, steryl glycosides, and acylated steryl glycosides – which may require interconversion to free sterols for accurate quantification [2]. The lipophilic nature of fucosterol further complicates its extraction and analysis, necessitating optimization of solvent systems and chromatographic conditions. This comprehensive guide addresses these challenges by providing detailed protocols for the extraction, separation, and quantification of fucosterol, supported by experimental data and validation parameters to ensure reproducible and accurate results.

Extraction and Sample Preparation Methods

Extraction Techniques

The initial extraction of fucosterol from algal biomass is a critical step that significantly impacts the efficiency of subsequent analytical procedures. Several extraction methods have been employed for fucosterol isolation, each with distinct advantages and limitations:

  • Solid-Liquid Extraction (SLE): Conventional SLE using organic solvents remains widely employed for fucosterol extraction. A common approach involves powdered algal material (e.g., Sargassum horneri or S. miyabei) extracted with 70% ethanol using sonication for 1 hour, repeated three times [3]. The combined extracts are then evaporated under vacuum to obtain a crude extract. This method is simple and cost-effective but may require large solvent volumes and prolonged extraction times.

  • Saponification-Assisted Extraction: For samples where fucosterol exists in esterified forms, saponification is essential to hydrolyze steryl esters and release free sterols. A typical protocol involves treating the crude extract with 2.5 N methanolic KOH at 60°C for 1-2 hours, followed by extraction of unsaponifiable matter with non-polar solvents like n-hexane [2]. Saponification efficiently removes chlorophylls and lipids that might interfere with subsequent spectrophotometric or chromatographic analysis [4].

  • Counter-Current Chromatography (CCC): For preparative-scale isolation, high-speed counter-current chromatography (HSCCC) has been successfully employed. This liquid-liquid partition chromatographic technique eliminates complications derived from solid support matrices, such as irreversible adsorptive sample loss and tailing of solute peaks [4]. An optimized HSCCC method for Sargassum horneri utilized a two-phase solvent system composed of n-hexane-acetonitrile-methanol (5:5:6, v/v), producing 23.7 mg fucosterol from 300 mg of crude extract with purity above 85% [4].

Sample Cleanup and Preparation

Following initial extraction, additional cleanup steps are often necessary to remove interfering compounds and concentrate the target analyte:

  • Liquid-Liquid Partitioning: Sequential partitioning of crude extracts between solvents of varying polarity can effectively separate fucosterol from polar impurities. For example, a 70% ethanol extract of S. miyabei was sequentially partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol, with fucosterol primarily concentrating in the n-hexane fraction [3].

  • Medium-Pressure Liquid Chromatography (MPLC): For further purification, MPLC systems such as the Buchi Sepacore Flash system can be employed with gradient solvent systems (e.g., 100% n-hexane to 100% ethyl acetate) to fractionate extracts based on polarity [3].

  • Crystallization: Final purification can be achieved through recrystallization using appropriate solvent systems. For instance, fucosterol has been successfully recrystallized from methanol to obtain high-purity material for use as an analytical standard [3].

Table 1: Comparison of Extraction Methods for Fucosterol

Extraction Method Solvent System Conditions Yield Purity Reference
Solid-Liquid Extraction 70% ethanol Sonication, 1 h, 3 repeats Varies by species Crude extract [3]
Saponification + SLE 2.5 N KOH in methanol, n-hexane 60°C, 1-2 hours Improved recovery High for free sterols [2]
HSCCC n-hexane-acetonitrile-methanol (5:5:6) Optimized flow and rotation 23.7 mg from 300 mg crude >85% [4]
Multi-step partition n-hexane, chloroform, ethyl acetate Sequential partitioning Enriched in n-hexane fraction Varies [3]

The following workflow diagram illustrates a comprehensive sample preparation process for fucosterol analysis:

fucosterol_extraction Start Algal Biomass (Powdered) Extraction Solid-Liquid Extraction (70% Ethanol, Sonication) Start->Extraction Evaporation Solvent Evaporation (Under Vacuum) Extraction->Evaporation Partitioning Liquid-Liquid Partitioning (n-Hexane Fraction) Evaporation->Partitioning Saponification Saponification (2.5 N KOH in Methanol, 60°C) Partitioning->Saponification Unsaponifiable Extract Unsaponifiable (n-Hexane) Saponification->Unsaponifiable Cleanup Sample Cleanup (MPLC or Crystallization) Unsaponifiable->Cleanup Analysis Chromatographic Analysis Cleanup->Analysis

Figure 1: Comprehensive Sample Preparation Workflow for Fucosterol Analysis

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC represents one of the most versatile and widely used techniques for fucosterol separation and quantification. The following conditions have been validated for fucosterol analysis:

  • Column: Reverse-phase C18 columns are typically employed, with the Kinetex C18 (4.6 mm × 100 mm, 2.6 μm) demonstrating excellent separation efficiency [3]. Other C18 columns with similar dimensions (e.g., 4.6 mm × 250 mm, 5 μm) can also be used with appropriate method optimization.

  • Mobile Phase: A binary gradient system consisting of methanol (solvent A) and 0.1% acetic acid in water (solvent B) has been successfully implemented. The gradient program typically runs from 50% B to 0% B over 5 minutes, maintained at 0% B for 10 minutes [3]. Isocratic elution with methanol-acetonitrile (3:7, v/v) has also been used for fucosterol analysis at a flow rate of 0.8 mL/min [4].

  • Detection: Ultraviolet detection at 210 nm is commonly employed for fucosterol quantification [3]. This wavelength provides adequate sensitivity while minimizing interference from solvent absorption.

  • Temperature: Column temperature is typically maintained at 25°C to ensure retention time reproducibility [3].

Under these conditions, fucosterol typically elutes at approximately 8.5 minutes, well-separated from other phytosterol analogs such as phytol and saringosterol [3]. The specificity of the method has been confirmed through peak purity assessments and comparison with authentic standards.

Gas Chromatography (GC)

GC offers superior separation efficiency for phytosterols and is particularly valuable for analyzing complex mixtures of sterol analogs:

  • Column: Non-polar or weakly polar stationary phases are preferred for sterol separation. A HP-1 column (100% dimethylpolysiloxane) has been successfully used for fucosterol analysis [5]. Other common choices include DB-5, HP-5, or similar (5% phenyl)-methylpolysiloxane columns.

  • Temperature Program: A typical temperature program for fucosterol analysis begins at 200°C, ramping to 300°C at 10°C/min, with a final hold time of 10-15 minutes to ensure elution of all sterol compounds [5].

  • Derivatization: Prior to GC analysis, free sterols must be derivatized to reduce polarity and improve volatility. Silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is commonly performed [2]. Derivatization is typically carried out at 60-70°C for 20-30 minutes.

  • Detection: Flame ionization detection (FID) is standard for quantification, while mass spectrometric detection (GC-MS) provides structural confirmation. Electron impact ionization at 70 eV with mass detection in the range m/z 50-600 is suitable for fucosterol identification [3].

Counter-Current Chromatography (CCC)

For preparative-scale separation, HSCCC offers unique advantages by eliminating solid stationary phases, thereby avoiding irreversible adsorption and sample loss:

  • Solvent System Selection: The partition coefficient (K) is the most critical parameter for successful CCC separation, with optimal values ranging from 0.5 to 2.0. For fucosterol, the biphasic solvent system n-hexane-acetonitrile-methanol (5:5:6, v/v) provides K values of 1.40 for phytol and 2.02 for fucosterol, with a separation factor (α) of 1.44 [4].

  • Operational Parameters: Retention of the stationary phase (Sf) is influenced by rotational speed and mobile phase flow rate. Higher rotational speeds (e.g., 800-1000 rpm) generally improve stationary phase retention and peak resolution. Flow rates of 1.0-2.0 mL/min typically provide optimal balance between resolution and separation time [4].

Table 2: Chromatographic Conditions for Fucosterol Separation

Chromatographic Technique Key Parameters Separation Conditions Retention/Elution Reference

| HPLC-UV | Column: Kinetex C18 (4.6×100 mm, 2.6 μm) Mobile phase: MeOH/0.1% acetic acid (gradient) Detection: 210 nm | Flow rate: 1.0 mL/min Temperature: 25°C Injection: 10 μL | ~8.5 min | [3] | | GC-FID/MS | Column: HP-1 (100% dimethylpolysiloxane) Derivatization: BSTFA+1% TMCS | Temp program: 200°C to 300°C at 10°C/min Carrier gas: He at 1 mL/min | Varies by system | [5] | | HSCCC | Solvent: n-hexane-acetonitrile-methanol (5:5:6) Column volume: ~240 mL | Flow rate: 1.5-2.0 mL/min Speed: 800 rpm Stationary phase retention: ~65% | Baseline separation from analogs | [4] |

Quantification Methods and Validation

HPLC Validation Parameters

Rigorous method validation is essential to ensure the reliability, accuracy, and reproducibility of fucosterol quantification. The following validation parameters have been established for HPLC analysis of fucosterol:

  • Linearity and Range: The method demonstrates excellent linearity (R² = 0.9998) over a concentration range of 3.91-125.00 μg/mL [3]. This wide dynamic range accommodates both low-concentration samples and highly enriched extracts.

  • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) have been determined as 3.20 μg/mL and 9.77 μg/mL, respectively [3]. These values indicate adequate sensitivity for most natural product applications.

  • Accuracy: Recovery studies demonstrate high accuracy, with intra-day and inter-day variations within 90-110% of the theoretical values [3]. Such recovery rates confirm minimal loss during sample preparation and analysis.

  • Precision: The method exhibits excellent precision with a relative standard deviation (RSD) of 1.07% for retention times and peak areas [3]. This low variability ensures reproducible quantification across multiple analyses.

Quantification in Biological Samples

The validated HPLC method has been applied to quantify fucosterol in various algal species, revealing significant interspecies variability:

  • Species Comparison: Analysis of 11 algal species from Ulleungdo, Korea, demonstrated fucosterol content ranging from 0.22 to 81.67 mg/g of dry extract [3]. The highest content was observed in Desmarestia tabacoides (81.67 mg/g), followed by Agarum clathratum (78.70 mg/g).

  • Sargassum Species: Among *Sargassum species, S. miyabei contained substantial fucosterol, while S. horneri and S. serratifolium showed varying levels [3]. These findings highlight the importance of species selection for fucosterol sourcing.

Internal Standard Selection

For accurate quantification, particularly in GC analysis, appropriate internal standards are essential:

  • Common Standards: 5α-cholestane, dihydrocholesterol (5α-cholestan-3β-ol), epicoprostanol (5β-cholestan-3α-ol), and betulin (Lup-20(29)-ene-3β,28-diol) are frequently used as internal standards for phytosterol analysis [2].

  • Selection Criteria: The ideal internal standard should be structurally similar to phytosterols, commercially available in pure form, elute within the analytical timeframe without peak interference, and exhibit similar extraction and derivatization behavior as the target analytes [2]. Epicoprostanol is particularly suitable as it does not occur naturally in plants and elutes early in the chromatogram.

Table 3: Method Validation Parameters for Fucosterol Quantification

Validation Parameter Experimental Results Acceptance Criteria Reference
Linearity R² = 0.9998 (3.91-125.00 μg/mL) R² ≥ 0.998 [3]
LOD 3.20 μg/mL - [3]
LOQ 9.77 μg/mL - [3]
Accuracy 90-110% recovery Typically 80-120% [3]
Precision RSD 1.07% RSD ≤ 2% [3]
Specificity Well-resolved peak at 8.5 min No interference [3]

Application Notes and Practical Considerations

Biological Relevance and Mechanistic Insights

Understanding the biological significance of fucosterol provides context for its analysis and quantification. Recent studies have revealed multiple mechanisms through which fucosterol exerts its pharmacological effects:

  • Neuroprotective Activity: System pharmacology and in silico analyses indicate that fucosterol targets signaling molecules intimately associated with neuronal survival, immune response, and inflammation [1]. Specifically, fucosterol demonstrates significant binding affinity to crucial targets including liver X-receptor-beta (LXR-β), glucocorticoid receptor (GR), tropomyosin receptor kinase B (TrkB), toll-like receptor 2/4 (TLR2/4), and β-secretase (BACE1) [1].

  • Anti-Atherosclerotic Effects: Fucosterol attenuates atherosclerotic pathology through multiple mechanisms, including reduction of lipid levels, inhibition of inflammatory responses, and decrease of oxidative stress [6]. In vitro studies demonstrate that fucosterol inactivates the NF-κB and p38 MAPK signaling pathways in ox-LDL-treated human umbilical vein endothelial cells (HUVECs) [6].

  • Cholesterol-Lowering Properties: Fucosterol competitively inhibits cholesterol absorption in the intestine and reduces proprotein convertase subtilisin/kexin type 9 (PCSK9) expression both in vivo and in vitro [6]. This dual mechanism contributes to its hypocholesterolemic effects.

The following diagram illustrates the key signaling pathways modulated by fucosterol:

fucosterol_pathways cluster_pathways Signaling Pathways Modulated by Fucosterol cluster_effects Biological Effects Fucosterol Fucosterol NFkB NF-κB Signaling Fucosterol->NFkB Inhibits MAPK p38/Erk MAPK Signaling Fucosterol->MAPK Inhibits PI3K PI3K/Akt Signaling Fucosterol->PI3K Modulates LXR LXR-β Pathway Fucosterol->LXR Activates Neurotrophin Neurotrophin Signaling Fucosterol->Neurotrophin Modulates AntiInflammatory Anti-Inflammatory Response NFkB->AntiInflammatory MAPK->AntiInflammatory Neuroprotection Neuroprotection PI3K->Neuroprotection Cholesterol Cholesterol Reduction LXR->Cholesterol Neurotrophin->Neuroprotection AtheroProtection Anti-Atherosclerotic Effects AntiInflammatory->AtheroProtection Antioxidant Antioxidant Effects Antioxidant->AtheroProtection Cholesterol->AtheroProtection

Figure 2: Key Signaling Pathways and Biological Effects of Fucosterol

Analytical Method Selection Guide

Choosing the appropriate analytical method depends on several factors, including the research objectives, available equipment, and required sensitivity:

  • Routine Quantification: For quality control or screening multiple samples, HPLC-UV with the validated conditions provides a robust, cost-effective solution with adequate sensitivity and precision [3].

  • Structural Confirmation: When analyzing unknown samples or requiring structural verification, GC-MS offers superior identification capabilities through mass spectral libraries and fragmentation patterns [2].

  • Preparative Isolation: For obtaining high-purity fucosterol for biological testing or standard preparation, HSCCC provides excellent recovery and scalability without the irreversible adsorption issues associated with solid-phase chromatography [4].

  • Complex Matrices: For samples with intricate matrices or low fucosterol concentrations, additional sample cleanup steps such as saponification, liquid-liquid partitioning, or solid-phase extraction may be necessary before chromatographic analysis [2].

Troubleshooting and Optimization Tips
  • Peak Tailing in HPLC: If fucosterol peaks exhibit tailing, consider adding a small amount of acetic acid to the mobile phase, increasing column temperature, or using a stationary phase with higher endcapping [3].

  • Incomplete Derivatization in GC: Ensure complete dryness of samples before silylation, use fresh derivatization reagents, and verify reaction temperature and duration. Incomplete silylation results in broad peaks and reduced sensitivity [2].

  • Low Stationary Phase Retention in CCC: Optimize rotational speed and mobile phase flow rate. Higher speeds generally improve stationary phase retention. Also ensure the solvent system is thoroughly equilibrated before use [4].

  • Sample Degradation: Protect fucosterol samples from light and oxygen by storing in amber vials under inert atmosphere and adding antioxidants such as BHT to extraction solvents when necessary.

Conclusion

The analytical methods presented in this guide provide comprehensive tools for the separation, identification, and quantification of fucosterol from various biological sources. The validated HPLC method offers a robust approach for routine analysis, while GC-MS provides superior sensitivity and structural confirmation for research applications. For preparative-scale isolation, HSCCC emerges as a powerful technique with high recovery and purity. The integration of these analytical methods with emerging insights into fucosterol's biological activities and mechanisms of action will facilitate further research into its therapeutic potential and applications in functional foods and nutraceuticals.

References

Comprehensive Protocols for Studying Fucosterol-Induced Apoptosis in Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucosterol as an Anticancer Agent

Fucosterol is a phytosterol predominantly found in brown algae and marine plants, which has garnered significant scientific interest for its diverse bioactivities, including potent antioxidant, anti-inflammatory, and anticancer properties. Recent studies have demonstrated its efficacy in suppressing cancer progression across various cell lines, such as ovarian, cervical, and lung cancers, by inducing programmed cell death (apoptosis). The compound exerts its anticancer effects through multiple mechanisms, including the generation of reactive oxygen species (ROS), induction of mitochondrial dysfunction, endoplasmic reticulum stress, and modulation of key cell proliferation and survival signaling pathways like PI3K/AKT and MAPK [1] [2] [3]. This document provides detailed, standardized protocols for treating cell cultures with fucosterol to study apoptosis, tailored for researchers and drug development professionals.

Fucosterol Treatment Conditions Across Cell Lines

The effective concentration of fucosterol varies depending on the cell type and the specific assay. The table below summarizes the half-maximal inhibitory concentration (IC50) and effective treatment doses identified in recent studies.

Table 1: Summary of Fucosterol Treatment Conditions for Apoptosis Studies in Various Cancer Cell Lines

Cell Line Cancer Type Reported IC50 / Effective Dose Key Apoptotic Markers Analyzed
ES2 & OV90 Ovarian Cancer IC50: 51.4 - 62.4 μM [1] ↑ Cleaved Caspase-3/9, ↑ Cytochrome c, ↑ ROS, ↓ p-AKT [1]
HeLa Cervical Cancer IC50: 40 μM [2] ROS-mediated ΔΨm loss, G2/M cell cycle arrest, ↓ PI3K/Akt/mTOR [2]
A549 & SK-LU-1 Lung Cancer IC50: 15 μM [3] ↑ Bax/Bcl-2 ratio, ↑ Cleaved Caspase-3, G2/M arrest [3]
HUVECs (ox-LDL model) Atherosclerosis (Non-Cancer) 100 μg/mL ox-LDL + Fucosterol [4] Attenuated ox-LDL-induced apoptosis [4]

Detailed Experimental Protocols for Apoptosis Assays

Cell Culture and Fucosterol Preparation

Materials:

  • Fucosterol: Available from chemical suppliers (e.g., Sigma-Aldrich) [2].
  • Vehicle: Dimethyl sulfoxide (DMSO).
  • Cell Lines: Various cancer cell lines (e.g., HeLa, A549, OV90) are maintained in their respective media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (100 µg/ml streptomycin, 100 U/ml penicillin) at 37°C in a 5% CO₂ atmosphere [1] [2].

Fucosterol Stock Solution Preparation:

  • Prepare a stock solution of fucosterol in DMSO. A common stock concentration is 40-100 mM.
  • Aliquot and store the stock solution at -20°C.
  • On the day of treatment, dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0-100 µM). Ensure the final concentration of DMSO is the same in all treatment groups (typically ≤0.1% v/v) and include a vehicle control (medium with the same amount of DMSO but no fucosterol) [1] [2].
Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a standard method for distinguishing between live, early apoptotic, late apoptotic, and necrotic cells [5].

Table 2: Protocol for Apoptosis Detection using Alexa Fluor 488 Annexin V/Dead Cell Kit

Step Procedure Notes
1. Treatment & Harvest Treat cells with fucosterol for the desired duration (e.g., 24-48 hours). Harvest cells (including culture supernatant) by gentle trypsinization and collect by centrifugation at 500 x g for 5 minutes. Use both adherent and floating cells for a complete analysis [5].
2. Washing Wash cell pellet with cold Phosphate-Buffered Saline (PBS). Centrifuge and discard supernatant.
3. Buffer Preparation Prepare 1X Annexin-Binding Buffer by diluting the provided 5X buffer with deionized water. For ~10 assays, add 1 mL of 5X buffer to 4 mL water [5].
4. Staining Solution Resuspend cell pellet in 1X Annexin-Binding Buffer at a density of ~1 x 10⁶ cells/mL. To 100 µL of cell suspension, add 5 µL of Alexa Fluor 488 annexin V and 1 µL of 100 µg/mL PI working solution. PI working solution is prepared by diluting the 1 mg/mL stock in 1X binding buffer [5].
5. Incubation Incubate the mixture at room temperature for 15 minutes in the dark.

| 6. Analysis | After incubation, add 400 µL of 1X Annexin-Binding Buffer. Analyze cells by flow cytometry within 1 hour, using 530 nm (FL1) and >575 nm (FL3) filters. | Live cells: Annexin V-/PI-. Early Apoptotic: Annexin V+/PI-. Late Apoptotic: Annexin V+/PI+. Necrotic: Annexin V-/PI+ [1] [5]. |

Assessment of Mitochondrial Apoptosis Pathways

Fucosterol often induces apoptosis via the mitochondrial (intrinsic) pathway. Key parameters to assess include Reactive Oxygen Species (ROS), Mitochondrial Membrane Potential (ΔΨm), and calcium flux.

Table 3: Protocols for Assessing Mitochondrial Function in Apoptosis

Assay Dye/Probe Protocol Summary Key Findings with Fucosterol
ROS Measurement DCFH-DA (10 µM) [2] After fucosterol treatment, collect cells, wash with PBS, and incubate with DCFH-DA at 37°C for 30 min in the dark. Analyze fluorescence via flow cytometry (Ex/Em: ~488/525 nm). Fucosterol induced ROS generation by 351.8% in ES2 and 385.1% in OV90 ovarian cancer cells [1].
Mitochondrial Membrane Potential (ΔΨm) JC-1 or DiOC₆ (1 µmol/L) [1] [2] Treat cells, harvest, and incubate with JC-1 or DiOC₆ at 37°C for 30 min in the dark. Analyze by flow cytometry. JC-1 aggregates (red fluorescence) indicate high ΔΨm; monomers (green) indicate low ΔΨm. Fucosterol caused a loss of ΔΨm up to 1115.8% (ES2) and 1770.0% (OV90) compared to control [1].
Calcium Flux Fluo-4 (Intracellular) & Rhod-2 (Mitochondrial) [1] Stain fucosterol-treated cells with Fluo-4 or Rhod-2. Analyze fluorescence intensity using flow cytometry. Fucosterol dose-dependently increased intracellular Ca²⁺ by up to 818.5% and mitochondrial Ca²⁺ by 440.1% in ES2 cells [1].
Analysis of Apoptotic Proteins and Signaling Pathways

Western blot analysis is crucial for confirming the activation of apoptotic machinery and the inhibition of pro-survival pathways.

Procedure:

  • Protein Extraction: After fucosterol treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and block. Probe membranes with specific primary antibodies overnight at 4°C [1] [2].
  • Antibody Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

Key Protein Targets to Probe:

  • Apoptosis Execution: Cleaved Caspase-3, Cleaved Caspase-9, Cytochrome c, PARP cleavage [1] [3].
  • BCL-2 Family: Increased pro-apoptotic Bax and decreased anti-apoptotic Bcl-2 [3].
  • Survival Pathways: Phosphorylated AKT (p-AKT), phosphorylated ERK (p-ERK), and components of the PI3K/AKT/mTOR and Raf/MEK/ERK pathways [1] [2] [3].

Mechanistic Pathways of Fucosterol-Induced Apoptosis

The following diagram synthesizes the key mechanistic pathways through which fucosterol induces apoptosis, as identified in the cited literature.

G cluster_primary Primary Cellular Stressors cluster_mitochondrial Mitochondrial Dysfunction cluster_signaling Inhibition of Pro-Survival Signaling cluster_apoptosis Apoptosis Execution Fucosterol Fucosterol ROS ROS Production Fucosterol->ROS Ca_Imbalance Calcium Homeostasis Disruption Fucosterol->Ca_Imbalance ER_Stress Endoplasmic Reticulum Stress Fucosterol->ER_Stress PI3K_Akt PI3K/AKT Pathway Fucosterol->PI3K_Akt MAPK MAPK Pathway Fucosterol->MAPK mTOR mTOR Signaling Fucosterol->mTOR MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Ca_Imbalance->MMP ER_Stress->MMP CytoC_Release Cytochrome c Release MMP->CytoC_Release Caspase9 Activation of Caspase-9 CytoC_Release->Caspase9 PI3K_Akt->Caspase9 Inhibition MAPK->Caspase9 Inhibition Caspase3 Activation of Caspase-3 Caspase9->Caspase3 Apoptosis Apoptotic Cell Death Caspase3->Apoptosis

Critical Considerations for Experimental Design

  • Cell Line Specificity: The mechanisms and potency of fucosterol are highly cell-line dependent. Always conduct preliminary assays to determine the appropriate IC50 for your specific model [1] [2] [3].
  • Time-Kinetic Studies: Apoptosis is a dynamic process. Include multiple time points (e.g., 24, 48, 72 hours) in your studies to capture the sequence of molecular events.
  • Combination Therapy: Explore the synergistic effects of fucosterol with standard chemotherapeutic agents like cisplatin or paclitaxel, as this is a promising avenue for research [1].
  • Validation with Multiple Assays: No single assay fully defines apoptosis. Use a combination of Annexin V/PI, Western blotting, and functional assays (ROS, ΔΨm) for reliable detection [5].

References

fucosterol animal model administration for efficacy testing

Author: Smolecule Technical Support Team. Date: February 2026

Fucosterol Efficacy Testing: Application Notes & Protocols

Introduction Fucosterol, a phytosterol abundant in brown algae, has emerged as a promising natural compound for therapeutic development. Preclinical studies demonstrate its efficacy across multiple disease models, including depression, muscle atrophy, and atherosclerosis, primarily mediated through anti-inflammatory, antioxidant, and anabolic signaling pathways [1] [2] [3]. These notes provide a consolidated reference for its in vivo administration and efficacy assessment.


Test Article Formulation & Administration

Fucosterol Preparation

  • Source & Purity: Typically extracted from brown algae (e.g., Fucus vesiculosus, Undaria pinnatifida). Use high-purity (>95%) compounds for in vivo studies.
  • Vehicle for Oral Administration: The most common and practical method is oral gavage using a suspension in 0.5% (w/v) carboxymethyl cellulose (CMC) sodium salt solution [1] [3].
  • Preparation Protocol:
    • Weigh the required mass of fucosterol.
    • Gradually add it to a measured volume of 0.5% CMC solution.
    • Sonicate the mixture or vortex vigorously to create a homogeneous suspension.
    • Prepare fresh before each administration to ensure stability and consistency.

In Vivo Dosing Regimens for Efficacy Models

The table below summarizes established dosing protocols for different animal disease models.

Table 1: Established Fucosterol Dosing Protocols in Rodent Models

Disease Model Induction Method Species & Sex Fucosterol Dose & Route Treatment Duration Primary Efficacy Endpoints Key Findings

| Depression [1] [4] | Chronic Unpredictable Mild Stress (CUMS) or LPS injection | Male C57BL/6 mice | 10, 30 mg/kg/day Oral gavage | 4-6 weeks | Sucrose Preference Test (SPT), Forced Swim Test (FST), Tail Suspension Test (TST) | ↓ Depressive-like behaviors; ↓ microglial activation & neuroinflammation in PFC | | Skeletal Muscle Atrophy [3] | Hindlimb Immobilization | Male C57BL/6J mice | 10, 30 mg/kg/day Oral gavage | 1 week post-immobilization | Grip strength, Muscle mass (GA, TA, SOL), Micro-CT, Cross-Sectional Area (CSA) | ↑ Muscle mass, volume, strength & myofiber CSA | | Atherosclerosis [2] | High-Cholesterol Diet (HCD) | ApoE-/- mice | Not Specified Oral administration | 12 weeks | Atherosclerotic lesion area (Oil Red O staining), Serum lipids, Inflammatory markers | ↓ Plaque formation, lipid levels, and macrophage infiltration |

Detailed Experimental Protocols

Protocol 1: Assessing Efficacy in a Depression Model (CUMS) [1]

  • Objective: To evaluate the antidepressant-like effects of fucosterol.
  • Animals: Male C57BL/6 mice (8-10 weeks old).
  • Procedure:
    • Adaptation: House mice for 1 week under standard conditions.
    • CUMS Induction: Expose mice to unpredictable mild stressors (e.g., cage tilt, damp bedding, food/water deprivation, white noise) daily for 4-6 weeks.
    • Dosing: Administer fucosterol (10 or 30 mg/kg/day) or vehicle via oral gavage throughout the CUMS period.
    • Behavioral Testing:
      • Sucrose Preference Test (SPT): Measure consumption of 1% sucrose water vs. plain water over 24h to assess anhedonia.
      • Forced Swim Test (FST) & Tail Suspension Test (TST): Record immobility time as an indicator of behavioral despair.
  • Tissue Collection: After sacrifice, collect prefrontal cortex (PFC) for immunofluorescence (Iba1 for microglia) and Western blot analysis (p-ERK1/2, p-p38).

Protocol 2: Assessing Efficacy in a Muscle Atrophy Model (Immobilization) [3]

  • Objective: To evaluate the protective effects of fucosterol on disuse-induced muscle atrophy.
  • Animals: Male C57BL/6J mice.
  • Procedure:
    • Immobilization: Anesthetize mice and fix one hindlimb in a shortened position using a non-weight-bearing plaster cast or tape for 1 week.
    • Dosing: Administer fucosterol (10 or 30 mg/kg/day) or vehicle via oral gavage for 1 week following immobilization.
    • Functional and Structural Analysis:
      • Grip Strength Test: Use a grip strength meter to measure combined forelimb and hindlimb strength.
      • Muscle Collection: Weigh muscles (gastrocnemius, tibialis anterior, soleus) after sacrifice.
      • Histology: Embed TA muscle in OCT, section, and stain with H&E to measure cross-sectional area (CSA).
  • Molecular Analysis: Use Western blot to analyze the Akt/mTOR/FoxO3a pathway in muscle tissue.

Mechanism of Action & Signaling Pathways

Fucosterol's efficacy is linked to its modulation of key signaling pathways. The following diagram illustrates its primary mechanisms of action in the disease models discussed.

G cluster_neuro Depression Model cluster_muscle Muscle Atrophy Model Fucosterol Fucosterol MAPK MAPK/ERK1/2 Pathway Fucosterol->MAPK Inhibits PI3K_Akt PI3K/Akt Pathway Fucosterol->PI3K_Akt Activates LPS_CUMS LPS / CUMS Stress MicroglialActivation Microglial Activation LPS_CUMS->MicroglialActivation Neuroinflammation Neuroinflammation (↑ Pro-inflammatory cytokines) MicroglialActivation->Neuroinflammation DepressiveBehaviors Depressive-like Behaviors Neuroinflammation->DepressiveBehaviors Immobilization Immobilization / TNF-α ProteinDegradation Protein Degradation (↑ Atrogin-1, ↑ MuRF1) Immobilization->ProteinDegradation ProteinSynthesis Protein Synthesis (↓ p-mTOR, ↓ p-p70S6K) Immobilization->ProteinSynthesis MuscleAtrophy Muscle Atrophy (↓ Mass, ↓ CSA, ↓ Strength) ProteinDegradation->MuscleAtrophy ProteinSynthesis->MuscleAtrophy MAPK->MicroglialActivation Promotes FoxO3a FoxO3a PI3K_Akt->FoxO3a Phosphorylates/Inhibits mTOR mTOR PI3K_Akt->mTOR Activates FoxO3a->ProteinDegradation Transcribes E3 Ligases mTOR->ProteinSynthesis Stimulates

Fucosterol's therapeutic mechanisms are context-dependent:

  • In Depression: It suppresses microglia-mediated neuroinflammation by inhibiting the MAPK/ERK1/2 signaling pathway, reducing pro-inflammatory cytokine release [1] [4].
  • In Muscle Atrophy: It activates the PI3K/Akt pathway. This has a dual effect: 1) phosphorylating and inhibiting FoxO3a, thereby downregulating E3 ubiquitin ligases (Atrogin-1, MuRF1) and protein degradation; and 2) activating mTOR signaling, which promotes protein synthesis [3].

Troubleshooting & Best Practices

  • Suspension Stability: If fucosterol precipitates, increase sonication time. Ensure consistent agitation before drawing into the gavage needle.
  • Dose Verification: For novel models, conduct a pilot dose-response study. Doses of 10-30 mg/kg are efficacious and well-tolerated in mice [1] [3].
  • Model Validation: Always include positive controls (e.g., conventional antidepressants for CUMS) to validate your disease model induction.
  • Compound Sourcing: Reproducibility depends on fucosterol quality. Source from reputable suppliers and confirm purity via certificates of analysis (CoA).

Conclusion

Fucosterol is a versatile natural product demonstrating robust efficacy in preclinical models of depression, muscle atrophy, and metabolic diseases. The provided protocols for oral administration at 10-30 mg/kg/day in rodent models offer a validated foundation for researchers to investigate its therapeutic potential in other indications or for lead optimization.

References

Fucosterol in Synergistic Combination Therapy: Application Notes and Experimental Protocols for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucosterol and Its Therapeutic Potential

Fucosterol (24-ethylidene cholesterol) is a phytosterol predominantly isolated from brown algae and marine seaweed species, with emerging significance in oncology research due to its multifaceted biological activities. This steroidal compound exhibits a diverse pharmacological profile encompassing anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for adjuvant therapy in combination approaches. Fucosterol's chemical structure shares similarities with cholesterol, potentially contributing to its membrane-interactive capabilities and biological activities. Unlike many conventional chemotherapeutic agents, fucosterol has demonstrated selective cytotoxicity against cancer cells while sparing normal cells, particularly evidenced in colon cancer models where it reduced viability in HT29 and HCT116 cell lines without inducing cytotoxicity in normal colon fibroblast (CCD-18co) cells [1].

The therapeutic rationale for investigating fucosterol in combination therapies stems from its potential to enhance the efficacy of established chemotherapeutic agents while potentially mitigating their adverse effects. Research indicates that fucosterol operates through multiple mechanistic pathways, including modulation of apoptosis-related proteins, cell cycle arrest, and interference with key signaling cascades such as PI3K/AKT and MAPK pathways [2]. These diverse mechanisms position fucosterol as an attractive candidate for combination regimens aimed at overcoming drug resistance, a significant challenge in oncology, particularly for aggressive cancer subtypes like triple-negative breast cancer (TNBC) and treatment-resistant ovarian cancers [3] [2]. The compound's natural origin and relatively low toxicity profile further enhance its appeal as a potential therapeutic adjuvant in combinatorial approaches.

Mechanistic Basis for Fucosterol Synergism

Molecular Pathways and Targets

Fucosterol exerts its anticancer effects through multi-target actions on critical cellular pathways involved in proliferation, survival, and death. In ovarian cancer models, fucosterol demonstrated capacity to suppress cell growth and induce apoptosis through regulation of mitochondrial function, endoplasmic reticulum stress, and reactive oxygen species (ROS) production [2]. Treatment with fucosterol resulted in dose-dependent decreases in cell viability with IC50 values of 62.4 μM in ES2 and 51.4 μM in OV90 ovarian cancer cells, accompanied by increased expression of cleaved caspase-3 (up to 3.1-fold), cleaved caspase-9 (up to 2.0-fold), and cytochrome c (up to 2.3-fold) [2]. Additionally, fucosterol inactivated PI3K/MAPK signal transduction, crucial pathways in cancer cell survival and proliferation [2].

In non-small cell lung cancer (NSCLC), network pharmacology approaches have identified that fucosterol may interact with key targets including MAPK1, EGFR, GRB2, IGF2, MAPK8, and SRC, which collectively regulate processes such as apoptotic control, peptidyl-tyrosine phosphorylation, and cell proliferation [4]. The Raf/MEK/ERK signaling pathway initiated by GRB2 appears particularly significant in mediating fucosterol's anti-NSCLC effects [4]. Beyond direct anticancer activity, fucosterol also exhibits anti-inflammatory and antioxidant properties that may contribute to its therapeutic utility, as demonstrated by its ability to attenuate oxidative stress and inflammatory responses in atherosclerosis models through inhibition of NF-κB and p38 MAPK signaling [5].

Synergistic Mechanisms with Chemotherapeutic Agents

The combination of fucosterol with conventional chemotherapeutic agents enhances anticancer effects through several complementary mechanisms. Fucosterol appears to sensitive cancer cells to chemotherapeutic agents by preconditioning multiple cell death pathways and overcoming resistance mechanisms. In colon cancer models, the combination of fucosterol with 5-fluorouracil (5-Fu) resulted in enhanced inhibition of cell proliferation, clonogenic potential, and cell migration beyond what was achieved with either agent alone [1]. This combination approach proved particularly effective in disrupting metastatic behaviors without inducing additional cell death in normal colon cells.

In breast cancer models, fucosterol demonstrated potential to potentiate the cytotoxicity of doxorubicin against triple-negative breast cancer cells [3]. The proposed mechanism involves fucosterol's modulation of calcium homeostasis and mitochondrial membrane potential, priming cancer cells for enhanced drug susceptibility. Fucosterol treatment significantly increased intracellular calcium concentration (up to 818.5% in ES2 ovarian cancer cells) and mitochondrial calcium levels (up to 440.1% in ES2 cells), resulting in loss of mitochondrial membrane potential (up to 1770.0% in OV90 cells) – changes that disrupt cellular energy metabolism and enhance susceptibility to chemotherapeutic agents [2].

The following diagram illustrates the key molecular pathways and synergistic mechanisms of fucosterol in combination therapy:

G Fucosterol Fucosterol Apoptosis Apoptosis Fucosterol->Apoptosis CellCycle CellCycle Fucosterol->CellCycle ROS ROS Fucosterol->ROS Signaling Signaling Fucosterol->Signaling Metastasis Metastasis Fucosterol->Metastasis Synergy Synergy Fucosterol->Synergy Caspases Caspases Apoptosis->Caspases CytochromeC CytochromeC Apoptosis->CytochromeC MMP MMP ROS->MMP Calcium Calcium ROS->Calcium PI3K PI3K Signaling->PI3K MAPK MAPK Signaling->MAPK GRB2 GRB2 Signaling->GRB2 PCSK9 PCSK9 Signaling->PCSK9 Metastasis->MMP Chemo Chemo Chemo->Synergy

Evidence for Therapeutic Synergism in Cancer Models

Combination Therapy Across Cancer Types

Table 1: Synergistic Effects of Fucosterol in Combination with Chemotherapeutic Agents Across Cancer Types

Cancer Type Combination Partner Experimental Models Key Findings Proposed Mechanisms
Colon Cancer [1] 5-Fluorouracil (5-Fu) HCT116, HT29 (2D/3D), CCD-18co (normal) Enhanced cytotoxicity in cancer cells, reduced cell migration and clonogenic potential; no toxicity in normal cells Inhibition of cell proliferation and metastatic potential; enhanced cytotoxic action
Triple-Negative Breast Cancer [3] [6] Doxorubicin MDA-MB-231 (2D/3D), MCF12A (non-tumoral) Potentiated doxorubicin cytotoxicity; combination reduced viability and proliferation in monolayer Sensitization of cancer cells to chemotherapeutic agent; possible modulation of drug resistance pathways
Ovarian Cancer [2] Cisplatin, Paclitaxel ES2, OV90 cells, zebrafish xenograft Enhanced anti-proliferative and pro-apoptotic effects; reduced tumor formation in vivo Regulation of mitochondrial function, ER stress, calcium homeostasis, and inactivation of PI3K/MAPK pathways
General Breast Cancer [3] Cisplatin, Doxorubicin MCF7 (luminal), SKBR3 (HER2+), MDA-MB-231 (TNBC) Variable effects depending on cell subtype, concentration, and drug; fucosterol most promising compound in panel Selective cytotoxicity against cancer cells without affecting non-tumoral lines

The evidence summarized in Table 1 demonstrates that fucosterol enhances the efficacy of conventional chemotherapeutic agents across multiple cancer types while showing selective toxicity toward cancer cells and minimal effects on normal cells. This therapeutic window is particularly valuable in oncology, where dose-limiting toxicities often restrict treatment efficacy. In colon cancer models, the combination of fucosterol with 5-Fu not only enhanced cytotoxicity but also significantly reduced metastatic behaviors such as cell migration – suggesting potential utility in addressing both primary tumors and metastatic disease [1].

The efficacy of combinations appears to be influenced by several factors, including cancer type, molecular subtype, and the specific chemotherapeutic partner. In breast cancer models, fucosterol's combination effects varied significantly across different molecular subtypes (luminal, HER2+, TNBC), emphasizing the need for precision medicine approaches when developing combination regimens [3]. Notably, in triple-negative breast cancer – a subtype with limited treatment options and poor prognosis – fucosterol demonstrated particular promise in potentiating doxorubicin cytotoxicity [6].

Comparative Efficacy in 2D vs 3D Culture Models

Table 2: Efficacy of Fucosterol and Combinations in 2D vs 3D Culture Models

Experimental Condition 2D Culture Effects 3D Culture Effects Research Implications
Fucosterol + 5-Fu (Colon Cancer) [1] Decreased cell viability; inhibited proliferation, clonogenic potential, and migration Reduced efficacy at same concentrations; increased resistance 3D models show greater resistance to treatment, highlighting need for complex models in drug screening
Fucosterol + Doxorubicin (TNBC) [6] Significant reduction in cell viability and proliferation with combination Limited effects on viability; no impact on proliferation Confirmed greater resistance in 3D cultures; combination effects model-dependent
Fucosterol Alone (Various) [3] Cytotoxicity at low concentrations against breast cancer lines without affecting non-tumoral line Not specifically reported, but generally reduced efficacy in 3D models 2D models may overestimate efficacy; essential to include 3D models for reliable prediction

A critical finding across studies is the differential response between traditional 2D monolayer cultures and more physiologically relevant 3D culture models (multicellular spheroids). As summarized in Table 2, 3D models consistently demonstrate greater resistance to both fucosterol alone and in combination with chemotherapeutic agents [1] [6]. This resistance pattern aligns with clinical observations of solid tumor behavior and underscores the importance of incorporating complex models in preclinical drug screening. The morphological and functional differences in 3D cultures, including the formation of nutrient and oxygen gradients, more accurately recapitulate the tumor microenvironment and present barriers to drug penetration and efficacy that are not apparent in 2D systems [3].

This discrepancy between 2D and 3D results has significant implications for drug development. The enhanced resistance observed in 3D models suggests that concentration optimization may be necessary when transitioning from traditional screening platforms to more complex systems. Additionally, these findings reinforce the need to include 3D models in early-stage drug screening to better predict clinical performance and avoid premature rejection of potentially effective therapeutic combinations [1] [3].

Experimental Protocols and Methodologies

2D and 3D Culture Models for Combination Screening
4.1.1 Monolayer (2D) Culture Protocol
  • Cell Seeding: Harvest cells using standard trypsin-EDTA treatment, count with a hemocytometer or automated cell counter, and seed in standard tissue culture-treated multiwell plates at optimized densities (e.g., 0.5 × 10^6 cells/mL for MDA-MB-231 cells, 100 μL/well for 96-well plates) [6].
  • Cell Attachment: Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO2, humidified atmosphere) [6].
  • Compound Exposure: Prepare fresh treatment solutions in complete culture medium immediately before use. Fucosterol and chemotherapeutic agent stock solutions are typically prepared in DMSO and diluted to working concentrations, maintaining constant DMSO concentration (e.g., 0.1%) across all treatment groups including controls [6].
  • Exposure Duration: Incubate cells with experimental treatments for 72 hours, unless kinetics studies indicate alternative timeframes [6].
4.1.2 Multicellular Spheroid (3D) Culture Protocol
  • Spheroid Formation: Seed cells in ultra-low attachment microplates to prevent adhesion and promote spheroid formation (e.g., 40 × 10^4 cells/mL, 200 μL/well for MDA-MB-231 cells) [6].
  • Centrifugation: Centrifuge plates at 200 × g for 10 minutes using swinging bucket rotors to enhance initial cell aggregation [6].
  • Spheroid Maturation: Incubate plates under standard culture conditions (37°C, 5% CO2) for 72 hours to allow formation of compact, uniform spheroids [6].
  • Compound Exposure: After spheroid formation, carefully add treatments without disrupting 3D structures. Incubate for 96 hours, with extended exposure times often necessary compared to 2D cultures due to diffusion limitations [6].
4.1.3 Viability and Proliferation Assessment
  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well at 1:10 dilution. Incubate for 2 hours (2D) or 4 hours (3D) to allow formazan crystal formation. Dissolve crystals in DMSO and measure absorbance at 570 nm with reference wavelength [6].
  • Resazurin Assay: Add resazurin solution (1 mM in PBS) at 1:100 dilution. Incubate for 2 hours (2D) or 4 hours (3D). Measure fluorescence at excitation 530-560 nm/emission 590 nm [6].
  • BrdU Proliferation Assay: Follow manufacturer's instructions for colorimetric or fluorometric detection of incorporated bromodeoxyuridine during DNA synthesis [6].
Combination Screening and Synergy Assessment
4.2.1 Experimental Workflow for Combination Studies

The following diagram illustrates the standardized workflow for evaluating fucosterol combinations in preclinical models:

G cluster_0 Model Options Start Study Design & Concentration Selection Model Model Selection & Culture Establishment Start->Model Treatment Compound Preparation & Treatment Application Model->Treatment Model2D 2D Monolayer Model3D 3D Spheroids ModelInVivo In Vivo Models Assay Endpoint Assessment Treatment->Assay Analysis Data Analysis & Synergy Calculation Assay->Analysis Validation Mechanistic Validation Analysis->Validation

4.2.2 Synergy Calculation Methods
  • Single-Agent Concentration Testing: Initially determine dose-response curves for individual agents (fucosterol and chemotherapeutic partner) to establish IC50 values and non-cytotoxic concentrations suitable for combination testing [3] [6].
  • Combination Matrix Design: Implement checkerboard assays with serial dilutions of both agents to test multiple ratio combinations. Include single-agent controls and vehicle controls in each experiment [3].
  • Synergy Quantification: Calculate combination indices using the Chou-Talalay method or similar approaches, where combination index (CI) < 0.9 indicates synergy, CI = 0.9-1.1 indicates additive effects, and CI > 1.1 indicates antagonism [3].
  • Statistical Analysis: Perform three independent experiments with replicates (typically 3-6 replicates per condition). Assess normality and homogeneity of variance using Shapiro-Wilk and Levene tests, respectively. Analyze data using one-way ANOVA followed by post-hoc multiple comparison tests such as Holm-Šídák with significance defined as p < 0.05 [6].

Research Considerations and Future Directions

Key Challenges and Limitations

Despite promising preclinical results, several methodological challenges must be addressed to advance fucosterol combination therapies toward clinical application. The differential efficacy observed between 2D and 3D culture systems highlights the limitations of traditional screening approaches and underscores the necessity of incorporating more complex models early in drug development [1] [3]. Additionally, the variable responses across different cancer types and molecular subtypes emphasize the need for careful model selection and precision medicine approaches [3].

Other significant challenges include:

  • Bioavailability and Formulation: Optimal delivery systems for fucosterol require further development to ensure adequate tissue distribution and tumor penetration [7].
  • Dosing Schedule Optimization: The sequence and timing of fucosterol administration relative to chemotherapeutic partners may significantly impact synergy, requiring systematic investigation [3] [6].
  • Standardization of Natural Products: Batch-to-batch variability in fucosterol sources and purity presents challenges for reproducibility, necessitating rigorous quality control measures [7].
Recommended Future Research Directions

To address current limitations and advance the field, several key research directions are recommended:

  • Mechanistic Deepening: Expand investigations into the molecular determinants of synergy, particularly focusing on fucosterol's effects on drug transport, metabolism, and resistance mechanisms [3] [2] [4].
  • Advanced Model Systems: Develop and implement more complex preclinical models including patient-derived organoids, orthotopic xenografts, and humanized mouse models to better predict clinical efficacy [1] [3].
  • Pharmacokinetic Optimization: Conduct systematic ADME (Absorption, Distribution, Metabolism, Excretion) studies to inform optimal dosing regimens and formulation strategies [7].
  • Biomarker Identification: Discover and validate predictive biomarkers for patient selection, potentially focusing on molecular subtypes or pathway activation status [3] [4].
  • Expanded Combination Partners: Explore fucosterol's potential in combination with targeted therapies and immunomodulatory agents beyond conventional chemotherapy [3] [2].

The consistent demonstration of fucosterol's ability to enhance chemotherapy efficacy while showing selective cytotoxicity against cancer cells positions it as a promising candidate for further development as a therapeutic adjuvant. However, the field requires systematic investigation through well-designed combinatorial studies that account for the complexities of cancer biology and therapeutic resistance mechanisms.

References

optimizing fucosterol extraction yield from seaweed

Author: Smolecule Technical Support Team. Date: February 2026

Fucosterol Extraction: Frequently Asked Questions

  • What is fucosterol and where is it found? Fucosterol is a phytosterol (plant sterol) that is particularly abundant in brown marine macroalgae (seaweeds) such as species from the genera Sargassum, Ecklonia, and Undaria [1]. In some brown algae, it can constitute between 83% to 97% of the total sterol content, making it the dominant sterol [1].

  • What are the key factors affecting fucosterol yield? The yield is influenced by a combination of biological, environmental, and process-related factors [2].

    • Biological/Environmental: Seaweed species, geographic origin, harvesting season, and maturity of the seaweed can cause significant variations in fucosterol content [2] [1].
    • Process-Related: The choice of extraction method, solvent type, temperature, time, and pre-treatment steps are critical and can drastically alter the final yield and purity [2] [3].
  • Why should I consider "green" extraction methods? Conventional solvent extraction often uses large quantities of hazardous solvents, generating toxic waste and posing health risks [4]. Green extraction technologies aim to reduce environmental impact by using less energy, alternative solvents (like water or ethanol), and renewable natural products, often while improving extraction speed and yield [4] [3].

  • How do I analyze and identify purified fucosterol? Common techniques include Thin-Layer Chromatography (TLC) for initial analysis, and more definitive identification using spectroscopic methods such as ¹H-NMR and ¹³C-NMR [1]. The presence of characteristic functional groups can be confirmed by Infrared (IR) spectroscopy, showing absorption peaks for hydroxyl (~3400 cm⁻¹) and olefin groups (~1600 cm⁻¹) [1].

Troubleshooting Guide: Common Extraction Problems

Here is a structured table to help diagnose and resolve common issues in fucosterol extraction.

Problem Potential Causes Suggested Solutions
Low Extraction Yield Inefficient cell disruption; Incorrect solvent polarity; Suboptimal temperature/time [3] Implement pre-treatment (e.g., ultrasonic cleaning); Use medium-polarity solvents (EtOH, n-hexane); Optimize parameters via design of experiments (DoE) [5] [1]
Low Purity / High Impurities Co-extraction of pigments, lipids, other polysaccharides [6] Perform solvent fractionation (e.g., partition between ethyl acetate and water); Use silica gel column chromatography for purification [6] [1]
Inconsistent Results Between Batches Variability in raw seaweed material (species, harvest season, location) [2] Source seaweed from reliable, consistent suppliers; Blend seaweed from multiple harvests; Document species, harvest time, location for each batch [5] [2]
High Solvent Toxicity & Environmental Impact Use of hazardous conventional solvents (chloroform, methanol) [4] Replace with greener solvents like ethanol; Explore alternative methods (e.g., enzymatic, subcritical water) requiring less/toxic solvent [4] [5] [3]

Detailed Experimental Protocols

Protocol 1: Conventional Solvent Extraction & Purification

This is a common baseline method, adapted from published procedures [6] [1].

  • Preparation of Seaweed Biomass:

    • Wash fresh seaweed with freshwater to remove salt, sand, and epiphytes [5].
    • Dry the biomass either by air-drying or using an industrial dryer at low temperature to prevent compound degradation.
    • Mill the dried seaweed into a fine powder using a grinder to increase the surface area for extraction [5] [2].
  • Maceration & Extraction:

    • Place the powdered seaweed in a flask and add a suitable organic solvent (e.g., ethanol, methanol, or n-hexane) at a recommended solid-to-liquid ratio of 1:10 to 1:20 (w/v) [1].
    • Stir or agitate the mixture for 2-4 hours at room temperature, or use a heated reflux apparatus.
    • Filter the mixture using suction filtration to separate the liquid extract from the solid residue [6].
  • Solvent Removal:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract [6] [1].
  • Purification via Silica Gel Chromatography:

    • Suspend the crude extract in a small volume of elution solvent and load it onto a silica gel column [6].
    • Elute the column with a gradient of solvents of increasing polarity (e.g., starting with n-hexane, then n-hexane:ethyl acetate mixtures) to separate different compound classes [1].
    • Collect eluent fractions and monitor them by TLC. Combine fractions containing fucosterol (identified by comparison with a standard).
    • Evaporate the solvent from the combined fractions to obtain purified fucosterol, which can be further recrystallized if necessary [6].
Protocol 2: Green Extraction Techniques

These alternative methods can offer higher efficiency and lower environmental impact [4] [3].

  • Ultrasound-Assisted Extraction (UAE):

    • Principle: Uses ultrasonic waves to create cavitation bubbles that disrupt cell walls, enhancing solvent penetration.
    • Method: Mix dried seaweed powder with a green solvent like ethanol. Subject the mixture to ultrasonication (e.g., in an ultrasonic bath) for a defined period (e.g., 15-60 minutes) at a controlled temperature. Then, filter and concentrate the extract as in the conventional protocol [3].
  • Enzymatic Extraction:

    • Principle: Uses specific enzymes (e.g., cellulase, protease) to precisely break down the seaweed cell wall matrix, releasing fucosterol without damaging its structure [5].
    • Method: Incubate the seaweed powder in a buffer solution (at optimal pH and temperature for the enzyme) with the selected enzyme for several hours. After enzymatic digestion, inactivate the enzyme by heating, then proceed with solvent extraction or direct centrifugation to obtain the extract [5].

Experimental Workflow for Fucosterol Extraction

The diagram below visualizes the logical flow of a fucosterol extraction and optimization process, integrating both conventional and green methods.

G Start Start: Seaweed Biomass Prep Preparation: Washing, Drying, Milling Start->Prep MethodSelect Method Selection Prep->MethodSelect ConvPath Conventional Solvent Extraction MethodSelect->ConvPath Baseline GreenPath Green Extraction Methods MethodSelect->GreenPath Optimized/Green ConvSteps Solvent Maceration Filtration Solvent Evaporation ConvPath->ConvSteps Purification Purification (Solvent Fractionation, Silica Gel Chromatography) ConvSteps->Purification GreenSteps e.g., Ultrasound-Assisted or Enzymatic Extraction GreenPath->GreenSteps GreenSteps->Purification Analysis Analysis & Identification (TLC, NMR, IR) Purification->Analysis End Pure Fucosterol Analysis->End

Important Technical Notes for Researchers

  • Solvent Selection is Critical: Medium-polarity solvents like ethanol (EtOH) and n-hexane are most commonly reported for the initial extraction of fucosterol, offering a good balance between yield and selectivity [1]. Ethanol is generally preferred for greener protocols.
  • The Power of Pre-treatment: Do not underestimate pre-processing. Simple steps like thorough washing and fine milling of the biomass can significantly increase the surface area and drastically improve extraction efficiency by making the fucosterol more accessible to the solvent [5] [3].
  • A Biorefinery Approach: For a more economically viable and sustainable process, consider a biorefinery model. This involves sequentially extracting multiple high-value compounds (e.g., fucoidan, alginates, pigments) from the same seaweed biomass, thereby reducing waste and maximizing resource utilization [3] [7].

References

enhancing fucosterol stability in delivery systems

Author: Smolecule Technical Support Team. Date: February 2026

Fucosterol Stability: Core Challenges & Solutions

The table below summarizes the primary stability challenges for fucosterol and the corresponding formulation strategies that have shown promise in recent studies.

Stability Challenge Proposed Mechanism Recommended Formulation Strategy
General Instability [1] Susceptibility to environmental degradation (e.g., oxidation, hydrolysis). Encapsulation in lipid-based nanoparticles, particularly liposomes [1].
Liposomal Membrane Instability [1] Increased membrane fluidity and permeability leads to drug leakage. Incorporation of membrane stabilizers, primarily cholesterol and its analogues [1].
Low Kinetic Stability [1] Tendency of vesicular systems to aggregate or fuse over time. Use of stabilizing lipids (e.g., DSPC, HSPC) and optimization of the cholesterol-to-phospholipid ratio [1].

Experimental Protocols for Formulation & Analysis

Protocol 1: Formulating Liposomes for Fucosterol Encapsulation

This protocol outlines the general methodology for creating a stable liposomal system that can be adapted for fucosterol, based on established practices for lipid nanoparticles [1].

  • Lipid Film Formation: Dissolve phospholipids (e.g., HSPC, DPPC) and stabilizing sterols (e.g., cholesterol or fucosterol itself as an analogue) in an organic solvent (such as chloroform) in a round-bottom flask.
  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, homogeneous lipid film on the inner wall of the flask.
  • Hydration: Hydrate the dry lipid film with an aqueous buffer (e.g., PBS, pH 7.4) containing the drug or a mock solution. Rotate the flask vigorously above the phase transition temperature (Tm) of the lipids for about 60 minutes to form multi-lamellar vesicles (MLVs).
  • Size Reduction: To achieve uniform, nano-sized liposomes, process the MLV suspension through techniques like:
    • Sonication: Using a probe or bath sonicator for a specified duration.
    • Extrusion: Passing the suspension multiple times through polycarbonate membranes of defined pore sizes (e.g., 100 nm) using a liposome extruder.
  • Purification: Separate the non-encapsulated material from the formed liposomes using gel filtration chromatography or dialysis.

The following diagram illustrates this workflow:

G start Lipid & Sterol Mixture in Organic Solvent film Thin Lipid Film Formation (Rotary Evaporation) start->film hydrate Hydration with Aqueous Buffer (Above Lipid Tm) film->hydrate reduce Vesicle Size Reduction (Sonication/Extrusion) hydrate->reduce purify Purification (Dialysis/Chromatography) reduce->purify final Stable Liposome Suspension purify->final

Protocol 2: Assessing Fucosterol Content and Stability

Accurate quantification is critical for stability studies. While the search results do not provide a direct protocol for analyzing fucosterol from liposomes, they detail methods used for its extraction and identification from algal biomass, which can be adapted for release studies [2] [3].

  • Sample Disruption: To release encapsulated fucosterol, lyse the liposome preparation using a method like probe sonication, freeze-thaw cycling, or treatment with a detergent (e.g., Triton X-100).
  • Extraction: Extract fucosterol from the lysed sample using a suitable organic solvent. Research commonly uses methanol (MeOH), ethanol (EtOH), or n-hexane [2]. Ultrasonic-assisted extraction (UAE) has been shown to be efficient for similar compounds [4] [3].
    • UAE Parameters: Use a solvent like 50% ethanol, with an ultrasonic strength of 28 kHz, maintaining a low temperature (e.g., 4°C) for a duration of 30 minutes to several hours [4] [3].
  • Analysis and Identification: Analyze the extract to identify and quantify fucosterol.
    • Thin-Layer Chromatography (TLC): A quick method for initial identification and checking purity [2].
    • Spectroscopic Methods: The structure of fucosterol is characterized by specific peaks in ¹H-NMR and ¹³C-NMR spectroscopy and by Fourier-transform infrared (FTIR) spectroscopy, which shows absorption peaks for the hydroxyl (~3400 cm⁻¹) and olefin (~1600 cm⁻¹) groups [2].

Frequently Asked Questions (FAQs)

Q1: Why is cholesterol used to stabilize liposomes intended for fucosterol delivery, given they are both sterols? A1: Cholesterol is a well-established membrane stabilizer in liposome technology. It integrates into the phospholipid bilayer and acts by:

  • Reducing Membrane Fluidity: It decreases the permeability of the membrane to water-soluble molecules.
  • Increasing Mechanical Strength: It enhances the rigidity and stability of the bilayer, preventing drug leakage and improving plasma stability [1]. Using cholesterol as a structural component can create a more robust vehicle to protect the encapsulated fucosterol from the external environment.

Q2: What is the optimal ratio of cholesterol to phospholipid for a stable formulation? A2: The search results indicate that there is no single, universally defined optimum amount of cholesterol [1]. One study noted that a 30% molar fraction of cholesterol mixed with DSPC significantly improved circulation half-life, but higher fractions did not yield further benefits [1]. The optimal ratio is system-dependent and must be determined empirically for your specific phospholipid and fucosterol combination.

Q3: Are there natural alternatives to cholesterol for stabilizing liposomal membranes? A3: Yes, recent research is actively investigating natural cholesterol analogues. Fucosterol itself, along with beta-sitosterol, campesterol, and stigmasterol, are being studied as alternatives. Some of these analogues have shown potential to improve mRNA transfection efficiency in lipid nanoparticles, suggesting they can be functionally integrated into bilayers [1]. Exploring fucosterol as both a stabilizer and an active ingredient could be a promising area for your research.

References

standardizing fucosterol quantification across algal species

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPLC Method for Fucosterol Quantification

This methodology is adapted from a research study that developed and validated a specific HPLC protocol for quantifying fucosterol in 11 different algal species [1].

Parameter Specification / Condition
Core Function Quantification of fucosterol in algal extracts
HPLC Column Kinetex C18 (4.6 mm × 100 mm, 2.6 μm)
Mobile Phase Solvent A: MeOH; Solvent B: 0.1% acetic acid
Gradient Program From 50% to 0% B over 5 min, then hold at 0% B for 10 min
Flow Rate 1 mL min⁻¹
Injection Volume 10 μL
Column Temperature 25 °C
Detection Wavelength 210 nm
Sample Preparation Algae extracted with 70% EtOH via sonication (1 h, 3 times). Residue dissolved in 50% MeOH and filtered (0.45 μm).
Validation - Specificity Retention time: ~8.5 min
Validation - Linearity R² = 0.9998
Validation - LOD/LOQ LOD: 3.20 μg mL⁻¹; LOQ: 9.77 μg mL⁻¹
Validation - Accuracy Intra-day & inter-day variation: 90–110%
Validation - Precision RSD: 1.07%

Fucosterol Content in Different Algal Species

The same study using the above HPLC method quantified the fucosterol content in various algae. Note that the highest yields were found in species other than the commonly used Sargassum [1].

Algal Species Fucosterol Content (mg per gram of 70% EtOH extract)
Desmarestia tabacoides 81.67
Agarum clathratum 78.70
Sargassum miyabei Used for method development (source for isolation)
Ecklonia cava Data available in source [1]
Eisenia bicyclis Data available in source [1]
Sargassum horneri Data available in source [1]
Sargassum serratifolium Data available in source [1]
Other species (C. okamurae, C. fragile, D. divaricata, M. myagroides, S. radiciformis) Contents ranged from 0.22 to 81.67 mg g⁻¹

Biological Pathways and Mechanisms of Action

Fucosterol exhibits a wide range of biological activities by interacting with multiple cellular signaling pathways. The following diagram summarizes its key mechanisms as identified through network pharmacology and experimental studies [2] [3] [4].

FucosterolMechanisms Key Signaling Pathways Modulated by Fucosterol cluster_pathway_blocks Key Signaling Pathways Modulated by Fucosterol Fucosterol Fucosterol AntiInflammatory Anti-Inflammatory Effects Fucosterol->AntiInflammatory AntiOxidative Anti-Oxidative Stress Fucosterol->AntiOxidative ProteinSynthesis Promotes Protein Synthesis Fucosterol->ProteinSynthesis AntiApoptotic Anti-Apoptotic & Neuroprotective Fucosterol->AntiApoptotic NFkB Inhibition of NF-κB pathway AntiInflammatory->NFkB MAPK Inhibition of p38 MAPK pathway AntiInflammatory->MAPK Nrf2 Activation of Nrf2/ARE pathway AntiOxidative->Nrf2 PI3K_Akt Activation of PI3K/Akt pathway ProteinSynthesis->PI3K_Akt FoxO3a Phosphorylation & Inhibition of FoxO3a AntiApoptotic->FoxO3a BACE1 Inhibition of BACE1 (β-secretase) AntiApoptotic->BACE1 Apoptosis Reduction of Caspase-3/9 Activity AntiApoptotic->Apoptosis Cytokines Reduction of Pro-Inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines ROS Reduction of ROS Levels Nrf2->ROS mTOR Activation of mTOR/p70S6K pathway PI3K_Akt->mTOR

The diagram illustrates how fucosterol's activity is mediated through multiple core cellular processes [2] [4] [5]:

  • Anti-inflammatory Effects: Fucosterol inhibits key signaling pathways, including NF-κB and p38 MAPK, leading to reduced production of pro-inflammatory cytokines [4] [5].
  • Anti-oxidative Stress: It activates the Nrf2/ARE pathway, a master regulator of the cellular antioxidant response, helping to reduce reactive oxygen species (ROS) levels [2].
  • Promotion of Protein Synthesis: In skeletal muscle atrophy models, fucosterol counteracts protein degradation by activating the PI3K/Akt/mTOR pathway, which stimulates muscle protein synthesis [5].
  • Anti-apoptotic & Neuroprotective Effects: Fucosterol inhibits protein degradation by phosphorylating FoxO3a, prevents neuronal apoptosis by reducing caspase activity, and shows promise in neurodegeneration by inhibiting BACE1 (β-secretase) [2] [5].

Frequently Asked Questions & Troubleshooting

Q1: The fucosterol peak in my HPLC chromatogram is too small or absent. What could be wrong?

  • Potential Cause 1: Inefficient Extraction. Fucosterol is lipophilic, and the extraction solvent efficiency is critical.
  • Solution: Ensure you are using 70% ethanol (EtOH) as the extraction solvent, as this was validated for a wide range of species. Using a sonicator for 1 hour and repeating the extraction three times is also crucial for high yield [1].
  • Potential Cause 2: Incorrect Algal Source. Fucosterol content varies dramatically between species.
  • Solution: Consult the provided table of fucosterol content. If your source is low-yielding, consider switching to a high-yield species like Desmarestia tabacoides or Agarum clathratum [1].

Q2: My HPLC analysis shows poor resolution or peak shape for fucosterol. How can I improve it?

  • Potential Cause: HPLC Method Parameters.
  • Solutions:
    • Confirm Column Type: Use a C18 reverse-phase column with a small particle size (e.g., 2.6 μm) for high efficiency [1].
    • Check Mobile Phase and Gradient: Precisely follow the gradient elution method, which uses a mixture of methanol and 0.1% acetic acid. The acidic modifier is essential for improving peak shape [1].
    • Verify Detection Wavelength: Use a low UV wavelength (210 nm) as fucosterol lacks a strong chromophore [1].

Q3: How can I confirm the identity of the fucosterol peak in my sample?

  • Solution: Use Multiple Verification Techniques.
    • Compare Retention Time: Match the retention time of your peak with that of a purified fucosterol standard (~8.5 minutes under the specified conditions) [1].
    • Spike with Standard: Spike your sample with a small amount of authentic fucosterol standard and observe a significant increase in the peak area (co-elution) [1].
    • Advanced Techniques: For definitive confirmation, couple your HPLC system to a Mass Spectrometer (LC-MS). The isolated fucosterol from S. miyabei showed a characteristic molecular ion peak at m/z 412 [M]+ [1].

References

optimizing fucosterol nanoparticle entrapment efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Affecting Entrapment Efficiency

The entrapment efficiency of fucosterol is primarily influenced by the composition of the formulation and the processing parameters. The following table summarizes the critical factors to optimize, with supporting data from research on similar phytosterol and nanostructured lipid systems.

Factor Influence on EE Optimal Range / Type Supporting Research
Lecithin to Fucosterol Ratio Increases EE by improving solubility and stabilizing the nanoparticle core [1] 1:4 to 1:5 (mass ratio) [1] Phytosterol nanoparticles (PNPs)
Stabilizing Polymer Concentration Enhances EE by providing a steric barrier and improving colloidal stability; both high and low concentrations can be detrimental [1] 0.75% to 1.0% (w/v, e.g., Soy Protein Isolate) [1] Phytosterol nanoparticles (PNPs)
Cholesterol Analogue Structure C-24 alkyl phytosterols (e.g., β-sitosterol) integrate into lipid bilayers and can enhance transfection, indirectly supporting good encapsulation [2] C-24 alkyl phytosterols (e.g., β-sitosterol) [2] mRNA Lipid Nanoparticles (LNPs)
Active Loading Technique Significantly improves EE of hydrophobic compounds over passive methods by using a solvent as a permeation enhancer [3] Solvent-Assisted Active Loading (SALT) [3] General nanoliposomal formulations

Troubleshooting Common Experimental Issues

Here is a FAQ section addressing specific problems you might encounter.

FAQ 1: My entrapment efficiency is consistently low. What are the primary levers to adjust?

  • A1: Focus on your formulation's composition first. The most impactful parameters are typically:
    • Increase Lecithin Ratio: Ensure your lecithin-to-fucosterol ratio is at least 4:1. Lecithin is crucial for solubilizing the phytosterol and preventing crystallization during formulation [1].
    • Verify Stabilizer Concentration: Optimize the concentration of your stabilizer (e.g., SPI). A suboptimal concentration can lead to instability and drug leakage. A range of 0.75% to 1.0% (w/v) is a good starting point [1].
    • Switch to Active Loading: If using liposomes, consider implementing a solvent-assisted active loading (SALT) technique instead of passive loading, as it can dramatically improve the loading of hydrophobic molecules [3].

FAQ 2: My nanoparticle suspension is unstable and aggregates shortly after preparation. How can I improve its stability?

  • A2: Aggregation is often related to insufficient electrostatic or steric repulsion.
    • Check Zeta Potential: Measure the zeta potential of your nanoparticles. A value above ±30 mV typically indicates good electrostatic stability. A low zeta potential suggests a need for a different stabilizer or pH adjustment [1].
    • Review Your Stabilizer: Confirm that your stabilizer (e.g., protein or polymer) is effective at the pH of your suspension. You may need to test alternative stabilizers or increase the concentration within the optimal range [1].
    • Control Processing: Ensure that the homogenization pressure and number of cycles are sufficient to create a uniform, small particle size with a low Polydispersity Index (PDI), which contributes to long-term stability [1].

FAQ 3: How can I accurately measure the entrapment efficiency of fucosterol?

  • A3: The standard method involves separating unentrapped fucosterol from the formed nanoparticles.
    • Separation Technique: Use ultracentrifugation or microfiltration. One study on phytosterol nanoparticles used centrifugation at 8,000 g for 20 minutes to precipitate any unincorporated material [1]. Note that [4] highlights that the choice of separation method (e.g., centrifugation, dialysis, size exclusion chromatography) is critical and must be reported in detail for reproducibility.
    • Quantification: After separation, quantify the amount of free, unentrapped fucosterol in the supernatant using a validated analytical method like High-Performance Liquid Chromatography (HPLC) or gas chromatography [1] [5].
    • Calculation: Apply the standard formula to calculate EE: EE (%) = (Total drug added - Free unentrapped drug) / (Total drug added) × 100 [5].

Detailed Experimental Workflow

For a successful formulation, follow this detailed protocol, adapted from methods used for phytosterol nanoparticles [1].

Objective: To prepare stable fucosterol nanoparticles with high entrapment efficiency using high-pressure homogenization.

Materials:

  • Active Compound: Fucosterol
  • Lipids: Soybean Lecithin (SL)
  • Stabilizer: Soy Protein Isolate (SPI) or alternative (e.g., chitosan)
  • Solvent: Anhydrous Ethanol
  • Equipment: High-speed homogenizer (e.g., IKA T18), High-Pressure Homogenizer (e.g., ATS AH-2010), Rotatory Evaporator, Dynamic Light Scattering (DLS) Zetasizer.

Procedure:

  • Prepare Organic Phase: Dissolve Fucosterol and Soybean Lecithin (at a 1:4 ratio) in 16 ml of anhydrous ethanol. Gently warm if needed to ensure complete dissolution.
  • Prepare Aqueous Phase: Hydrate 0.75% (w/v) Soy Protein Isolate (SPI) in deionized water. Adjust the pH to 7.0 and stir overnight at 4°C for complete dissolution.
  • Form Primary Emulsion: Under high-speed mixing (e.g., 10,000 rpm), slowly inject the organic phase into the aqueous phase.
  • Homogenize: Process the primary emulsion using a high-pressure homogenizer for 6 passes at 90 MPa to form a uniform nanodispersion.
  • Remove Solvent: Transfer the nanodispersion to a rotary evaporator at 40°C to completely remove the ethanol.
  • Characterize Nanoparticles:
    • Particle Size & PDI: Measure by Dynamic Light Scattering (DLS).
    • Zeta Potential: Measure using DLS.
    • Entrapment Efficiency (EE): As described in the FAQ section, separate unentrapped fucosterol by centrifugation and quantify the free drug in the supernatant.

The workflow can be visualized as follows:

workflow Start Start Experiment PhasePrep Phase Preparation Start->PhasePrep OrganicPhase Dissolve Fucosterol & Lecithin in Ethanol PhasePrep->OrganicPhase AqueousPhase Hydrate Stabilizer (e.g., SPI) in Water PhasePrep->AqueousPhase Emulsification Form Primary Emulsion (High-Speed Mixing) OrganicPhase->Emulsification AqueousPhase->Emulsification Homogenization High-Pressure Homogenization Emulsification->Homogenization SolventRemoval Remove Solvent (Rotary Evaporation) Homogenization->SolventRemoval Characterization Nanoparticle Characterization SolventRemoval->Characterization End Evaluate Data & Optimize Characterization->End

Advanced Optimization: Machine Learning

For researchers looking to move beyond traditional one-factor-at-a-time optimization, machine learning (ML) offers a powerful alternative. You can use algorithms to model complex, non-linear interactions between your formulation parameters to predict the optimal recipe.

  • Approach: Train ML models using historical experimental data from your lab. Input variables (features) can include lecithin ratio, stabilizer concentration, homogenization pressure, etc. The output (target) is the Entrapment Efficiency.
  • Suitable Algorithms: Studies have successfully used Artificial Neural Networks (ANNs) and ensemble methods like CatBoost for this purpose [3] [5]. One study reported that an ensemble learning approach provided better predictive performance (Mean Absolute Error of 2.25%) for curcumin-loaded liposomes [3].
  • Benefit: This data-driven approach can significantly reduce the number of experiments needed to find the ideal formulation.

References

Validated Targets and Binding Affinities for Fucosterol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key molecular targets for fucosterol identified in published studies, along with their experimental binding affinities. You can use these values to verify if your docking setup produces similar results.

Molecular Target Reported Binding Affinity (kcal/mol) Biological Context / Pathway Citation
GRB2 -9.3 Non-small cell lung cancer (Raf/MEK/ERK signaling) [1]
BACE1 (β-secretase) ~ -8.0 (IC₅₀: 4.67 µM) Alzheimer's disease (Amyloid-beta production) [2]
LXR-β Significant affinity (validated via simulation) Neurodegenerative disorders (Inflammation regulation) [3] [4]
TrkB Significant affinity (validated via simulation) Neurodegenerative disorders (Neuronal growth/survival) [3] [4]
Glucocorticoid Receptor (GR) Significant affinity (validated via simulation) Neurodegenerative disorders (Inflammation regulation) [3] [4]
TLR2/4 Significant affinity (validated via simulation) Neurodegenerative disorders (Immune response) [3] [4]

FAQs and Troubleshooting Guide

Here are answers to common questions and steps to resolve frequent issues, based on the methodologies from the search results.

Q: How can I validate my molecular docking protocol for fucosterol? A: A strong approach is to perform a re-docking validation:

  • Obtain a crystal structure of your target protein from the Protein Data Bank (PDB) that includes a native ligand.
  • Remove the native ligand and then re-dock it back into the binding pocket using your chosen parameters.
  • Calculate the Root-Mean-Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD of < 2.0 Å typically indicates your parameters are well-calibrated and can reproduce known results [1].

Q: Which software and parameters are commonly used in published studies? A: The studies consistently used:

  • Docking Software: AutoDock Vina or AutoDock 4 [5] [1] [6].
  • Grid Box: The search results do not specify exact grid dimensions for fucosterol, but the standard practice is to center the box on the known active site (or the native ligand in a re-docking experiment) and set the size large enough to accommodate ligand movement.
  • Exhaustiveness: One study on a different compound used an exhaustiveness value of 8 [5], which is a key parameter in Vina to control the thoroughness of the search. You may need to increase this value (e.g., to 20-50) for more reliable results if you encounter pose inconsistencies.

Q: What are the key drug-like properties of fucosterol to be aware of? A: Knowing the compound's properties helps in interpreting results. Fucosterol has:

  • Molecular Weight: < 500 g/mol [3] [4].
  • Hydrogen Bonding: It obeys Lipinski's Rule of Five, suggesting a limited number of hydrogen bond donors and acceptors [3] [4].
  • Brain-Blood Barrier (BBB) Permeability: Its predicted QPlogBB is -0.3, indicating it can cross the BBB [3] [4]. This is a positive sign for targets related to neurodegenerative diseases.

Experimental Workflow for Docking Studies

The following diagram illustrates a general workflow for conducting and validating a molecular docking study, integrating the key steps discussed in the literature.

G Start Start Protein & Ligand Preparation Protein & Ligand Preparation Start->Protein & Ligand Preparation End End Define Binding Site Define Binding Site Protein & Ligand Preparation->Define Binding Site P1 Remove water molecules, add hydrogens Protein & Ligand Preparation->P1 P2 Optimize ligand 3D structure Protein & Ligand Preparation->P2 Configure Docking Parameters Configure Docking Parameters Define Binding Site->Configure Docking Parameters Execute Docking Simulation Execute Docking Simulation Configure Docking Parameters->Execute Docking Simulation C1 Set exhaustiveness (e.g., 8-50) Configure Docking Parameters->C1 C2 Define grid box size & center Configure Docking Parameters->C2 Pose Analysis & Validation Pose Analysis & Validation Execute Docking Simulation->Pose Analysis & Validation Interpret Biological Relevance Interpret Biological Relevance Pose Analysis & Validation->Interpret Biological Relevance V1 Calculate binding energy (Compare to literature) Pose Analysis & Validation->V1 V2 Re-docking & RMSD validation (< 2.0 Å) Pose Analysis & Validation->V2 Interpret Biological Relevance->End

Key Technical Considerations

  • Use the Correct Protonation States: Ensure that amino acid residues in the protein's binding site (like aspartic acid in BACE1 [2]) and the ligand are set to their correct protonation states at physiological pH. This dramatically affects interaction energy calculations.
  • Incorporate System Flexibility: Standard rigid docking has limitations. For more advanced studies, consider using Molecular Dynamics (MD) Simulations to account for protein flexibility and validate the stability of the docked pose over time, as done in one of the studies [1].

References

Troubleshooting Purification: A Fusidic Acid Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The following questions and answers are based on a detailed protocol for the extraction and purification of fusidic acid, a steroidal antibiotic. The principles can be adapted for troubleshooting similar issues with fucosterol, a plant-derived sterol [1].

Issue Possible Cause Solution
Low extraction yield Inefficient solvent penetration or insufficient extraction time. Perform multiple sequential extractions (e.g., 3x) with organic solvent (Ethyl Acetate) at room temperature to maximize recovery [1].
Complex crude extract, hard to separate Crude extract contains many co-extracted compounds similar in polarity to target. Use a multi-step chromatography approach: start with a silica gel vacuum column with stepwise elution (e.g., DCM -> DCM-MeOH 10:1 -> MeOH) for broad fractionation [1].
Target compound co-elutes with impurities Standard chromatography does not provide sufficient resolution. Use a subsequent, higher-resolution step like preparative HPLC with a C18 column and a fine-tuned gradient (e.g., 70-100% MeOH in water over 20 min) [1].
Final product purity is low Inadequate collection of HPLC fractions or residual impurities. Collect many small subfractions during preparative HPLC and use an analytical method (e.g., TLC or HPLC) to identify and pool only the purest fractions [1].

Advanced Concepts: Polymorphs and Analytical Control

Beyond the basic workflow, controlling the solid form of your final compound and having a robust analytical method are critical. These FAQs are based on research into fusidic acid.

FAQ 4: My purified compound crystallizes in different forms. How can I control this?

It is common for organic molecules to exist as multiple polymorphs (different crystal structures of the same molecule). The solvent used for recrystallization is a key factor.

  • Observation from Research: Fusidic acid can form at least four different polymorphs (Forms I-IV) and an amorphous solid. The form obtained depends heavily on the recrystallization solvent [2].
  • Troubleshooting Tip: If you require a specific crystal form, you must control the solvent environment carefully. For example, recrystallization of fusidic acid from dichloromethane (DCM) yields Form II, while slurrying in acetonitrile (ACN) converts other forms to stable Form I [2]. Systematic solvent screening is essential.

FAQ 5: How can I ensure my analytical method accurately measures the pure compound?

Employ a stability-indicating analytical method, like a validated HPLC technique, which can distinguish the main compound from its degradation products.

  • Best Practice (Analytical Quality by Design): Develop your HPLC method using an "Analytical Quality by Design" (AQbD) approach. This involves using statistical experimental design to find the optimal mobile phase composition, pH, and flow rate, ensuring the method is robust, reproducible, and accurate [3].
  • Example Parameters: A developed method for fusidic acid used a mobile phase of acetonitrile and methanol with 0.1% orthophosphoric acid, with the flow rate optimized between 0.8 to 1.2 mL/min [3].

Experimental Workflow for Natural Product Purification

The diagram below outlines the generalized purification workflow derived from the fusidic acid protocol, which you can adapt for fucosterol.

Start Crude Extract A Liquid-Liquid Extraction with Ethyl Acetate (x3) Start->A B Solvent Removal under Vacuum A->B C Primary Fractionation Silica Gel Vacuum Column B->C D Secondary Fractionation Resin Column (e.g., HP20ss) C->D E Final Purification Preparative HPLC (C18) D->E End Pure Compound (Verify with Analytics) E->End

References

overcoming fucosterol matrix effects in analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common technical questions about fucosterol analysis:

  • What are the main challenges in analyzing fucosterol from biological samples? The primary challenge is the complexity of the sample matrix. Co-extracted lipids, pigments, and other sterols can interfere with the analysis, leading to signal suppression/enhancement in mass spectrometry, reduced chromatographic resolution, and inaccurate quantification [1] [2].

  • Which extraction method is best for fucosterol? There is no single "best" method, as the choice depends on your sample matrix and goals. Soxhlet extraction is conventional but uses large solvent volumes and high heat, which can degrade thermolabile compounds [3]. Modern techniques like Ultrasound-Assisted Extraction (UAE) can be more efficient and are often combined with saponification to hydrolyze esterified sterols and remove glycerides, significantly cleaning up the sample [3].

  • My HPLC-MS signal for fucosterol is weak or inconsistent. What can I do? Fucosterol lacks a strong chromophore, making UV detection difficult. For mass spectrometry, use Atmospheric Pressure Chemical Ionization (APCI) rather than Electrospray Ionization (ESI), as APCI is more effective for ionizing low-polarity compounds like sterols [1]. Employing isotope-labeled internal standards (e.g., deuterated fucosterol) is considered the gold standard for correcting matrix effects and ensuring quantitative accuracy [1].

Detailed Experimental Protocols

Here are detailed methods for key steps in fucosterol analysis, as identified in the literature.

Sample Preparation and Cleanup using Solid-Phase Extraction (SPE)

This protocol, adapted from a sterol analysis method, is crucial for removing matrix interferences before instrumental analysis [1].

Step Details
Goal Isolate sterols from bulk lipid extract to reduce matrix effects in HPLC-MS.

| Procedure | 1. Conditioning: Condition a 100-mg silica SPE cartridge with 3-5 mL of hexane. 2. Loading: Load the concentrated lipid extract (in a minimal volume of hexane) onto the cartridge. 3. Washing: Wash with 3-5 mL of 0.5% (v/v) isopropanol in hexane to elute non-polar lipids (e.g., steryl esters, triacylglycerols). 4. Elution: Elute the target free sterols, including fucosterol, with 3-5 mL of 30% (v/v) isopropanol in hexane. 5. Analysis: Evaporate the eluent under a gentle stream of nitrogen and reconstitute in an appropriate solvent (e.g., methanol) for HPLC-MS analysis. |

Saponification for Total Sterol Content

This step is essential for measuring total sterol content, as it frees sterols from their fatty acid esters.

Step Details
Goal Hydrolyze steryl esters to measure total (free + esterified) fucosterol.
Reagents Ethanolic KOH solution (e.g., 3.6 N KOH in ethanol) [3].

| Procedure | 1. Add the ethanolic KOH solution to the lipid extract. 2. Incubate at an elevated temperature (often refluxing) for a defined period. 3. After cooling, extract the unsaponifiable matter (which contains the free sterols) with a non-polar solvent like n-hexane [3]. 4. Wash the hexane layer with water to remove residual alkali, then evaporate and reconstitute for analysis. |

HPLC-APCI-MS Analysis

This instrumental method is recommended for the sensitive and specific detection of fucosterol.

Parameter Specification
HPLC Column Reverse-phase C18 column (e.g., Luna C18, 2 × 250 mm, 3-μm) [1].

| Mobile Phase | Solvent A: 100% Methanol, 5 mM Ammonium Acetate [1]. Solvent B: 85% Methanol, 5 mM Ammonium Acetate [1]. Gradient: Start at 100% B for 2 min, ramp to 100% A over 13 min, hold for 15 min. | | Ionization | APCI in positive mode [1]. | | Quantitation | Isotope Dilution MS: Use a deuterated sterol analog as an internal standard added at the beginning of extraction [1]. |

Workflow for Managing Matrix Effects

The following diagram illustrates a logical workflow to systematically address matrix effects in fucosterol analysis.

cluster_0 Troubleshooting Steps Start Start: Analyze Fucosterol SamplePrep Sample Preparation & Cleanup Start->SamplePrep InstAnalysis Instrumental Analysis SamplePrep->InstAnalysis DataQuality Data Quality Check InstAnalysis->DataQuality End Successful Analysis DataQuality->End Pass TS1 Poor Recovery? • Validate SPE/saponification efficiency • Check solvent compatibility • Review internal standard addition point DataQuality->TS1 Fail TS2 Signal Suppression/Noise? • Intensify sample cleanup (SPE) • Switch to APCI ionization source • Optimize HPLC gradient for separation TS1->TS2 TS3 Inaccurate Quantification? • Use isotope-labeled internal standard • Check calibration curve linearity • Verify detector response TS2->TS3 TS3->SamplePrep Re-optimize

References

fucosterol vs conventional anticancer drugs efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Fucosterol's Anticancer Efficacy

The table below summarizes the key quantitative findings from recent studies on fucosterol against various cancer types.

Table 1: Documented Anticancer Effects of Fucosterol in Preclinical Models

Cancer Type Experimental Model Key Efficacy Findings (IC₅₀/Effect) Proposed Mechanisms of Action Citations
Ovarian Cancer Human cell lines (ES2, OV90) & zebrafish xenograft IC₅₀: 51.4 μM (OV90), 62.4 μM (ES2); Reduced tumor formation in vivo. Induced apoptosis via ROS generation, cell cycle arrest (sub-G1), disrupted mitochondrial membrane potential (MMP), increased calcium ions, inactivated PI3K/MAPK signaling. [1]
Cervical Cancer Human cell line (HeLa) IC₅₀: 40 μM; Inhibited cell migration. Induced mitochondrial-mediated apoptosis, ROS generation, cell cycle arrest at G2/M phase, downregulated PI3K/Akt/mTOR pathway. [2] [3]
Triple-Negative Breast Cancer (TNBC) Human cell line (MDA-MB-231) in 2D & 3D culture 5 μM Fucosterol alone showed no effect; Enhanced doxorubicin effect in 2D culture. In combination with doxorubicin (0.1 μM), it significantly decreased cell viability and proliferation in 2D monolayer cultures. [4]
Lung, Prostate, Gastric Cancers Panel of human cancer cell lines (A-549, PC-3, SNU-5) IC₅₀: 125 μM. Exhibited selective anticancer activity, with significantly higher potency in cervical cancer (HeLa) cells. [2]

Detailed Experimental Protocols

To ensure reproducibility, here is a summary of the core methodologies used in the key studies cited above.

Table 2: Summary of Key Experimental Methodologies

Experimental Objective Commonly Used Assays & Protocols Key Parameters Measured
Cell Viability & Proliferation - MTT/BrdU/Resazurin Assay: Cells seeded in 96-well plates, treated with fucosterol for 48-72 hours, followed by incubation with assay-specific reagents. Absorbance is measured with a plate reader. [1] [2] [4] - IC₅₀ Value: Concentration that inhibits 50% of cell proliferation. - Percentage of viable/proliferating cells.

| Apoptosis Detection | - Annexin V/PI Staining: Cells stained with fluorescent dyes after treatment and analyzed by flow cytometry. [1]

  • DAPI Staining: Fluorescent microscopy to observe nuclear condensation and fragmentation. [2]
  • Western Blot: Analysis of protein levels of cleaved caspases (3, 9) and cytochrome c. [1] | - Percentage of early/late apoptotic and necrotic cells.
  • Morphological changes in nuclei.
  • Upregulation of apoptotic proteins. | | Cell Cycle Analysis | - PI Staining: Ethanol-fixed cells treated with RNase A and PI, then analyzed by flow cytometry. [1] [2] | - DNA content.
  • Percentage of cells in different cell cycle phases (Sub-G1, G0/G1, S, G2/M). | | Reactive Oxygen Species (ROS) & Mitochondrial Function | - DCFH-DA Probe: Treated cells incubated with the probe and fluorescence measured by flow cytometry. [1] [2]
  • JC-1 or DiOC6 Staining: Flow cytometry analysis to monitor mitochondrial membrane potential (ΔΨm). [1] [2] | - Levels of intracellular ROS.
  • Loss of MMP (indicator of early apoptosis). | | Pathway Analysis | - Western Blot: Protein extraction from treated cells, separation by SDS-PAGE, transfer to membrane, and probing with specific primary antibodies (e.g., against p-AKT, p-MAPK, mTOR). [1] [2] | - Phosphorylation status and expression levels of key signaling proteins. |

Mechanisms of Action and Signaling Pathways

The anticancer effects of fucosterol are linked to its ability to modulate multiple cellular pathways, as illustrated in the following diagram.

fucosterol_mechanism cluster_primary Primary Cellular Stressors cluster_signaling Inhibited Signaling Pathways cluster_effects Downstream Anticancer Effects Fucosterol Fucosterol ROS Reactive Oxygen Species (ROS) Fucosterol->ROS Ca Calcium Homeostasis Disruption Fucosterol->Ca PI3K PI3K/AKT/mTOR Pathway Fucosterol->PI3K MAPK MAPK Pathway Fucosterol->MAPK Apoptosis Induction of Apoptosis ROS->Apoptosis Ca->Apoptosis PI3K->Apoptosis Cycle Cell Cycle Arrest PI3K->Cycle MAPK->Apoptosis Mig Inhibition of Cell Migration MAPK->Mig

Diagram 1: Documented anticancer mechanisms of Fucosterol. Solid arrows indicate induction or activation, while lines with a circle-end (odot) indicate inhibition of the pathway.

Interpretation for Research & Development

  • Current Evidence Stage: The promising efficacy data for fucosterol is preclinical, derived from cell lines and animal models. Its translation to human cancer treatment requires extensive clinical trials to confirm safety and efficacy [1] [2].
  • Advantage of Natural Origin: As a natural phytosterol, fucosterol is investigated for its potential to have lower side effects and overcome drug resistance compared to traditional chemotherapy [1].
  • Potential as a Sensitizer: Research in TNBC models suggests fucosterol could play a role in combination therapy, potentially enhancing the effects of conventional drugs like doxorubicin and allowing for dose reduction of cytotoxic agents [4].
  • Contrast with Conventional Drugs: Unlike many conventional chemotherapies that are broadly cytotoxic, fucosterol appears to act through multiple selective mechanisms, including targeted pathway inhibition (PI3K/Akt/mTOR) and induction of oxidative stress, which may lead to a different efficacy and toxicity profile [1] [2] [5].

Limitations and Future Research Directions

A significant challenge is that effects observed in simple 2D cell cultures (like fucosterol enhancing doxorubicin) are not always replicated in more complex and physiologically relevant 3D culture models, highlighting the need for sophisticated testing systems during drug screening [4]. Future work should focus on:

  • In-depth ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling.
  • Validation in more complex animal models.
  • Exploration of synergistic combinations with established anticancer drugs.

References

fucosterol anti-cancer activity compared to other marine sterols

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Cancer Profile of Fucosterol

Cancer Type Cell Line/Model Key Findings & Mechanism of Action Potency (IC₅₀) Experimental Type Citation
Cervical Cancer HeLa Induced apoptosis, caused G2/M cell cycle arrest, inhibited PI3K/Akt/mTOR pathway, inhibited cell migration. 40 µM In vitro [1]
Lung Cancer (NSCLC) A549, SK-LU-1 Induced apoptosis, caused G2/M cell cycle arrest, inhibited Raf/MEK/ERK signaling pathway. 15 µM In vitro [2]
Lung Cancer (NSCLC) HCC827 Induced apoptosis, caused G2/M cell cycle arrest. 60 µM In vitro [2]
Liver Cancer H22 tumor-bearing mice Inhibited tumor growth, enhanced immune response (increased IL-2, TNF-α, IFN-γ), promoted apoptosis. N/A (Tumor inhibition rate: 61.54%) In vivo [3]

Comparative Anti-Tumor Effect In Vivo

A 2023 study directly compared the anti-tumor efficacy of major sterols from different biological kingdoms in H22 tumor-bearing mice, providing valuable comparative data [3]. The anti-tumor effect was measured by the tumor inhibition rate.

Sterol Biological Source Tumor Inhibition Rate (H22 mouse model)
Ergosterol Fungi 63.25%
Fucosterol Brown Algae 61.54%
Cholesterol Animals 56.41%
β-Sitosterol Higher Plants 56.41%
Cyclophosphamide (Drug) Pharmaceutical 84.62%

This comparative study concluded that these sterols exerted anti-tumor effects primarily by enhancing immunity and promoting apoptosis without causing significant adverse effects like weight loss or organ damage, a common side effect of the chemotherapeutic drug cyclophosphamide [3].

Detailed Experimental Protocols

For researchers to evaluate and replicate these findings, here is a summary of the key methodologies used in the cited studies.

  • Cell Viability Assay (MTT Assay): Cells are treated with a range of fucosterol concentrations (e.g., 0-160 µM) for 24-72 hours. MTT reagent is added and converted to formazan crystals by living cells. The crystals are dissolved, and optical density is measured to determine the IC₅₀ value [1] [2].
  • Apoptosis Analysis (DAPI Staining): After fucosterol treatment, cells are stained with DAPI, a fluorescent DNA-binding dye. Apoptotic cells are identified by observing nuclear condensation and fragmentation under fluorescence microscopy [1].
  • Cell Cycle Analysis: Treated cells are fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry. The DNA content in each cell is measured to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) [1] [2].
  • Western Blot Analysis: Proteins are extracted from treated cells, separated by gel electrophoresis, and transferred to a membrane. The membrane is incubated with specific primary antibodies against target proteins (e.g., p-ERK, Akt, mTOR) and then with enzyme-linked secondary antibodies. Protein levels are visualized using chemiluminescence to detect signaling pathway changes [1] [2].
  • In Vivo Anti-tumor Study: Mice implanted with tumor cells (e.g., H22) are randomly grouped. Test groups are administered with fucosterol or other sterols via oral gavage for a set period (e.g., 14 days). The control group receives a vehicle. Tumor weight and volume are measured, and the tumor inhibition rate is calculated. Blood and tissue samples are collected for biochemical and histopathological analysis [3].

Mechanisms of Action: Key Signaling Pathways

The anti-cancer effects of fucosterol are mediated through the modulation of several critical cellular signaling pathways. The diagram below illustrates two key pathways targeted by fucosterol.

fucosterol_mechanisms cluster_pi3k PI3K/Akt/mTOR Pathway cluster_raf Raf/MEK/ERK Pathway Fucosterol Fucosterol PI3K PI3K Fucosterol->PI3K Inhibits Raf Raf Fucosterol->Raf Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR (Promotes Cell Growth) Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibition Leads to MEK MEK Raf->MEK Activates ERK ERK (Promotes Proliferation) MEK->ERK Activates Cell Cycle\nArrest Cell Cycle Arrest ERK->Cell Cycle\nArrest Inhibition Leads to

The experimental evidence strongly supports fucosterol as a promising multi-targeted anti-cancer agent from marine resources. Its ability to selectively inhibit cancer cell growth, induce programmed cell death, and disrupt critical proliferation pathways, with reportedly low toxicity in animal models, makes it an excellent candidate for further investigation [4] [3].

References

fucosterol molecular docking validation with Raf/MEK/ERK pathway

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols

For researchers aiming to replicate or build upon this work, here are the detailed methodologies cited in the study.

Table 2: Molecular Docking Protocol

Step Description
Protein Preparation The GRB2 structure (PDB: 6SDF) was prepared by removing water molecules and original ligands. Hydrogen atoms were then added [1].
Ligand Preparation The 3D structure of fucosterol (CID: 5281328) was obtained from PubChem. Lymecycline (CID: 54707177) was used as a positive control [1].
Docking Execution Docking was performed using AutoDock 4 and Vina, treating the protein as rigid and the ligand as flexible [1].
Interaction Analysis The resulting poses were visualized and analyzed using Pymol and LigPlot to examine interaction modes and binding mechanisms [1].

Table 3: Molecular Dynamics (MD) Simulation Protocol

Parameter Description
Software & Force Field Gromacs 2020.2 with the gromos54a7_atb force field [1].
Ligand Parameterization Force field parameters for fucosterol and the control were generated using the Automated Topology Builder (ATB) [1].
System Setup The solvated system was neutralized by adding sodium ions (Na+). Energy minimization was performed for 50,000 steps [1].
Equilibration & Production The system underwent equilibration via NVT and NPT ensemble simulations, followed by a 50 ns production run without restraints [1].
Trajectory Analysis Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis were performed on the resulting trajectory [1].

Signaling Pathway and Workflow Visualization

The following diagrams, created with Graphviz, illustrate the proposed mechanism and the experimental workflow.

G Fucosterol Fucosterol GRB2 GRB2 Fucosterol->GRB2 Binds & Inhibits SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellProliferation CellProliferation ERK->CellProliferation ApoptosisInhibition ApoptosisInhibition ERK->ApoptosisInhibition

G NetworkPharmacology NetworkPharmacology TargetPrediction TargetPrediction NetworkPharmacology->TargetPrediction Identifies GRB2 MolecularDocking MolecularDocking TargetPrediction->MolecularDocking Confirms Binding Pose MDSimulation MDSimulation MolecularDocking->MDSimulation Assesses Stability Validation Validation MDSimulation->Validation Verifies Interaction

Research Context and Implications

  • Broader Pathway Context: While the primary docking validation focused on GRB2, network pharmacology analyses suggest fucosterol may also influence the Raf/MEK/ERK pathway through other targets like MAPK1 and EGFR [1]. Furthermore, separate studies indicate fucosterol can modulate related pathways such as PI3K/Akt and TNF signaling, which often crosstalk with the ERK pathway [2].
  • Comparison with Other Natural Products: Your research on natural products targeting the ERK pathway shows promise. Other compounds like Scutellarein, Morusin, and Oroxylin A have also been reported to inhibit NSCLC cell proliferation by modulating ERK signaling [3]. Fucosterol is distinguished by its unique marine origin and its computationally validated direct interaction with the upstream adapter protein GRB2.

Key Limitations and Future Directions

It is important to note that the validation data presented here is primarily computational. The binding affinity and inhibitory effect on the Raf/MEK/ERK pathway, while strongly suggested by these models, require experimental validation in biochemical and cellular assays.

References

fucosterol cytotoxicity comparison across different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity of Fucosterol Across Cancer Cell Lines

Cancer Type Cell Line IC₅₀ Value Key Proposed Mechanisms Citation
Cervical Cancer HeLa 40 µM Induces apoptosis via ROS generation; causes cell cycle arrest at G2/M phase; inhibits PI3K/Akt/mTOR pathway; inhibits cell migration. [1]
Breast Cancer T47D 27.94 ± 9.3 µg/mL Responsible for the cytotoxic effect of the parent algal extract. [2]
Colon Cancer HT-29 70.41 ± 7.5 µg/mL Responsible for the cytotoxic effect of the parent algal extract. [2]
Triple-Negative Breast Cancer MDA-MB-231 Not significant at 5 µM At a low dose (5 µM), it did not show significant cytotoxic or anti-proliferative effects on its own but enhanced the effect of doxorubicin in 2D cultures. [3]
Lung Cancer (NSCLC) A-549 125 µM Induces apoptosis and cell cycle arrest; suggested to target the Raf/MEK/ERK signaling pathway. [1] [4]
Gastric Cancer SNU-5 125 µM Data from a panel screening; specific mechanisms not detailed in provided results. [1]
Prostate Cancer PC-3 125 µM Data from a panel screening; specific mechanisms not detailed in provided results. [1]

Experimental Protocols for Key Findings

For researchers to evaluate and build upon these findings, here are the methodologies commonly used in these studies.

  • Cell Viability Assessment (MTT Assay): This is the standard method used across the cited studies to determine IC₅₀ values [2] [1]. Cells are plated in 96-well plates and treated with a range of fucosterol concentrations for 48-72 hours. MTT reagent is added and metabolized by viable cells to formazan crystals, which are dissolved in DMSO. The absorbance is measured at 550 nm, and cell viability is calculated as a percentage of untreated controls [2] [1].
  • Mechanism of Action Studies:
    • Apoptosis Detection: Assays like DAPI staining are used to observe nuclear condensation and fragmentation. Flow cytometry with probes like DCFH-DA and DiOC6 is employed to measure Reactive Oxygen Species (ROS) generation and loss of Mitochondrial Membrane Potential (ΔΨm), respectively [1].
    • Cell Cycle Analysis: Treated cells are fixed, stained with propidium iodide (PI), and analyzed by flow cytometry to determine the DNA content and distribution of cells in different cell cycle phases (G0/G1, S, G2/M) [1].
    • Western Blotting: This technique is used to detect changes in the expression and phosphorylation levels of key pathway proteins (e.g., proteins in the PI3K/Akt/mTOR or MAPK pathways) after fucosterol treatment [1].
  • Compound Isolation: Fucosterol is typically isolated from dried, powdered brown algae. The common process involves extraction with methanol or hexane, followed by solvent partitioning and purification using silica gel column chromatography or preparative thin-layer chromatography (PTLC). The structure is confirmed through spectroscopic methods like 1H-NMR, 13C-NMR, and mass spectrometry [2].

Mechanisms of Action in Signaling Pathways

Network pharmacology and in-vitro studies suggest that fucosterol exerts its anti-cancer effects by modulating multiple cellular signaling pathways. The diagram below integrates key mechanisms identified in the search results.

fucosterol_mechanisms cluster_pi3k PI3K/Akt/mTOR Pathway cluster_erk Raf/MEK/ERK Pathway cluster_ros ROS & Mitochondria Fucosterol Fucosterol CellCycleArrest CellCycleArrest Fucosterol->CellCycleArrest  Induces G2/M MigrationInhibition MigrationInhibition Fucosterol->MigrationInhibition  Inhibits PI3K PI3K Fucosterol->PI3K Inhibits GRB2 GRB2 Fucosterol->GRB2 Binds ROS ROS Fucosterol->ROS Induces Apoptosis Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Apoptosis Raf Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis GRB2->Raf ΔΨm Loss ΔΨm Loss ROS->ΔΨm Loss CytochromeC CytochromeC ΔΨm Loss->CytochromeC CytochromeC->Apoptosis

The diagram shows that fucosterol acts on multiple fronts. It can induce apoptosis by promoting ROS generation and mitochondrial membrane depolarization, and by inhibiting survival pathways like PI3K/Akt/mTOR [1]. It also inhibits proliferation by causing cell cycle arrest and suppressing pathways like Raf/MEK/ERK that drive cell growth [1] [4].

Research Implications and Data Limitations

  • Selective Toxicity: The data indicates that fucosterol has selective cytotoxicity, showing greater potency against certain cancer types (e.g., cervical, breast) while requiring higher concentrations to inhibit others (e.g., lung, prostate) [2] [1].
  • Model-Dependent Effects: The efficacy can vary between experimental models. One study found that while fucosterol enhanced the effect of doxorubicin in 2D monolayer cultures of breast cancer cells, this effect was not observed in more complex 3D cultures, highlighting the importance of model selection in drug screening [3].
  • Concentration is Key: The effects are dose-dependent. Low concentrations may be ineffective on their own but could still play a role in combination therapies [3].

It is important to note that while these in-vitro findings are promising, research on fucosterol is still in the pre-clinical stage. The existing data provides a strong basis for further investigation into its potential as a therapeutic agent or a lead compound for new drug development.

References

fucosterol therapeutic index vs toxicity profile analysis

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities & Toxicity at a Glance

Aspect Summary of Findings
Reported Therapeutic Activities Anticancer [1] [2], anti-inflammatory [3] [4], antidiabetic [5] [4], antioxidant [3] [5], neuroprotective [6], hepatoprotective [5], anti-osteoporotic [3], immunomodulatory [3] [5]
Reported Mechanisms of Action Induction of apoptosis; inhibition of PI3K/Akt/mTOR [2], NF-κB [4], and p38 MAPK pathways [4]; activation of LXR [3]; cell cycle arrest [2]
Toxicity & Safety Profile Shown to be non-cytotoxic to normal cells in some studies [2]; exhibits low toxicity in animal and human cell lines [5]. No clinical-stage safety or toxicity data available [5].
Pharmacokinetic Limitation Demonstrated poor oral absorption in rats, with an absolute oral bioavailability of only 0.74% [7].

Detailed Experimental Data and Protocols

For researchers wishing to replicate or contextualize key findings, here is a detailed look at the methodologies from pivotal studies.

Anticancer Activity on Cervical Cancer Cells
  • Study Objective: To evaluate the selective anticancer activity and mechanism of fucosterol against the HeLa human cervical cancer cell line [2].
  • Cell Lines Used: HeLa (cervical cancer), A-549 (lung cancer), MiaPaca-2 (pancreas), PC-3 (prostate), MCF-7 (breast), SNU-5 (gastric), and fR2 (human normal cell line) [2].
  • Treatment Protocol: Cells were treated with a range of fucosterol concentrations (0–160 µM) for 48–72 hours [2].
  • Key Assays:
    • MTT Assay: Used to determine cell viability and calculate the IC50 value (40 µM for HeLa cells) [2].
    • DAPI Staining: Observed nuclear condensation and fragmentation, indicating apoptosis [2].
    • Flow Cytometry: Measured ROS production, changes in mitochondrial membrane potential (ΔΨm), and cell cycle distribution. Confirmed G2/M phase arrest [2].
    • Western Blot Analysis: Showed downregulation of key proteins (PI3K, p-Akt, mTOR) in the PI3K/Akt/mTOR signaling pathway [2].
Anti-inflammatory Activity in Macrophages
  • Study Objective: To investigate the anti-inflammatory effects of fucosterol and its molecular mechanism [4].
  • Cell Line Used: RAW 264.7 murine macrophage cells [4].
  • Treatment Protocol: Cells were pretreated with fucosterol before being stimulated with Lipopolysaccharide (LPS) to induce inflammation [4].
  • Key Assays:
    • Griess Assay: Measured the inhibition of nitric oxide (NO) production [4].
    • ELISA & RT-PCR: Quantified the reduction in pro-inflammatory cytokines (TNF-α, IL-6) at the protein and mRNA levels [4].
    • Western Blot Analysis: Assessed the suppression of protein expression for iNOS and COX-2, and the inhibition of NF-κB and p38 MAPK signaling pathways [4].
Pharmacokinetics and Excretion in Rats
  • Study Objective: To characterize the pharmacokinetic profile and excretion pathways of fucosterol [7].
  • Animal Model: Sprague-Dawley rats [7].
  • Dosing and Sampling: Fucosterol was administered orally and intravenously. Blood, urine, and fecal samples were collected at set time points [7].
  • Analytical Method: A specific and validated GC-MS method was used to determine fucosterol concentrations in biological samples [7].
  • Key Findings: The study confirmed very low oral bioavailability (0.74%) and found that fucosterol was primarily eliminated through fecal excretion [7].

Mechanisms of Action: Key Signaling Pathways

Fucosterol exerts its multi-functional effects by interacting with multiple cellular pathways. The following diagram summarizes its primary mechanisms of action against cancer and inflammation.

fucosterol_mechanisms cluster_cancer Anticancer Mechanisms cluster_inflammation Anti-inflammatory Mechanisms Fucosterol Fucosterol Induces Apoptosis Induces Apoptosis Fucosterol->Induces Apoptosis Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Fucosterol->Cell Cycle Arrest (G2/M) Inhibits PI3K/Akt/mTOR Inhibits PI3K/Akt/mTOR Fucosterol->Inhibits PI3K/Akt/mTOR Inhibits Raf/MEK/ERK Inhibits Raf/MEK/ERK Fucosterol->Inhibits Raf/MEK/ERK Inhibits NF-κB Pathway Inhibits NF-κB Pathway Fucosterol->Inhibits NF-κB Pathway Inhibits p38 MAPK Pathway Inhibits p38 MAPK Pathway Fucosterol->Inhibits p38 MAPK Pathway ↑ ROS production ↑ ROS production Induces Apoptosis->↑ ROS production ↓ Mitochondrial Membrane Potential ↓ Mitochondrial Membrane Potential Induces Apoptosis->↓ Mitochondrial Membrane Potential ↑ Bax / ↓ Bcl-2 ↑ Bax / ↓ Bcl-2 Induces Apoptosis->↑ Bax / ↓ Bcl-2 ↓ Cell proliferation ↓ Cell proliferation Inhibits PI3K/Akt/mTOR->↓ Cell proliferation ↓ Cell growth & survival ↓ Cell growth & survival Inhibits Raf/MEK/ERK->↓ Cell growth & survival ↓ iNOS & COX-2 ↓ iNOS & COX-2 Inhibits NF-κB Pathway->↓ iNOS & COX-2 ↓ TNF-α, IL-6, IL-1β ↓ TNF-α, IL-6, IL-1β Inhibits NF-κB Pathway->↓ TNF-α, IL-6, IL-1β ↓ Pro-inflammatory cytokines ↓ Pro-inflammatory cytokines Inhibits p38 MAPK Pathway->↓ Pro-inflammatory cytokines

Research Implications and Gaps

The existing data is promising but not sufficient for a definitive therapeutic index calculation. Here are the key implications and gaps for future work:

  • Promising Safety Profile: Current evidence suggests fucosterol has low toxicity and does not harm normal cells at doses effective against cancer cells, indicating a potentially wide therapeutic window [5] [2].
  • Major Pharmacokinetic Hurdle: The extremely low oral bioavailability (0.74%) is a significant challenge for drug development [7]. Formulation strategies or derivative compounds are needed to improve absorption.
  • Critical Data Gap: The absence of clinical-stage safety and toxicity data is the most significant barrier to further development [5]. Establishing standard toxicological benchmarks (LD₅₀, TD₅₀) in animal models is a necessary next step.

References

fucosterol binding affinity comparison with GRB2 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Fucosterol-GRB2 Binding Data

The following table summarizes the key experimental findings on the interaction between fucosterol and the GRB2 protein.

Aspect Experimental Data & Results
Primary Method Molecular docking and molecular dynamics (MD) simulations [1] [2].
Docking Software AutoDock Vina, using a rigid protein and flexible ligand approach [1] [2].
Protein Structure GRB2 crystal structure (PDB code: 6SDF). Water molecules and original ligands were removed, and hydrogen atoms were added prior to docking [1] [2].
Ligand Structure Fucosterol 3D structure (PubChem CID: 5281328) [1] [2].
Control Compound Lymecycline (PubChem CID: 54707177) was used as a positive control [1].
MD Simulation Details Software: Gromacs 2020.2; Force Field: gromos54a7_atb; Simulation Time: 50 ns; Analysis included Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis [1].
Key Conclusion The studies concluded that fucosterol exhibited a significant binding affinity to GRB2, and the protein-ligand complex remained stable during the molecular dynamics simulation [1].

Experimental Protocol for Molecular Docking

The research detailing the fucosterol-GRB2 interaction primarily used computational methods. Below is a generalized workflow of the protocol cited in the search results [1] [2]:

  • Protein Preparation: The 3D structure of the GRB2 protein (PDB ID: 6SDF) was obtained from the Protein Data Bank. Water molecules and any non-relevant ligands were removed from the structure using software like PyMol. Hydrogen atoms were then added to the protein structure.
  • Ligand Preparation: The 3D chemical structure of fucosterol was retrieved from the PubChem database. The energy of the molecule was minimized, and it was prepared in a suitable format (like mol2) for docking.
  • Molecular Docking: The prepared fucosterol molecule was docked into the binding site of the prepared GRB2 protein using AutoDock Vina. The docking procedure treated the protein as rigid while allowing the fucosterol ligand to be flexible, exploring its various conformational poses within the binding pocket.
  • Pose Selection & Analysis: The resulting docking poses were analyzed, and the pose with the most favorable (lowest) binding energy was selected. Software like PyMol and LigPlot was used to visualize the interaction and analyze the specific binding mode (e.g., hydrogen bonds, hydrophobic interactions) between fucosterol and GRB2.
  • Validation with MD Simulation: To confirm the stability of the docking results, a molecular dynamics simulation was run for 50 nanoseconds. This simulation assessed the stability of the fucosterol-GRB2 complex over time by analyzing metrics like RMSD and RMSF.

The diagram below illustrates this multi-step process:

workflow Start Start: Experimental Workflow Step1 1. Protein Preparation (PDB: 6SDF) Start->Step1 Step2 2. Ligand Preparation (Fucosterol from PubChem) Step1->Step2 Step3 3. Molecular Docking (AutoDock Vina) Step2->Step3 Step4 4. Pose Analysis & Selection (PyMol, LigPlot) Step3->Step4 Step5 5. Validation via MD Simulation (50 ns Gromacs) Step4->Step5 End Conclusion: Binding Affinity Step5->End

References

fucosterol antioxidant capacity compared to reference antioxidants

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Antioxidant Capacity of Fucosterol

The following table consolidates key experimental data on the antioxidant activity of fucosterol.

Assay Type Reported Activity Experimental Context / Comparison Source Organism Citation
DPPH Radical Scavenging IC₅₀ = 100.2 μM Isolated compound; less potent than sargaquinoic acid (IC₅₀ = 49.3 μM) from the same alga. Sargassum micracanthum (Brown alga) [1]
Cellular & Animal Models Activates Nrf2 pathway; upregulates SOD, CAT, GPX Modulates key antioxidant defense pathways; associated with reduced ROS and neuroprotection. Not Specified (In silico & system pharmacology analysis) [2]

Experimental Methodologies Cited

The quantitative data in the table above was generated using established biochemical and cellular protocols.

  • DPPH Radical Scavenging Assay: This common method directly measures a compound's free radical scavenging ability. An ethanolic solution of the sample is mixed with a DPPH radical solution. The mixture is transferred to a capillary tube, and the decrease in DPPH signal is measured precisely 2 minutes after mixing using Electron Spin Resonance (ESR) spectroscopy. The extent of signal reduction indicates the radical scavenging capacity of the compound [1].
  • Cellular Antioxidant Response Analysis: The broader antioxidant and neuroprotective effects of fucosterol are often elucidated through system pharmacology and in silico analysis. This involves:
    • Target Prediction: Using bioinformatics tools to identify protein targets (e.g., Nrf2, Keap1) and signaling pathways (e.g., PI3K/Akt, MAPK) associated with fucosterol [2].
    • Pathway Analysis: Employing KEGG pathway annotation to determine how these targets are involved in biological processes like the response to reactive oxygen species [2].
    • Molecular Simulation: Verifying the binding affinity and interaction between fucosterol and crucial targets like LXR-β and the glucocorticoid receptor through computational modeling [2].

Mechanisms of Action and Signaling Pathways

Fucosterol's antioxidant effect extends beyond direct radical scavenging to modulating key cellular defense systems. Research indicates it influences several interconnected signaling pathways crucial for neuronal survival and antioxidant response [2].

The diagram below summarizes the primary antioxidant and anti-inflammatory mechanisms identified for fucosterol.

fucosterol_mechanism Fucosterol Fucosterol Binds to Nrf2 regulators Binds to Nrf2 regulators Fucosterol->Binds to Nrf2 regulators  Molecular Simulation Modulates Signaling Pathways Modulates Signaling Pathways Fucosterol->Modulates Signaling Pathways  Network Pharmacology Oxidative Stress Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Inflammation Inflammation Inflammation->Cellular Damage Nrf2 Pathway Activation Nrf2 Pathway Activation Binds to Nrf2 regulators->Nrf2 Pathway Activation Antioxidant Enzyme Expression Antioxidant Enzyme Expression Nrf2 Pathway Activation->Antioxidant Enzyme Expression SOD, CAT, GPX SOD, CAT, GPX Antioxidant Enzyme Expression->SOD, CAT, GPX Reduces Oxidative Stress Reduces Oxidative Stress SOD, CAT, GPX->Reduces Oxidative Stress PI3K/Akt & MAPK PI3K/Akt & MAPK Modulates Signaling Pathways->PI3K/Akt & MAPK Inhibits NF-κB Translocation Inhibits NF-κB Translocation Modulates Signaling Pathways->Inhibits NF-κB Translocation Neuronal Survival Neuronal Survival PI3K/Akt & MAPK->Neuronal Survival Neuroprotection Neuroprotection Neuronal Survival->Neuroprotection Reduces Pro-inflammatory Cytokines Reduces Pro-inflammatory Cytokines Inhibits NF-κB Translocation->Reduces Pro-inflammatory Cytokines Reduces Inflammation Reduces Inflammation Reduces Pro-inflammatory Cytokines->Reduces Inflammation Reduces Oxidative Stress->Neuroprotection Reduces Inflammation->Neuroprotection

Interpretation for Research Applications

When evaluating fucosterol for your research, consider these practical aspects:

  • Context-Dependent Activity: The moderate DPPH activity suggests fucosterol is not the most potent direct radical scavenger, but its significant value lies in its ability to upregulate the body's own antioxidant enzymes via the Nrf2 pathway, providing a sustained, indirect protective effect [2] [1].
  • Multi-Target Mechanism: Fucosterol is best understood as a multi-target therapeutic candidate. Its antioxidant effect is closely linked to potent anti-inflammatory actions (e.g., inhibiting NF-κB), which are highly relevant for complex diseases like neurodegeneration [2].
  • Sourcing and Analysis: Fucosterol is most abundant in brown algae (e.g., Sargassum spp., Ecklonia spp.). Validated HPLC methods exist for its quantification, which is crucial for standardizing experimental materials [3] [4].

References

fucosterol mechanism validation through gene knockout studies

Author: Smolecule Technical Support Team. Date: February 2026

Established Mechanisms of Action of Fucosterol

The following table summarizes the key mechanisms of action of fucosterol identified from recent scientific publications. These mechanisms, while supported by strong experimental evidence, have not been confirmed via gene knockout models in the available research.

Therapeutic Context Proposed Key Mechanisms of Action Reported Experimental Models Citations
Anti-Atherosclerosis Inhibits NF-κB & p38/Erk MAPK signaling; Reduces oxidative stress & inflammation; Decreases PCSK9 expression. ApoE−/− mice; ox-LDL-treated HUVECs [1]
Anti-Adipogenesis Activates AMPK & Wnt/β-catenin signaling; Downregulates PPARγ, C/EBPα, SREBP-1c. 3T3-L1 preadipocytes [2]
Anti-Skeletal Muscle Atrophy Activates PI3K/Akt/mTOR pathway (protein synthesis); Inhibits FoxO3a/atrogin-1/MuRF1 pathway (protein degradation). C2C12 myotubes; Immobilized C57BL/6J mice [3] [4]
Anti-Non-Small Cell Lung Cancer (NSCLC) Targets GRB2; Inhibits Raf/MEK/ERK signaling pathway (predicted via network pharmacology). In silico analysis (molecular docking) [5]

Experimental Workflow for Gene Knockout Validation

To address your core interest in gene knockout validation, the diagram below outlines a generalized workflow for confirming a biological mechanism using CRISPR-Cas9, based on established genome editing protocols [6].

Start 1. Identify Target Gene from Omics Data A 2. Design and Deliver CRISPR-Cas9 System Start->A B 3. Validate Genomic Edit A->B C 4. Confirm Functional Knockout (Western Blot) B->C D 5. Re-test Phenotype with KO Cells C->D E 6. Confirm Mechanism Rescue via Gene Reconstitution D->E

The key steps involve [6]:

  • Identifying Target Genes: Based on prior evidence (like the pathways in the table above), select a key gene (e.g., Akt1, FoxO3a, or GRB2) for knockout.
  • Designing and Delivering CRISPR-Cas9: The CRISPR-Cas9 system, consisting of a Cas9 nuclease and a single-guide RNA (sgRNA), is introduced into cells, often as a pre-formed Ribonucleoprotein (RNP) complex for high efficiency and minimal off-target effects.
  • Validating the Genomic Edit: The edited cell population is screened using methods like:
    • PCR & Gel Electrophoresis: To detect large deletions.
    • Sanger Sequencing: Followed by decomposition analysis tools (e.g., TIDE) to precisely identify small insertions or deletions (indels) at the target site [7] [6].
  • Confirming Functional Knockout: Western Blot analysis is crucial to verify the absence of the target protein in the knockout cell lines [6].
  • Re-testing the Phenotype: The biological effect of fucosterol is re-evaluated in the knockout cells. If the effect is lost, it strongly implicates the targeted gene in the mechanism.
  • Rescue Experiments: Re-introducing a functional copy of the gene (reconstitution) into the knockout cells to see if it restores the response to fucosterol, providing the strongest evidence for the mechanism.

Research Implications and Future Directions

The absence of direct gene knockout studies for fucosterol highlights a significant opportunity for original research.

  • From Correlation to Causation: The existing studies provide excellent starting points. Your proposed research can move beyond correlation by using gene knockout to establish a causal link between a specific gene and fucosterol's activity.
  • Validating Proposed Targets: The workflow above can be directly applied to validate proposed targets. For instance, creating Akt1 or FoxO3a knockout cells would be a powerful way to confirm their essential role in fucosterol's anti-muscle atrophy effects [3] [4].
  • Investigating Network Pharmacology Predictions: The in silico prediction that fucosterol acts through GRB2 in NSCLC is a prime candidate for experimental validation through a knockout study [5].

References

×

XLogP3

10.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

416.401816278 g/mol

Monoisotopic Mass

416.401816278 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-08-2024

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